molecular formula C22H22O13 B192047 Patulitrin CAS No. 19833-25-1

Patulitrin

Cat. No.: B192047
CAS No.: 19833-25-1
M. Wt: 494.4 g/mol
InChI Key: AFCDXKGLUDDXCK-LMTLLXHESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Patulitrin is a member of flavonoids and a glycoside.
This compound has been reported in Prosopis cineraria, Buphthalmum salicifolium, and other organisms with data available.

Properties

CAS No.

19833-25-1

Molecular Formula

C22H22O13

Molecular Weight

494.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O13/c1-32-21-11(34-22-19(31)17(29)14(26)12(6-23)35-22)5-10-13(16(21)28)15(27)18(30)20(33-10)7-2-3-8(24)9(25)4-7/h2-5,12,14,17,19,22-26,28-31H,6H2,1H3/t12-,14-,17+,19-,22-/m1/s1

InChI Key

AFCDXKGLUDDXCK-LMTLLXHESA-N

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Other CAS No.

19833-25-1

Synonyms

Quercetagetin-6-methyl ether glucoside

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Patulitrin?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulitrin is a naturally occurring flavonoid glycoside with significant therapeutic potential. As a derivative of patuletin, it belongs to the flavonol subclass of flavonoids and is found in various medicinal plants, notably those of the Tagetes genus. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, antihypertensive, and cytotoxic effects, this compound is a compound of increasing interest in pharmacological research. This guide provides an in-depth overview of the chemical structure of this compound, summarizes key quantitative data, details experimental protocols for evaluating its biological activities, and illustrates its potential mechanism of action through relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as patuletin-7-O-glucoside. The core structure is the flavonoid patuletin (3,3′,4′,5,7-pentahydroxy-6-methoxyflavone), which is an O-methylated derivative of quercetin. In this compound, a β-D-glucopyranosyl unit is attached to the patuletin backbone at the 7-hydroxyl position.[1][2]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one .[3][4][5] Its chemical structure is characterized by a C6-C3-C6 flavonoid skeleton with multiple hydroxyl groups, a methoxy group, and a glycosidic bond, which collectively contribute to its solubility and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C22H22O13[2][3][4][5][6][7][8][9][10]
Molecular Weight 494.41 g/mol [3][5][6][7][8][9]
CAS Number 19833-25-1[1][2][3][4][5][6][11]
Appearance Powder[6][9]
Purity (for research) ≥ 98%[6][9]
Solubility DMSO, Pyridine, Methanol, Ethanol[6]
Chemical Class Flavonoid, Flavonol Glycoside[3][4][6][8][9][11]

Biological Activities and Experimental Protocols

This compound has been evaluated for several biological activities. The following sections detail the experimental protocols used in these assessments.

Antioxidant Activity

This compound demonstrates significant antioxidant properties, primarily through free radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6][11]

  • Reagent Preparation : A 0.1 mM DPPH solution is prepared by dissolving 4 mg of DPPH in 100 mL of ethanol.[11]

  • Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Various concentrations of the this compound solution are then prepared by serial dilution.[6]

  • Assay Procedure :

    • An aliquot of the this compound solution (e.g., 0.5 mL) is added to a DPPH solution (e.g., 2 mL of 25 µg/mL in methanol).[6]

    • The mixture is vortexed and incubated at room temperature in the dark for 30 minutes.[6]

    • The absorbance of the resulting solution is measured spectrophotometrically at 517 nm.[6][11]

    • L-Ascorbic acid is typically used as a positive control.[6]

  • Data Analysis : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the this compound sample.[6]

Anti-inflammatory Activity

This compound has been shown to inhibit acute inflammation in animal models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo assay evaluates the anti-inflammatory effect of this compound on acute inflammation.[9][12]

  • Animals : Male mice are used for the experiment.

  • Procedure :

    • Animals are divided into control, standard, and test groups.

    • The test groups are orally administered with different doses of this compound (e.g., 5, 15, and 50 mg/kg).[9] The standard group receives a known anti-inflammatory drug like phenylbutazone (100 mg/kg).[9] The control group receives the vehicle.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce edema.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.

Antihypertensive Activity

This compound has demonstrated blood pressure-lowering effects in hypertensive rat models.

Experimental Protocol: L-NAME-Induced Hypertensive Rat Model

This protocol assesses the antihypertensive potential of this compound in a model of nitric oxide deficient hypertension.[4][8]

  • Animals : Male Wistar rats are used.

  • Induction of Hypertension : Hypertension is induced by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.

  • Procedure :

    • Rats are divided into normotensive and L-NAME-induced hypertensive groups.

    • This compound is administered to the test groups.

    • Mean arterial blood pressure (MABP) is monitored continuously.

  • Data Analysis : The percentage fall in MABP is calculated and compared between the treated and control groups. A study showed that this compound caused a significant 68% fall in blood pressure in L-NAME induced hypertensive rats.[4][8]

Cytotoxic Activity

This compound has shown growth inhibitory and cytotoxic properties against certain cancer cell lines.

Experimental Protocol: MTT Assay on HeLa Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[1][5]

  • Cell Culture : Human cervical cancer cells (HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a CO2 incubator.[1]

  • Procedure :

    • HeLa cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.[1]

    • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[1]

    • After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated to allow the formazan crystals to form.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength. The concentration of this compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, studies on its aglycone, patuletin, provide significant insights into its potential pathways of action, particularly concerning its anti-inflammatory effects.

Patuletin has been shown to exert anti-inflammatory and anti-arthritic effects by modulating the expression of key signaling proteins such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) .[6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[5][9][13][14]

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15][16] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated.[2][15] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[14][15] This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[13][17] Flavonoids like patuletin may inhibit this pathway by preventing the activation of IKK, thereby blocking the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[16]

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NF-κB Proteasome Proteasome IkBa_NFkB->Proteasome IkBa_p P-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocates IkBa_p->Proteasome Degradation This compound This compound / Patuletin This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

References

Patulitrin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulitrin, a glycoside of the O-methylated flavonol patuletin, is a naturally occurring flavonoid with demonstrated antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its natural sources, distribution within the plant kingdom, and the molecular pathways it is believed to modulate. Detailed experimental protocols for its extraction, isolation, and quantification are provided to facilitate further research and development. This document aims to serve as a core resource for professionals in the fields of phytochemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound

This compound is primarily found in the plant kingdom, with a notable concentration in the Asteraceae family. The genus Tagetes (marigolds) is a particularly rich source of this compound.

Major Plant Sources
  • Tagetes patula (French Marigold): The flowers of Tagetes patula are a significant source of this compound.[1] Early season flowers and buds have been noted to contain higher concentrations of the glycoside.[2]

  • Tagetes erecta (African Marigold): The flowers of this species are also known to contain this compound.[3][4]

  • Inula britannica (British Yellowhead): The flowers of this plant have been identified as a source of this compound and its acylated derivatives.[5][6]

  • Rudbeckia hirta (Black-eyed Susan): The petals of this plant contain this compound, where it contributes to the ultraviolet absorption patterns that guide pollinators.[1]

  • Other Asteraceae Species: this compound has been reported in various other members of the Asteraceae family, including Anvillea garcinii, Blumea lacera, Buphthalmum salicifolium, Chiliadenus glutinosus, Chiliadenus montanus, Pallenis maritima subsp. maritima, Pentanema aschersonianum, Pentanema britannicum, Pulicaria odora, Pulicaria undulata, and Telekia speciosa.[7]

  • Echinacea angustifolia : The aerial parts of this plant contain patuletin-3-O-rutinoside, a glycoside of patuletin.[8]

  • Kalanchoe brasiliensis : This plant is a source of patuletin acetylrhamnosides.[8]

  • Ipomopsis aggregata : Patuletin glycosides have been identified in this species.[8]

Quantitative Distribution

The concentration of this compound can vary significantly between plant species, cultivars, and even the developmental stage of the plant. The most detailed quantitative analysis has been performed on Tagetes patula.

Plant SpeciesPlant PartCompoundConcentration (% of dry weight)Reference
Tagetes patula L. (variety "Tangerine")FlowersThis compound5.11 ± 0.18 to 5.64 ± 0.17[9][10][11]
Inula britannicaFlowersThis compound1.15 x 10⁻⁴[6]
Inula britannicaFlowersPatuletin8.97 x 10⁻⁴[6]

Experimental Protocols

Extraction of this compound from Tagetes patula Flowers

This protocol is adapted from methodologies described in the scientific literature.[9][10]

Materials:

  • Fresh or dried flowers of Tagetes patula

  • 70% Ethanol (EtOH)

  • Rectified spirits

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration and Extraction:

    • Combine 150 g of dried and powdered Tagetes patula flowers with 70% ethanol in a 1:5 ratio (w/v).

    • Macerate the mixture.

    • Follow with thermal extraction in a boiling water bath.

    • Alternatively, for fresh flowers, extract three times with boiling rectified spirits (3 liters) for 12 hours each time.[2]

  • Filtration and Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a low temperature (40-50°C) under reduced pressure to obtain a thick residue (approximately 200 ml).[9][10]

Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract.[9]

Materials:

  • Crude this compound extract

  • Silica gel (L 40/100)

  • Chloroform (CHCl₃)

  • Ethanol (EtOH)

  • Chromatography column

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Dry the concentrated extract onto silica gel to form a powder.

  • Column Packing:

    • Prepare a silica gel column using chloroform as the slurry solvent.

  • Loading and Elution:

    • Apply the powdered sample to the top of the prepared column.

    • Elute the column with a gradient of chloroform and ethanol mixtures in various ratios (e.g., 99:1, 98:2, 97:3, 90:10, 85:15, 80:20, 70:30, and 60:40).

    • Collect fractions of approximately 200 ml each.

  • Fraction Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Fractions containing the dominant compound with an Rf value corresponding to this compound (e.g., 0.60 in a specific system) are pooled.[9]

  • Purification:

    • Evaporate the solvent from the pooled fractions under vacuum.

    • Further purify the isolated this compound by recrystallization from a mixture of alcohol and water.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a precise quantification of this compound in plant extracts.[9][10][11]

Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph with a UV detector.

  • Column: Steel column (e.g., 2 mm x 80 mm) packed with a C18 stationary phase (e.g., Separon-C18, 7 µm).

  • Mobile Phase: Acetonitrile and 1% acetic acid in water (3:7 ratio).

  • Elution Mode: Isocratic.

  • Flow Rate: 100 µl/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 4 µl.

Procedure:

  • Standard Preparation:

    • Prepare a reference solution of this compound (e.g., approximately 0.05 g accurately weighed in a 50 ml volumetric flask, dissolved and diluted to the mark with 70% ethanol).

  • Sample Preparation:

    • Prepare the plant extract as described in the extraction protocol.

  • Analysis:

    • Inject the standard solution and the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the peak area of the standard.

Biological Activities and Signaling Pathways

This compound and its aglycone, patuletin, exhibit significant anti-inflammatory and antioxidant activities. While the precise molecular mechanisms of this compound are still under investigation, the broader activities of related flavonoids provide a likely framework for its action.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Inhibition of Pro-inflammatory Mediators: Patuletin and this compound have been shown to inhibit acute inflammation in mice.[1] This is likely achieved by downregulating the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

  • NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. In an inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the expression of pro-inflammatory genes. Flavonoids are known to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[5]

  • MAPK Pathway: The MAPK signaling cascade is another crucial pathway in inflammation. Flavonoids can inhibit the phosphorylation of key kinases in this pathway, such as p38, ERK, and JNK, leading to a reduction in the inflammatory response.

anti_inflammatory_pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK Cascades\n(p38, ERK, JNK) MAPK Cascades (p38, ERK, JNK) Inflammatory Stimuli->MAPK Cascades\n(p38, ERK, JNK) This compound This compound This compound->IKK This compound->MAPK Cascades\n(p38, ERK, JNK) IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus MAPK Cascades\n(p38, ERK, JNK)->Nucleus Pro-inflammatory Genes\n(COX-2, iNOS, Cytokines) Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Pro-inflammatory Genes\n(COX-2, iNOS, Cytokines) activate Inflammation Inflammation Pro-inflammatory Genes\n(COX-2, iNOS, Cytokines)->Inflammation

Fig. 1: Proposed anti-inflammatory signaling pathway of this compound.
Antioxidant Activity

The antioxidant properties of flavonoids are primarily due to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems.

  • Radical Scavenging: The chemical structure of patuletin, with its multiple hydroxyl groups, allows it to donate electrons and neutralize reactive oxygen species (ROS).

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Some compounds can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant response. While direct evidence for this compound is pending, a related compound, patulin, has been shown to activate the Nrf2 pathway.[12]

antioxidant_workflow cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates This compound This compound This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds to Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation promotes Nrf2->Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes activates Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Fig. 2: Hypothesized antioxidant mechanism via the Nrf2 pathway.

Biosynthesis of Patuletin

This compound is a glycoside of patuletin. The biosynthesis of patuletin starts from the general flavonoid pathway and involves specific hydroxylation and methylation steps.

  • General Flavonoid Pathway: The biosynthesis begins with the production of a chalcone skeleton from phenylalanine and malonyl-CoA. This is then isomerized to a flavanone, which serves as a precursor for various flavonoid classes.

  • Formation of Quercetagetin: The key precursor to patuletin is quercetagetin. This is formed by the hydroxylation of quercetin at the 6-position of the A-ring. This reaction is catalyzed by the enzyme Flavonol 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase.[2]

  • Methylation to Patuletin: The final step in the biosynthesis of patuletin is the methylation of the 6-hydroxyl group of quercetagetin. This reaction is catalyzed by a specific O-methyltransferase (OMT) .[1] In Echinacea angustifolia, a CCoAOMT-like protein has been identified as mediating this 6-O-methylation.[8]

biosynthesis_pathway General Flavonoid Pathway General Flavonoid Pathway Quercetin Quercetin General Flavonoid Pathway->Quercetin F6H Flavonol 6-hydroxylase (F6H) (CYP450) Quercetin->F6H Quercetagetin Quercetagetin (6-Hydroxyquercetin) F6H->Quercetagetin OMT O-methyltransferase (OMT) (e.g., CCoAOMT-like) Quercetagetin->OMT Patuletin Patuletin (6-Methoxyquercetin) OMT->Patuletin UGT UDP-dependent Glycosyltransferase (UGT) Patuletin->UGT This compound This compound (Patuletin-7-O-glucoside) UGT->this compound

References

Patulitrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 19833-25-1

This technical guide provides an in-depth overview of the chemical properties, biological activities, and relevant experimental protocols for Patulitrin, a flavonoid glycoside of interest to researchers in drug development and the natural products sciences.

Chemical Properties

This compound, a naturally occurring flavonoid, possesses a range of chemical attributes that are critical for its study and application in research. A summary of its key chemical properties is presented below.

PropertyValueSource(s)
CAS Number 19833-25-1[1][2][3][4][5]
Molecular Formula C22H22O13[1][2][3][6]
Molecular Weight 494.41 g/mol [1][2][4][5][6]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one[1][2]
Synonyms Patuletin 7-glucoside, 6-Methoxyquercetin 7-glucoside[3]
Appearance Powder[4][7]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[4]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment.[8]

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and potential anti-cancer properties. Its mechanisms of action are believed to involve the modulation of key signaling pathways.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase.[8] Flavonoids, in general, are known to influence major inflammatory signaling cascades. The diagram below illustrates a potential mechanism for the anti-inflammatory action of flavonoids like this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB (p50/p65) IκBα->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates COX2_Gene COX-2 Gene Nucleus->COX2_Gene Transcription COX2_Protein COX-2 COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Potential anti-inflammatory signaling pathway of this compound.

Apoptotic Activity in Cancer Cells

Flavonoids have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific pathway for this compound is under investigation, a generalized model for flavonoid-induced apoptosis is presented below. This often involves the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation.

protein_denaturation_assay Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Albumin, PBS, this compound) Start->Prepare_Reaction_Mixture Prepare_Control Prepare Control (Albumin, PBS, Water) Start->Prepare_Control Incubate_37C Incubate at 37°C for 20 min Prepare_Reaction_Mixture->Incubate_37C Prepare_Control->Incubate_37C Heat_70C Heat at 70°C for 5 min Incubate_37C->Heat_70C Cool_to_RT Cool to Room Temperature Heat_70C->Cool_to_RT Measure_Absorbance Measure Absorbance at 660 nm Cool_to_RT->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

References

Patulitrin: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulitrin is a flavonoid glycoside naturally occurring in the flowers of French Marigold (Tagetes patula) and related species.[1][2] Identified as patuletin 7-mono-glucoside, this compound has garnered scientific interest due to its notable biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and isolation of this compound. It features detailed experimental protocols for extraction, purification, and quantitative analysis, presents key quantitative data in structured tables, and illustrates complex workflows and biological pathways using standardized diagrams to support researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects.[4] Within this class, this compound (CID 5320435) is a significant flavonol glycoside.[5] It is structurally defined as 6-methoxy-3,5,7,3',4'-pentahydroxy flavone attached to a glucose unit, specifically patuletin-7-O-β-D-glucopyranoside.[6][7] The primary natural source of this compound is the florets of Tagetes patula (French Marigold), where it is a dominant flavonoid.[3][6] Early research identified this compound's presence in early-season flowers and buds, suggesting its concentration varies with the plant's life cycle.[2] The compound exhibits significant biological potential, particularly as an anti-inflammatory and antioxidant agent, making it a valuable subject for phytochemical and pharmacological investigation.[1][3]

Discovery and Structural Elucidation

The first isolation of this compound was reported from the flowers of Tagetes patula, where its presence was noted alongside its aglycone, patuletin.[2] The process of determining its chemical structure is a critical aspect of its discovery and involves a combination of classical chemical methods and modern spectroscopic techniques.[8][9]

Initial structural work involved hydrolyzing the glycoside with a mineral acid, which yielded patuletin and one mole of glucose.[2] To determine the position of the sugar moiety, the glycoside was completely methylated before hydrolysis. This process yielded 7-hydroxy-3:5:6:3':4'-pentamethoxy flavone, confirming that the glucose unit was attached at the C7 position.[2]

Modern structural elucidation relies on a suite of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy are used to determine the complete carbon-hydrogen framework of the molecule, including the structure of the aglycone and the sugar, and to confirm the linkage position.[10]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula (C22H22O13).[5] Techniques like HPLC-MS are used to confirm the molecular weight and fragmentation patterns, which support the proposed structure.[1]

  • UV-Visible Spectroscopy (UV-Vis) : The UV spectrum of this compound, like other flavonoids, shows characteristic absorption bands that help identify the flavonol core. In methanol, it exhibits absorption maxima that shift upon the addition of various reagents, aiding in the identification of hydroxyl group positions.[10]

Experimental Protocols

The isolation and quantification of this compound require standardized and reproducible methodologies. The following protocols are based on established methods for its extraction, purification, and analysis from Tagetes patula flowers.[6]

Extraction of Raw Plant Material

This protocol details a maceration and thermal extraction method to obtain a crude extract rich in flavonoids.[6]

  • Plant Material Preparation : Collect fresh flowers of Tagetes patula L. (variety "Tangerine") and air-dry them in the shade.[6][11] Grind the dried flowers into a coarse powder.

  • Solvent Extraction : Place 150 g of the powdered plant material into a flask and add 750 mL of 70% ethanol (a 1:5 plant-to-solvent ratio).[6]

  • Maceration & Thermal Extraction : Allow the mixture to macerate at room temperature for a set period. Follow this by thermal extraction in a boiling water bath to ensure the complete extraction of compounds.[6]

  • Filtration and Concentration : Filter the resulting water-alcohol extract. Concentrate the filtrate using a rotary evaporator at a low temperature (40-50°C) under reduced pressure to obtain a thick, residual extract.[6]

Isolation and Purification by Column Chromatography

This protocol describes the separation of this compound from the crude extract using adsorption column chromatography.[6]

  • Sample Preparation : Dry the concentrated extract onto silica gel (L 40/100) to create a dry powder.

  • Column Packing : Prepare a chromatographic column by packing silica gel in chloroform.

  • Loading and Elution : Apply the prepared sample powder to the top of the silica gel column. Elute the column sequentially with a mobile phase consisting of chloroform and ethanol in increasing polarity ratios (e.g., 99:1, 98:2, 90:10, 80:20, and 60:40).[6]

  • Fraction Collection : Collect the fractions and monitor them using Thin Layer Chromatography (TLC). The fraction containing this compound is typically eluted with a chloroform-ethanol mixture of 60:40.[6]

  • Final Purification : Combine the this compound-rich fractions. Further purify the compound by recrystallization from an alcohol-water mixture to yield pure this compound.[6]

Quantitative Analysis by HPLC

This protocol provides a validated HPLC method for determining the concentration of this compound in plant extracts.[6][7]

  • Instrumentation : Use a high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : A suitable C18 reversed-phase column.

    • Mobile Phase : A gradient or isocratic system appropriate for flavonoid separation (e.g., acetonitrile and water with formic acid).

    • Detection Wavelength : 360 nm, which is near the absorption maximum for this compound.[6]

    • Flow Rate : Typically 1.0 mL/min.

  • Standard Preparation : Prepare a stock solution of a this compound reference standard (≥98% purity) by accurately weighing about 50 mg and dissolving it in a 50 mL volumetric flask with 70% ethanol.[6] Create a series of dilutions for a calibration curve.

  • Sample Preparation : Prepare the plant extract as described in the extraction protocol and filter it through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the calibration curve derived from the standards.

Workflow Visualization

The overall process from plant collection to the isolation of pure this compound is summarized in the workflow diagram below.

G cluster_0 Preparation & Extraction cluster_1 Isolation & Purification Start Tagetes patula Flowers Step1 Drying and Grinding Start->Step1 Step2 Extraction with 70% Ethanol Step1->Step2 Step3 Filtration & Concentration Step2->Step3 Crude Crude Flavonoid Extract Step3->Crude Step4 Adsorption on Silica Gel Crude->Step4 Purification Process Step5 Column Chromatography (Chloroform-Ethanol Gradient) Step4->Step5 Step6 Fraction Collection (TLC Monitoring) Step5->Step6 Step7 Recrystallization Step6->Step7 Pure Pure this compound Step7->Pure

Figure 1: Workflow for the extraction and isolation of this compound.

Quantitative Data Summary

Quantitative data is essential for the characterization and evaluation of this compound for research and development purposes.

PropertyValueReference
Molecular Formula C22H22O13[5]
Molecular Weight 494.4 g/mol [5]
CAS Number 19833-25-1[1][5]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[5]
Table 1: Physicochemical Properties of this compound.
Plant SourcePart UsedThis compound Content (% dry weight)Analytical MethodReference
Tagetes patula L.Flowers5.11 ± 0.18%HPLC[6][7]
Tagetes patula L.Flowers5.64 ± 0.17%HPLC[6][7]
Table 2: this compound Content in Tagetes patula Flowers.
AssayIC50 Value (µg/mL)NotesReference
DPPH Radical Scavenging 10.17 ± 1.16Patuletin (aglycone) IC50 is 4.3 ± 0.25 µg/mL.[1][3]
H2O2-Cl- Scavenging 0.5 ± 0.01Measured in mice macrophages.[1]
Table 3: In Vitro Antioxidant Activity of this compound.
ModelAdministrationDosage (mg/kg)Max Inhibition (%)Time PointReference
Carrageenin-induced paw edema Oral5045-52%3-5 hours[3]
Histamine-induced paw edema Oral50>50%18 min[3]
Table 4: In Vivo Anti-inflammatory Activity of this compound in Mice.

Biological Activity and Signaling Pathways

This compound's primary reported biological activities are anti-inflammatory and antioxidant.[1] These properties are interconnected, as reactive oxygen species (ROS) can trigger inflammatory responses.[3]

Anti-inflammatory Activity

Studies have demonstrated that both oral and topical administration of this compound can inhibit acute inflammation in mice.[1][3] It significantly suppresses edema induced by inflammatory agents such as carrageenin, histamine, and arachidonic acid.[3] The inhibition of histamine-induced edema suggests that this compound interferes with the early phase of the inflammatory response. Its effect on arachidonic acid-induced edema indicates a likely interaction with the cyclooxygenase (COX) and/or lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes—key mediators of inflammation.[3]

Antioxidant Activity

This compound is a potent scavenger of free radicals, although it is slightly less active than its aglycone, patuletin.[1][3] Its ability to scavenge radicals like DPPH demonstrates its capacity to donate a hydrogen atom and neutralize oxidative threats.[3][10] This antioxidant action may contribute to its anti-inflammatory effects by reducing the oxidative stress that perpetuates the inflammatory cascade.[1]

Proposed Anti-Inflammatory Signaling Pathway

While the precise molecular targets of this compound are still under investigation, a plausible mechanism involves the inhibition of key inflammatory pathways targeted by many flavonoids. The diagram below illustrates a generalized pathway showing how a compound like this compound could exert its anti-inflammatory effects by inhibiting the arachidonic acid cascade.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa Inflammatory Stimulus cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation (Pain, Edema) pgs->inflammation lts->inflammation This compound This compound This compound->cox Inhibition This compound->lox Inhibition

Figure 2: Proposed inhibition of the arachidonic acid inflammatory pathway by this compound.

Conclusion

This compound is a well-characterized flavonoid glycoside from Tagetes patula with significant and quantifiable anti-inflammatory and antioxidant activities. The established protocols for its extraction, isolation, and analysis provide a solid foundation for further research. Its ability to modulate key inflammatory pathways makes it a promising candidate for the development of new therapeutic agents. This guide provides the essential technical information required for scientists to explore the full potential of this compound in drug discovery and natural product chemistry.

References

An In-depth Technical Guide to Patulitrin and its Aglycone Patuletin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in the plant kingdom, known for their wide range of pharmacological properties.[1] Among these, Patuletin, a flavonol, and its glycoside form, Patulitrin, have emerged as compounds of significant interest due to their multifaceted biological activities. Patuletin is chemically defined as 3,5,7,3′,4′-pentahydroxy-6-methoxyflavone, a methylated derivative of quercetagetin.[2] this compound is the 7-O-glucoside of patuletin.[3]

These compounds are predominantly isolated from plants of the Tagetes genus, such as Tagetes patula (French Marigold) and Tagetes erecta, where they are often major constituents of the flowers.[1][4][5] Their activities span anti-inflammatory, antioxidant, cytotoxic, and anti-arthritic effects, making them promising candidates for further investigation in drug discovery and development.[6][7][8] This guide provides a comprehensive technical overview of the chemical properties, biological activities, mechanisms of action, and experimental data related to this compound and Patuletin.

Chemical and Physical Properties

This compound and Patuletin share a core flavonol structure, with the primary difference being the presence of a glucose moiety at the C7 position in this compound. This structural difference influences their solubility, bioavailability, and to some extent, their biological activity.

PropertyPatuletinThis compound
Synonyms 6-Methoxyquercetin, Quercetagetin 6-methyl ether[2]Patuletin 7-glucoside, 6-Methoxyquercetin 7-glucoside[3]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one[2]2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one[3]
Molecular Formula C₁₆H₁₂O₈[2]C₂₂H₂₂O₁₃[9][10]
Molecular Weight 332.26 g/mol [2]494.41 g/mol [9][10]
CAS Number 519-96-0[2]19833-25-1[3][4]
Appearance Solid[2]Data not specified
Melting Point 262 - 264 °C[2]Data not specified
Solubility Soluble in DMSO, Acetone[4]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Pharmacological Activities and Mechanism of Action

Patuletin and its glycoside exhibit a broad spectrum of biological effects. The aglycone, Patuletin, is generally the more studied and often more potent form.

Anticancer and Cytotoxic Activity

Patuletin demonstrates significant antiproliferative and pro-apoptotic activity in various cancer cell lines.[1] Studies show that the presence of the methoxy group at the C6 position enhances its potency compared to similar flavonols like quercetin.[1]

Mechanism of Action: Intrinsic Apoptosis Pathway Patuletin induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[1] This is evidenced by the significantly higher activation of caspase-9, the key initiator caspase of the intrinsic pathway, compared to caspase-8 (initiator of the extrinsic pathway).[1] Activated caspase-9 then triggers the executioner caspase, caspase-3, leading to the cleavage of cellular proteins and eventual cell death.[1]

Patuletin Patuletin Mito Mitochondrial Stress Patuletin->Mito induces Casp8 Caspase-8 (Extrinsic Pathway) Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Patuletin-induced intrinsic apoptosis pathway.
Anti-inflammatory and Anti-arthritic Activity

Both this compound and Patuletin possess potent anti-inflammatory properties.[7] They have been shown to be effective in animal models of acute inflammation, such as carrageenin-induced paw edema and TPA-induced ear edema.[7] Patuletin's anti-arthritic potential is linked to its ability to modulate pro-inflammatory cytokines and cellular processes involved in rheumatoid arthritis.[8]

Mechanism of Action: Cytokine and ROS Modulation Patuletin exerts its anti-inflammatory effects by inhibiting key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] It also suppresses the production of Reactive Oxygen Species (ROS) from phagocytes and inhibits the proliferation of T-cells, which are crucial drivers in autoimmune conditions like rheumatoid arthritis.[8] Furthermore, it has been shown to decrease the expression of COX-2 in models of polycystic ovarian syndrome.[11]

Patuletin Patuletin T_Cells T-Cell Proliferation Patuletin->T_Cells inhibits TNF TNF-α Patuletin->TNF inhibits IL1b IL-1β / IL-6 Patuletin->IL1b inhibits COX2 COX-2 Patuletin->COX2 inhibits ROS ROS Production Patuletin->ROS inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Autoantigens) Inflammatory_Stimuli->T_Cells Phagocytes Phagocytes Inflammatory_Stimuli->Phagocytes Inflammation Inflammation & Arthritic Progression T_Cells->Inflammation Phagocytes->TNF Phagocytes->IL1b Phagocytes->COX2 Phagocytes->ROS TNF->Inflammation IL1b->Inflammation COX2->Inflammation ROS->Inflammation

Anti-inflammatory mechanisms of Patuletin.
Antioxidant Activity

The polyphenolic structure of Patuletin and this compound endows them with significant antioxidant capabilities. They act as potent radical scavengers, capable of neutralizing a wide range of free radical species and inhibiting their formation.[7]

Other Activities
  • Antimicrobial: Patuletin has shown activity against various bacteria, including reducing biofilm formation and virulence factor production in Staphylococcus aureus.[12]

  • Aldose Reductase Inhibition: Patuletin is an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[2]

  • Hepatoprotective: The compound has demonstrated protective effects on the liver.[6]

  • Antinociceptive: Patuletin exhibits pain-relieving properties.[6]

Quantitative Data Summary

The biological activities of Patuletin and this compound have been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Antiproliferative Activity (IC₅₀) of Patuletin Data from Alvarado-Sansininea J.J., et al. (2018)[1]

Cell LineCancer TypeIC₅₀ (µM)
CaSkiCervical Cancer58.78
MDA-MB-231Breast Cancer72.34
SK-LU-1Lung Cancer61.53

Table 2: Anti-inflammatory Activity of Patuletin and this compound Data from Yasukawa K., et al. (2013)[7]

AssayCompoundDoseInhibition (%)
Carrageenin-induced paw edema (mice, p.o.)Patuletin50 mg/kg41-52%
Carrageenin-induced paw edema (mice, p.o.)This compound50 mg/kg45-52%
TPA-induced ear edema (mice, topical)Patuletin1.0 mg/ear~55%
TPA-induced ear edema (mice, topical)This compound1.0 mg/ear~45%
Histamine-induced paw edema (mice, p.o.)Patuletin50 mg/kg54-70%

Table 3: Antioxidant Activity of Patuletin and this compound Data from Yasukawa K., et al. (2013)[7]

AssayCompoundIC₅₀ (µg/mL)
DPPH radical scavengingPatuletin4.3
DPPH radical scavengingThis compound10.17

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the isolation of Patuletin and for assessing its anti-inflammatory activity.

General Isolation and Purification Workflow

Patuletin and this compound are typically isolated from the flowers of Tagetes patula.[13] The general workflow involves extraction, fractionation, and chromatographic purification.

Start Dried Plant Material (e.g., Tagetes patula flowers) Extract Methanol Extraction Start->Extract Suspend Suspend in Water & Partition Extract->Suspend Fractions Generate Fractions (Hexane, CH₂Cl₂, n-Butanol) Suspend->Fractions Silica Silica Gel Column Chromatography (of n-Butanol fraction) Fractions->Silica Select target fraction Sephadex Sephadex LH-20 Purification Silica->Sephadex End Pure Patuletin Sephadex->End

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Patulitrin, a flavonoid glycoside with promising therapeutic applications. The document outlines key findings from various in vitro and in vivo studies, focusing on its anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are presented to facilitate further research and development in the field of pharmacology and drug discovery.

Core Biological Activities of this compound

This compound, a glucoside of the flavonol patuletin, has demonstrated a spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. Preclinical studies have highlighted its potential in the following areas:

  • Anticancer Activity: this compound has been shown to possess growth inhibitory and cytotoxic properties against various cancer cell lines.[1] Its mechanism is partly attributed to the inhibition of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis that is often overexpressed in tumor cells.[2][3]

  • Anti-inflammatory Effects: Both oral and topical administration of this compound have been found to inhibit acute inflammation in animal models.[4] It effectively suppresses edema induced by various inflammatory agents, suggesting its potential in managing inflammatory conditions.[4]

  • Antioxidant Capacity: this compound exhibits potent free radical scavenging activity, which is a key mechanism in mitigating oxidative stress-related cellular damage.[5][6] This antioxidant property likely contributes to its other biological effects, including its anti-inflammatory and anticancer actions.

  • Larvicidal Activity: Studies have also indicated the potential of this compound as a larvicidal agent, particularly against Aedes aegypti, the mosquito vector for several viral diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from key biological activity screenings of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

AssayModelTest SubstanceConcentration% Inhibition / IC50Reference
DPPH Radical ScavengingChemical AssayThis compound20 µg/mL35.2%[5]
DPPH Radical ScavengingChemical AssayThis compound40 µg/mL58.4%[5]
DPPH Radical ScavengingChemical AssayThis compound60 µg/mL75.1%[5]
DPPH Radical ScavengingChemical AssayThis compound80 µg/mL92.3%[5]
DPPH Radical ScavengingChemical AssayThis compound-IC50: 10.17 µg/mL[4]

Table 2: In Vivo Anti-inflammatory Activity of this compound

AssayAnimal ModelTest SubstanceAdministrationDosage% Inhibition of EdemaReference
Carrageenan-induced Paw EdemaMiceThis compoundOral50 mg/kg~40% (at 3h)[4]
Histamine-induced Paw EdemaMiceThis compoundOral50 mg/kg~35% (at 1h)[4]
TPA-induced Ear EdemaMiceThis compoundTopical1 mg/ear~55%[4]
Arachidonic Acid-induced Ear EdemaMiceThis compoundTopical1 mg/ear~60%[4]

Table 3: In Vitro Anticancer Activity of this compound

AssayCell LineTest SubstanceIC50Reference
Growth InhibitionHeLa (Cervical Cancer)This compoundGrowth inhibitory, but not cytotoxic[1]
CytotoxicityHeLa (Cervical Cancer)Patuletin (Aglycone)Not specified for this compound[1]

Note: Some studies focus on Patuletin, the aglycone of this compound. The data presented here is for this compound where specified. Further studies are needed to delineate the specific cytotoxic IC50 of this compound on various cancer cell lines.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain various concentrations.

  • Reaction Mixture: In a microplate well or a test tube, a specific volume of the this compound solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to evaluate the anti-inflammatory activity of a compound against acute inflammation.

Protocol:

  • Animal Model: Male ICR mice (or a similar strain) weighing 25-30 g are used.

  • Compound Administration: this compound is administered orally (e.g., by gavage) at a specific dose (e.g., 50 mg/kg) 60 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated as: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

TPA-Induced Ear Edema in Mice

This model assesses the topical anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Male ICR mice (or a similar strain) are used.

  • Compound Application: A solution of this compound in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Induction of Edema: 30 minutes after the application of this compound, a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied to the right ear to induce inflammation.

  • Measurement of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is removed using a biopsy punch. The weight of the ear punch is measured.

  • Calculation of Edema and Inhibition: The edema is quantified as the difference in weight between the right (TPA-treated) and left (control) ear punches. The percentage of inhibition of edema is calculated based on the reduction in the weight difference in the this compound-treated group compared to the vehicle-treated group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: HeLa cells (or other target cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway Visualizations

The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

FASN_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis Catalyzes Proliferation Cell Proliferation Membrane_Integrity Cell Membrane Integrity & Signaling Lipid_Synthesis->Membrane_Integrity Maintains Membrane_Integrity->Proliferation Promotes

Caption: this compound's anticancer effect via FASN inhibition.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli Carrageenan Carrageenan IKK IKK Complex Carrageenan->IKK Activate Histamine Histamine Histamine->IKK Activate TPA TPA TPA->IKK Activate IkB IκBα IKK->IkB Phosphorylates IKK->IkB leads to degradation NFkB NF-κB IkB->NFkB Inhibits (when bound) Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits (putative)

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant_Mechanism Patulitrin_OH This compound-OH Free_Radical Free Radical (R•) Patulitrin_OH->Free_Radical H• donation Patulitrin_O This compound-O• (Stable Radical) Neutralized_Molecule Neutralized Molecule (RH)

Caption: Antioxidant mechanism of this compound via hydrogen donation.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with multifaceted biological activities. The data presented in this guide underscore its potential as a lead compound for the development of novel anticancer, anti-inflammatory, and antioxidant therapies. The detailed experimental protocols provide a framework for standardized screening and further investigation of this compound and its analogues.

Future research should focus on:

  • Elucidating the precise molecular targets and comprehensive signaling pathways modulated by this compound.

  • Conducting more extensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various disease models.

  • Exploring synergistic effects of this compound in combination with existing therapeutic agents.

  • Optimizing its chemical structure to enhance its biological activity and drug-like properties.

This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into the therapeutic potential of this compound.

References

Patulitrin: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulitrin, a flavonoid glycoside found predominantly in the florets of French marigold (Tagetes patula), has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its therapeutic potential. It consolidates available quantitative data on its anti-inflammatory, antioxidant, and antiproliferative activities. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation. Furthermore, this review visualizes the current understanding of the signaling pathways potentially modulated by this compound and its aglycone, patuletin, offering a foundation for future research and drug development endeavors. While research specifically on this compound is still developing, the available data, particularly when considered alongside the activities of its aglycone, patuletin, suggests a promising future for this natural compound in therapeutic applications.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. This compound, chemically known as patuletin-7-O-glucoside, is a flavonoid that has demonstrated notable antioxidant, anti-inflammatory, and larvicidal properties.[1] Its aglycone, patuletin, has been more extensively studied and has shown potent anti-inflammatory, cytotoxic, and anti-arthritic effects. This guide aims to synthesize the current knowledge on this compound, present its therapeutic potential, and provide the necessary technical details for researchers to build upon existing findings.

Therapeutic Potential and Pharmacological Activities

The therapeutic potential of this compound has been explored in several key areas, primarily focusing on its anti-inflammatory, antioxidant, and antiproliferative effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vivo models. Oral and topical administration of this compound has been shown to inhibit acute inflammation in mice.[1]

In Vivo Studies:

  • Carrageenan-Induced Paw Edema: Oral administration of this compound has been observed to suppress paw edema induced by carrageenan in a dose-dependent manner.[2]

  • Histamine-Induced Paw Edema: this compound has also been found to significantly inhibit histamine-induced paw edema.[2]

  • TPA- and Arachidonic Acid-Induced Ear Edema: Topical application of this compound effectively inhibited ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) and arachidonic acid (AA).[2]

Antioxidant Activity

This compound, isolated from the flowers of Tagetes patula, has been reported to possess antioxidant properties.[3] This activity is likely attributable to its flavonoid structure, which enables it to scavenge free radicals.

In Vitro Studies:

  • DPPH Radical Scavenging Activity: Studies have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the antioxidant potential of this compound.[3] While one study confirmed its activity, it did not provide a specific IC50 value.[3]

Antiproliferative Activity

Research into the antiproliferative effects of this compound is still in its early stages. However, its aglycone, patuletin, has demonstrated significant cytotoxic activity against various cancer cell lines.

In Vitro Studies (Patuletin):

  • Patuletin has shown dose-dependent inhibition of proliferation in CaSki (cervical cancer), MDA-MB-231 (breast cancer), and SK-Lu-1 (lung cancer) cell lines.[4]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its aglycone, patuletin.

Table 1: Anti-inflammatory Activity of this compound (In Vivo)

ModelSpeciesAdministrationDosageEffect
Carrageenan-Induced Paw EdemaMiceOral5, 15, 50 mg/kgDose-dependent suppression of edema[2]
Histamine-Induced Paw EdemaMiceOral5, 15, 50 mg/kgDose-dependent suppression of edema[2]
TPA-Induced Ear EdemaMiceTopical0.5, 1 mg/earSignificant inhibition of edema[2]
Arachidonic Acid-Induced Ear EdemaMiceTopical0.5, 1 mg/earSignificant inhibition of edema[2]

Table 2: Antiproliferative Activity of Patuletin (In Vitro)

Cell LineCancer TypeIC50 (µg/mL)
CaSkiCervical Cancer48.5 ± 2.1[4]
MDA-MB-231Breast Cancer55.2 ± 3.4[4]
SK-Lu-1Lung Cancer63.7 ± 2.9[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Carrageenan-Induced Paw Edema
  • Animal Model: Male ICR mice (5 weeks old) are typically used.

  • Procedure:

    • This compound is suspended in a 5% gum arabic solution and administered orally (p.o.) at doses of 5, 15, and 50 mg/kg. The control group receives the vehicle. A positive control group is administered a known anti-inflammatory drug, such as phenylbutazone (100 mg/kg, p.o.).

    • Thirty minutes after the administration of the test compounds, 25 µL of a 2% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of edema inhibition is calculated for each group.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Procedure:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

    • Different concentrations of the this compound solution are added to a solution of DPPH in methanol.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[5]

Cell Proliferation Assay (Crystal Violet Staining)
  • Cell Lines: Cancer cell lines such as HeLa (cervical cancer), CaSki, MDA-MB-231, or SK-Lu-1 are used.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density (e.g., 7,500 cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., patuletin) for a specified duration (e.g., 24 hours).

    • After the treatment period, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde.

    • The fixed cells are stained with a 0.5% crystal violet solution.

    • After washing and drying, the stained cells are solubilized with a solvent (e.g., methanol or a solution of sodium dodecyl sulfate).

    • The absorbance is measured at a wavelength of approximately 570-590 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.[4]

Signaling Pathways

While the direct molecular targets and signaling pathways of this compound are not yet fully elucidated, studies on its aglycone, patuletin, provide valuable insights. Patuletin has been shown to modulate key inflammatory pathways, including the NF-κB and p38 MAPK pathways.[1]

Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound, likely through its conversion to patuletin, may exert its anti-inflammatory effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK p38 p38 MAPK Receptor->p38 This compound This compound Patuletin Patuletin This compound->Patuletin Patuletin->IKK Inhibition Patuletin->p38 Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation p_p38 p-p38 MAPK p38->p_p38 DNA DNA NFkB_p65_p50_n->DNA Binding Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram outlines the typical workflow for assessing the in vivo anti-inflammatory activity of this compound.

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., ICR Mice) Start->Animal_Acclimatization Grouping Grouping (Control, this compound Doses, Positive Control) Animal_Acclimatization->Grouping Compound_Administration Compound Administration (Oral or Topical) Grouping->Compound_Administration Inflammation_Induction Inflammation Induction (e.g., Carrageenan injection) Compound_Administration->Inflammation_Induction Measurement Measurement of Edema (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo anti-inflammatory studies.

Discussion and Future Perspectives

The available evidence strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its demonstrated anti-inflammatory and antioxidant properties warrant more in-depth studies to elucidate its precise mechanisms of action and to identify its molecular targets.

A significant gap in the current literature is the lack of extensive quantitative data specifically for this compound. Future research should focus on determining the IC50 values of this compound in a variety of in vitro assays, including those for specific enzyme inhibition (e.g., COX-1, COX-2, lipoxygenases), cytokine production (e.g., TNF-α, IL-6, IL-1β), and a broader range of antioxidant assays (e.g., ORAC, ABTS). Furthermore, its antiproliferative activity needs to be evaluated against a panel of cancer cell lines to determine its potential as an anticancer agent.

Pharmacokinetic and toxicological studies are also crucial next steps to assess the bioavailability, metabolism, and safety profile of this compound. Investigating the enzymatic conversion of this compound to patuletin in vivo will be essential to understand whether the observed effects are due to the glycoside itself or its aglycone.

Conclusion

This compound, a flavonoid glycoside from Tagetes patula, exhibits significant therapeutic potential, particularly as an anti-inflammatory and antioxidant agent. While current research provides a solid foundation, further studies are required to fully characterize its pharmacological profile and to establish a clear structure-activity relationship. The detailed experimental protocols and visualized signaling pathways presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the exploration of this compound's therapeutic applications. The continued investigation of this natural compound could lead to the development of novel and effective treatments for a range of inflammatory and oxidative stress-related diseases.

References

Natural abundance of Patulitrin in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Abundance of Patulitrin in Plant Species

Introduction

This compound, a flavonoid glycoside, is a naturally occurring phytochemical found in various plant species. It is the 7-O-β-D-glucopyranoside of patuletin. This document provides a comprehensive overview of the natural abundance of this compound, detailing its presence in different plant species, and outlines the experimental protocols for its extraction, isolation, and quantification. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. This compound has garnered scientific interest due to its various biological activities, including antioxidant, anti-inflammatory, and larvicidal properties[1][2].

Natural Abundance of this compound

This compound has been predominantly identified and quantified in plants belonging to the Tagetes genus, commonly known as marigolds. The flowers of these plants are considered a rich source of this flavonoid.

Data Presentation: Quantitative Abundance of this compound

The following table summarizes the quantitative data available on the concentration of this compound in Tagetes patula.

Plant SpeciesVarietyPlant PartMethod of QuantificationThis compound Content (% w/w)Reference
Tagetes patula L."Tangerine"FlowersHPLC5.11 ± 0.18 to 5.64 ± 0.17[3][4][5][6]
Tagetes erecta L.Not SpecifiedFlowersNot QuantifiedIdentified as present[1][7]

Experimental Protocols

This section details the methodologies cited in the literature for the extraction, isolation, and quantification of this compound from plant materials.

Extraction Protocols

Protocol 1: Methanolic Extraction This protocol is a common method for extracting flavonoids from fresh plant material.

  • Plant Material: 1 kg of fresh flowers of Tagetes patula[2].

  • Procedure:

    • The collected fresh flowers are extracted with 80% methanol (MeOH) under reflux[2].

    • The resulting alcoholic concentrate is then successively fractionated using solvents of increasing polarity, such as benzene (3 x 250 ml), peroxide-free diethyl ether (Et2O) (3 x 250 ml), and finally ethyl acetate (EtOAc) (4 x 250 ml)[2]. This compound is typically found in the more polar fractions like ethyl acetate.

Protocol 2: Ethanolic Extraction This method combines maceration with thermal extraction for efficient recovery.

  • Plant Material: 150 g of Tagetes patula L. flowers[4].

  • Procedure:

    • Extraction is performed using 70% ethanol (EtOH) in a 1:5 plant material to solvent ratio[4].

    • The process combines maceration with subsequent thermal extraction in a boiling water bath to enhance efficiency[4].

    • The water-alcohol extract is filtered and then concentrated using a rotary evaporator at a low temperature (40-50°C) under reduced pressure to yield a thick residue[4].

Isolation Protocols

Protocol 1: Adsorption Column Chromatography This is a standard technique for separating individual flavonoids from a crude extract.

  • Starting Material: Concentrated thick extract from Tagetes patula flowers[4].

  • Procedure:

    • The concentrated extract is dried onto silica gel (L 40/100) to create a powder[4].

    • This powder is applied to a chromatographic column packed with silica gel in chloroform[4].

    • The column is eluted with chloroform followed by a gradient of chloroform-ethanol mixtures in various ratios (e.g., 99:1, 98:2, 97:3, up to 60:40)[4].

    • Eluted fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound[4].

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) This technique is effective for isolating compounds from complex mixtures.

  • Starting Material: n-butanol fraction of a crude acetone extract from defatted Tagetes patula inflorescences[1].

  • Procedure:

    • The n-butanol fraction (BF) is first fractionated by reversed-phase polyamide column chromatography[1].

    • The resulting subfractions are then subjected to HSCCC to isolate pure this compound[1].

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound.

  • Instrumentation: A micro-column liquid chromatograph is used[5].

  • Sample Preparation: Water-alcohol extracts are prepared from the flowers of Tagetes patula[3].

  • Chromatographic Conditions:

    • Method: Reverse-phase HPLC[5].

    • Detection: UV detector set at a wavelength of 360 nm, which is a maximum absorption wavelength for this compound[3][6].

  • Validation: The method's accuracy is confirmed, with a reported error for a single determination of this compound at a 95% confidence probability being ±3.32%[3][4][5][6].

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of this compound from Tagetes species.

G Plant Plant Material (e.g., Tagetes patula flowers) Extraction Extraction (e.g., 70% Ethanol) Plant->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Isolation Isolation (Column Chromatography) CrudeExtract->Isolation Fractions Purified Fractions Isolation->Fractions Quantification Quantification (HPLC-UV @ 360 nm) Fractions->Quantification Data Quantitative Data (% this compound) Quantification->Data

Caption: Generalized workflow for this compound extraction and analysis.

Biosynthesis of this compound

This compound is synthesized via the flavonoid biosynthesis pathway. The process involves the creation of the patuletin aglycone, which is then glycosylated.

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Synthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL Naringenin Naringenin (Flavanone) CoumaroylCoA->Naringenin CHS, CHI Dihydroquercetin Dihydroquercetin (Dihydroflavonol) Naringenin->Dihydroquercetin F3H, F3'H Patuletin_Aglycone Patuletin (Aglycone) Dihydroquercetin->Patuletin_Aglycone FLS, F6H, OMT Patulitrin_Final This compound Patuletin_Aglycone->Patulitrin_Final UGT (UDP-Glycosyltransferase)

Caption: Simplified biosynthesis pathway leading to this compound.

Anti-Inflammatory Mechanism of Action

This compound and its aglycone, patuletin, exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.

G Stimulus Inflammatory Stimulus (e.g., Carrageenan, Histamine) Mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Stimulus->Mediators Inflammation Acute Inflammation (Edema, Pain) Mediators->Inflammation This compound This compound This compound->Mediators Inhibition

Caption: this compound's inhibitory effect on inflammatory mediators.

Conclusion

This compound is a significant flavonoid predominantly found in the flowers of Tagetes species, with Tagetes patula showing a particularly high concentration of up to 5.64% by dry weight[3]. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques such as solvent extraction, column chromatography, and HPLC[2][3][4]. The compound's notable anti-inflammatory and antioxidant activities underscore its potential for further investigation in drug discovery and development[1][8]. This guide provides a foundational technical overview for researchers aiming to explore the natural sourcing and therapeutic applications of this compound.

References

Physicochemical Properties of Patulitrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Patulitrin, a flavonoid glycoside with known antioxidant and anti-inflammatory activities. The information presented herein is intended to support research and development efforts by providing essential data on its chemical and physical characteristics, detailed experimental protocols, and insights into its mechanism of action through key signaling pathways.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various experimental and physiological systems.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₂O₁₃[1][2][3][4][5][6]
Molecular Weight 494.41 g/mol [2][3][7]
Exact Mass 494.1060 g/mol [2]
CAS Number 19833-25-1[1][2][3][4][5]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][6]
Synonyms Patuletin 7-glucoside, Patuletin 7-O-glucoside, 6-Methoxyquercetin 7-glucoside[1][6]
Appearance Yellow crystalline substance or powder[5][8]
Melting Point 250-252 °C; 253-263 °C (experimental, varies with source)[8]
Boiling Point Data not available (likely to decompose at high temperatures)
Solubility Soluble in Methanol, Ethanol, DMSO, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5]

Predicted and Computational Properties

The following table includes properties of this compound predicted through in silico methods, which are valuable for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

PropertyPredicted ValueReference(s)
Water Solubility 1.85 g/L
logP (Octanol-Water) 0.59
XLogP3-AA 0.3[1][6]
pKa (Strongest Acidic) 8.14
Hydrogen Bond Donors 8[1][6]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and activity assessment of this compound.

Isolation and Purification of this compound from Tagetes patula

This protocol describes a general procedure for the extraction and isolation of this compound from French Marigold flowers, a common natural source.

Objective: To isolate this compound from the flowers of Tagetes patula.

Materials:

  • Fresh or dried flowers of Tagetes patula

  • Methanol (80%) or 70% Ethanol

  • Solvents for fractionation: n-hexane, ethyl acetate, n-butanol

  • Silica gel for column chromatography

  • Elution solvents: Chloroform and Ethanol mixtures

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction: Macerate 1 kg of fresh Tagetes patula flowers with 80% methanol (or 70% ethanol) under reflux. Concentrate the resulting alcoholic extract using a rotary evaporator to yield a thick residue.[5][8]

  • Fractionation: Partition the concentrated extract successively with solvents of increasing polarity. First, partition with n-hexane to remove non-polar compounds. Subsequently, partition the aqueous layer with ethyl acetate and then n-butanol. This compound will predominantly be in the n-butanol fraction.[5][9]

  • Column Chromatography: Dry the concentrated n-butanol fraction onto silica gel. Prepare a chromatography column packed with silica gel in chloroform. Apply the sample-adsorbed silica gel to the top of the column.[8]

  • Elution: Elute the column with a gradient of chloroform and ethanol mixtures, starting with 100% chloroform and gradually increasing the polarity by adding ethanol (e.g., 99:1, 98:2, 95:5, etc.).[8]

  • Fraction Collection & Analysis: Collect the eluted fractions and monitor them using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Crystallization: Combine the pure fractions containing this compound and concentrate them until crystallization occurs. Wash the resulting yellow crystals and dry them. The final product can be identified using spectroscopic methods (UV, NMR).[8]

G cluster_0 Extraction & Fractionation cluster_1 Purification & Analysis a Tagetes patula Flowers b Methanol Extraction a->b c Concentration (Rotary Evaporator) b->c d Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) c->d e n-Butanol Fraction d->e f Silica Gel Column Chromatography e->f g Fraction Collection & TLC Analysis f->g h Crystallization g->h i Pure this compound h->i j Spectroscopic Identification (NMR, UV) i->j

Caption: Workflow for the isolation and identification of this compound.

Determination of Melting Point

This protocol outlines a standard method for determining the melting point of a solid flavonoid compound using a capillary melting point apparatus.

Objective: To determine the melting point range of purified this compound.

Materials:

  • Purified this compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystals into a fine powder using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range. For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[10]

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Final Reading: Continue heating slowly and record the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).[10]

  • Purity Assessment: A sharp melting range (1-2°C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting point range.[10]

Determination of Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidant compounds like this compound.

Objective: To quantify the free radical scavenging capacity of this compound.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Spectrophotometer or microplate reader

  • 96-well plate or cuvettes

  • Positive control (e.g., Ascorbic acid, Quercetin)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.[11]

    • Prepare a stock solution of this compound in methanol at a known concentration. Create a series of dilutions from this stock solution.

  • Reaction Setup:

    • In a 96-well plate, add a small volume (e.g., 20 µL) of each this compound dilution to different wells.[11]

    • Prepare a blank (methanol only) and a control (methanol + DPPH solution).

    • Add a fixed volume of the DPPH solution (e.g., 180 µL) to all wells containing the sample and the control.[11]

  • Incubation: Mix the contents of the wells and incubate the plate at room temperature in the dark for 30 minutes.[3][5]

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.[3]

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the different concentrations of this compound. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.[11]

G DPPH DPPH• (Stable Radical) DPPHH DPPH-H (Non-Radical) DPPH->DPPHH H• donation This compound This compound (Antioxidant) Radical This compound• (Oxidized) This compound->Radical H• donation

Caption: Mechanism of DPPH radical scavenging by this compound.

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of pro-inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Inflammatory stimuli, like Lipopolysaccharide (LPS), typically activate these pathways, leading to the production of inflammatory mediators. This compound intervenes by suppressing the phosphorylation events in the MAPK cascade and inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[2][9][13][14]

cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_transcription Transcription Factor cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK NFkB_path NF-κB Pathway (IκBα Degradation) LPS->NFkB_path NFkB NF-κB Activation (p65 Translocation) MAPK->NFkB NFkB_path->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Cytokines Gene Expression This compound This compound This compound->MAPK This compound->NFkB_path

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Identifying Novel Biological Targets of Patulitrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patulitrin, a flavonoid glycoside found in various medicinal plants, has demonstrated promising therapeutic potential, particularly in the realm of anti-inflammatory applications. Despite its known pharmacological effects, a comprehensive understanding of its molecular mechanism of action remains elusive. The identification of its direct biological targets is a critical step in elucidating these mechanisms and advancing this compound-based drug discovery and development. While a definitive, experimentally validated list of novel protein targets for this compound is not yet extensively documented in publicly available research, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern experimental and computational methodologies that can be employed to identify and validate these targets. This document outlines detailed protocols for key experimental techniques, provides templates for data presentation, and illustrates complex workflows and pathways using Graphviz diagrams.

I. Experimental Approaches for Novel Target Identification

The discovery of a small molecule's direct binding partners within the complex cellular proteome is a challenging yet essential endeavor. Modern proteomics-based techniques can be broadly categorized into affinity-based and label-free methods.

A. Affinity-Based Methods: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[1][2] In this method, this compound is immobilized on a solid support, which is then used to "pull down" its binding partners from a cell or tissue lysate. The captured proteins are subsequently identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Chemically synthesize a this compound analogue with a linker arm suitable for immobilization, ensuring the modification does not significantly alter its biological activity. A common approach is to attach the linker to a hydroxyl group not critical for its primary pharmacological effects.

  • Immobilization: Covalently couple the this compound-linker conjugate to an activated chromatography resin (e.g., NHS-activated sepharose beads).

  • Cell Culture and Lysate Preparation:

    • Culture relevant cells (e.g., macrophages for inflammation studies) to a high density.

    • Harvest the cells and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the this compound-immobilized resin to allow for binding.

    • As a negative control, incubate a separate aliquot of the lysate with resin that has been treated with the linker alone or an inactive analogue of this compound.

    • Wash the resin extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the resin. This can be achieved by:

    • Competitive elution with an excess of free this compound.

    • Changing the pH or ionic strength of the buffer.

    • Using a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest.

    • Perform in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Data Presentation: Potential this compound-Binding Proteins Identified by AC-MS

Protein ID (UniProt)Gene NameProtein NamePeptide CountFold Enrichment (this compound vs. Control)
Example: P01234GENE1Example Protein 11510.2
Example: Q56789GENE2Example Protein 287.5

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

AC_MS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis This compound This compound Linker Linker Synthesis This compound->Linker Immobilization Immobilization of this compound Linker->Immobilization Resin Activated Resin Resin->Immobilization CellLysate Cell Lysate Preparation Incubation Incubation with Cell Lysate CellLysate->Incubation Immobilization->Incubation Washing Washing Steps Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Digestion In-gel Tryptic Digestion SDSPAGE->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DatabaseSearch Database Search & Protein ID LCMS->DatabaseSearch

Affinity Chromatography-Mass Spectrometry Workflow
B. Label-Free Methods

Label-free methods are advantageous as they do not require modification of the small molecule, thus preserving its native structure and activity.

CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[5][6][7][8] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of the target protein that remains in the soluble fraction.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment:

    • Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the abundance of specific proteins of interest at different temperatures using Western blotting.

    • For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (thermal proteome profiling, TPP).

  • Data Analysis:

    • Generate melting curves for each protein by plotting the relative amount of soluble protein as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

    • A shift in the melting curve (ΔTm) in the presence of this compound indicates a direct binding interaction.

Data Presentation: Thermal Shift Data for Potential this compound Targets

Protein TargetTm (Vehicle) (°C)Tm (this compound) (°C)ΔTm (°C)
Example: Kinase X52.556.0+3.5
Example: Protein Y61.060.8-0.2

Experimental Workflow: Cellular Thermal Shift Assay

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis CellCulture Cell Culture PatulitrinTreatment Treat with this compound/Vehicle CellCulture->PatulitrinTreatment Aliquoting Aliquot Cells PatulitrinTreatment->Aliquoting Heating Heat at Temperature Gradient Aliquoting->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Soluble Fraction Centrifugation->Supernatant Quantification Quantify Proteins (WB/MS) Supernatant->Quantification Analysis Generate Melting Curves & ΔTm Quantification->Analysis

Cellular Thermal Shift Assay Workflow

The DARTS method is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.[9][10][11][12][13]

Experimental Protocol: Drug Affinity Responsive Target Stability

  • Lysate Preparation: Prepare a native cell lysate as described for AC-MS.

  • This compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control.

  • Proteolysis: Add a protease (e.g., pronase or thermolysin) to each lysate and incubate for a specific time to allow for partial digestion of the proteome.

  • Stopping the Reaction: Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.

  • Analysis:

    • Analyze the digestion patterns by SDS-PAGE. Proteins that are protected from proteolysis by this compound will appear as more intense bands in the this compound-treated lanes compared to the control lanes.

    • Excise the protected protein bands for identification by mass spectrometry.

    • Alternatively, use quantitative proteomics to compare the abundance of all proteins between the this compound-treated and control samples after digestion.

Data Presentation: Proteins with Altered Protease Susceptibility

Protein ID (UniProt)Gene NameProtein NameFold Protection (this compound vs. Control)
Example: P98765GENE3Example Protein 35.8
Example: O12345GENE4Example Protein 43.1

Experimental Workflow: Drug Affinity Responsive Target Stability

DARTS_Workflow cluster_incubation Incubation cluster_digestion Proteolysis cluster_analysis Analysis CellLysate Cell Lysate PatulitrinIncubation Incubate with this compound/Vehicle CellLysate->PatulitrinIncubation ProteaseAddition Add Protease PatulitrinIncubation->ProteaseAddition Digestion Limited Proteolysis ProteaseAddition->Digestion StopReaction Stop Proteolysis Digestion->StopReaction SDSPAGE SDS-PAGE Analysis StopReaction->SDSPAGE MassSpec Identify Protected Proteins (MS) SDSPAGE->MassSpec

Drug Affinity Responsive Target Stability Workflow

II. Computational Approaches for Target Prediction

In silico methods can predict potential protein targets for a small molecule based on its chemical structure, complementing experimental approaches and helping to prioritize candidates for validation.[14][15][16][17]

Methodologies for In Silico Target Prediction

  • Ligand-Based Methods: These methods, such as chemical similarity searching, compare the 2D or 3D structure of this compound to libraries of compounds with known protein targets. The principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Methods: If the 3D structure of a potential target protein is known, molecular docking can be used to predict the binding pose and affinity of this compound to the protein's binding site.

Data Presentation: In Silico Predicted Targets for this compound

Predicted TargetPrediction MethodScore/MetricPotential for Validation
Example: Kinase YSimilarity SearchTanimoto: 0.85High
Example: Receptor ZMolecular DockingBinding Energy: -9.5 kcal/molMedium

Workflow: Computational Target Prediction and Validation

InSilico_Workflow cluster_prediction In Silico Prediction cluster_validation Experimental Validation PatulitrinStructure This compound 2D/3D Structure LigandBased Ligand-Based Methods PatulitrinStructure->LigandBased StructureBased Structure-Based Methods PatulitrinStructure->StructureBased PredictedTargets List of Predicted Targets LigandBased->PredictedTargets StructureBased->PredictedTargets Prioritization Prioritize Candidates PredictedTargets->Prioritization BindingAssays In Vitro Binding Assays Prioritization->BindingAssays CellularAssays Cellular Functional Assays BindingAssays->CellularAssays ValidatedTarget Validated Target CellularAssays->ValidatedTarget NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->IkB releases IkB_NFkB->NFkB releases This compound This compound NovelTarget Novel Target This compound->NovelTarget NovelTarget->IKK inhibition DNA DNA NFkB_nuc->DNA InflammatoryGenes Inflammatory Gene Transcription DNA->InflammatoryGenes

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Patulitrin from Tagetes patula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagetes patula, commonly known as French marigold, is a rich source of flavonoids, with patulitrin being a dominant and diagnostically significant compound. This compound, a glucoside of patuletin, has demonstrated notable antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1][2][3] This document provides detailed protocols for the extraction and purification of this compound from the flowers of Tagetes patula, along with methods for its quantification and an overview of its biological activities.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound content in Tagetes patula and its biological activity.

Table 1: this compound Content in Tagetes patula Flowers

Plant MaterialVarietyThis compound Content (% of dry weight)Analytical Method
Tagetes patula L. flowers'Tangerine'5.11 ± 0.18% to 5.64 ± 0.17%HPLC[4][5]
Tagetes patula L. flowersNot Specified15.33% (as a major constituent)HPLC[6]
Tagetes patula L. flowersNot Specified0.11%Methanol extraction followed by partitioning[7]

Table 2: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)
DPPH Radical Scavenging Activity10.17[3]
H2O2-Cl- Scavenging in mice macrophages0.5 ± 0.01[1]

II. Experimental Protocols

A. Protocol for Extraction of this compound from Tagetes patula Flowers

This protocol details a common method for extracting this compound using a water-alcohol solution.

Materials and Equipment:

  • Dried flowers of Tagetes patula L.

  • 70% Ethanol (EtOH)

  • Maceration vessel

  • Boiling water bath

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Maceration: Weigh 150g of dried Tagetes patula flowers and place them in a suitable maceration vessel.[4][8]

  • Add 70% ethanol in a 1:5 sample-to-solvent ratio (150g of flowers to 750mL of 70% ethanol).[4][8]

  • Allow the mixture to macerate at room temperature for a specified period (e.g., 24 hours), with occasional agitation.

  • Thermal Extraction: Following maceration, transfer the mixture to a boiling water bath for thermal extraction to enhance the recovery of flavonoids.[4][8] The duration of this step should be optimized, but typically ranges from 1 to 2 hours.

  • Filtration: After cooling, filter the extract to separate the plant material from the liquid. A second filtration may be necessary to remove finer particles.[4]

  • Concentration: Concentrate the filtered water-alcohol extract using a rotary evaporator at a low temperature (40-50°C) under reduced pressure.[4]

  • Continue evaporation until a thick residue of approximately 200mL is obtained.[4] This concentrated extract is now ready for purification.

B. Protocol for Purification of this compound by Column Chromatography

This protocol describes the purification of the crude extract using silica gel column chromatography.

Materials and Equipment:

  • Concentrated crude extract of Tagetes patula

  • Silica gel (L 40/100)

  • Chromatography column

  • Chloroform

  • Ethanol

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Sample Preparation: Dry the concentrated extract onto a small amount of silica gel (L 40/100) to create a dry powder.[4][8]

  • Column Packing: Prepare a chromatography column by packing it with silica gel in chloroform.[4][8]

  • Loading: Carefully apply the dried extract-silica gel powder to the top of the prepared column.[4][8]

  • Elution: Elute the column with a gradient of chloroform and ethanol mixtures.[4][8] Start with 100% chloroform and gradually increase the polarity by adding ethanol in the following ratios (chloroform:ethanol):

    • 99:1

    • 98:2

    • 97:3

    • 90:10

    • 85:15

    • 80:20

    • 70:30

    • 60:40

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Monitoring by TLC: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable solvent system for TLC development would be a mixture of chloroform and methanol. Visualize the spots under a UV lamp.

  • Pooling and Crystallization: Pool the fractions that show a pure spot corresponding to this compound. Concentrate the pooled fractions and crystallize the this compound from a suitable solvent such as aqueous alcohol.[4] The resulting crystalline substance should be bright yellow.[4]

C. Protocol for Quantification of this compound by HPLC

This protocol outlines the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the dried extract or purified compound, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water in a ratio of 3:7.[8]

    • Detection Wavelength: 360 nm.[4][5][8]

    • Flow Rate: Typically 1.0 mL/min (can be optimized).

    • Injection Volume: 4 µL.[9]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.[9] Calculate the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions. The content of this compound in the original plant material can then be calculated.

III. Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Tagetes patula Flowers maceration Maceration with 70% EtOH plant_material->maceration thermal_extraction Thermal Extraction maceration->thermal_extraction filtration Filtration thermal_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling crystallization Crystallization pooling->crystallization pure_this compound Pure this compound crystallization->pure_this compound hplc_analysis HPLC Quantification pure_this compound->hplc_analysis

Caption: Workflow for the extraction and purification of this compound from Tagetes patula.

Anti_Inflammatory_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_cellular_response Cellular Response cluster_pro_inflammatory_mediators Pro-Inflammatory Mediators This compound This compound / Patuletin nfkb NF-κB Pathway This compound->nfkb Inhibition p38 p38 MAPK Pathway This compound->p38 Inhibition lox Lipoxygenase (LOX) This compound->lox Inhibition ros Reactive Oxygen Species (ROS) This compound->ros Scavenging stimuli e.g., Carrageenan, Histamine stimuli->nfkb stimuli->p38 stimuli->lox tnf TNF-α nfkb->tnf il1b IL-1β nfkb->il1b p38->tnf p38->il1b inflammation Inflammation (e.g., Edema) tnf->inflammation il1b->inflammation ros->inflammation

Caption: Proposed anti-inflammatory mechanism of this compound/patuletin.

IV. Biological Activity and Mechanism of Action

This compound and its aglycone, patuletin, have been reported to possess significant anti-inflammatory and antioxidant activities.[1][3]

Anti-inflammatory Activity: Oral and topical administration of patuletin and this compound has been shown to inhibit acute inflammation in animal models.[3] They can significantly suppress hind-paw edema induced by carrageenan and histamine, as well as ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) and arachidonic acid.[3] The anti-inflammatory effects are attributed, in part, to the inhibition of key pro-inflammatory mediators. Patuletin has been shown to inhibit lipoxygenase (LOX) and to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[10] This is potentially mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[11]

Antioxidant Activity: this compound is a potent antioxidant, capable of scavenging a wide range of free radicals.[3] It exhibits strong radical-scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydrogen peroxide.[1][3] This antioxidant property likely contributes to its anti-inflammatory and other therapeutic effects by reducing oxidative stress, which is a key component of the inflammatory response.[3]

V. Conclusion

The protocols outlined in this document provide a comprehensive guide for the extraction, purification, and quantification of this compound from Tagetes patula. The provided data and diagrams offer valuable insights for researchers and drug development professionals interested in this promising natural compound. Further research into the specific molecular targets and clinical efficacy of this compound is warranted to fully explore its therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulitrin (Patuletin-7-O-glucoside) is a flavonoid glycoside found in various medicinal plants, notably in the flowers of French Marigold (Tagetes patula L.).[1] As a member of the flavonoid family, this compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties.[2][3] Accurate and reliable quantification of this compound in plant extracts, herbal formulations, and other matrices is crucial for quality control, standardization, and the development of new therapeutic agents. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, including a comprehensive protocol, method validation parameters, and illustrative diagrams to guide researchers.

Materials and Methods

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (70%, analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound is soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[4] It is sparingly soluble in 20% ethanol and ethyl acetate, and insoluble in hexane, petroleum ether, chloroform, and water.[5]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound:

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent
Column Separon-C18 (80 mm x 2 mm, 7 µm) or equivalent C18 column
Mobile Phase Acetonitrile : 1% Acetic Acid in Water (30:70, v/v)
Flow Rate 100 µL/min
Injection Volume 4 µL
Column Temp. Ambient
Detection UV at 360 nm
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in 70% ethanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Tagetes patula L. flowers)
  • Extraction: Weigh approximately 1 g of finely ground plant material and place it in a flask. Add 50 mL of 70% ethyl alcohol.

  • Heat the mixture under reflux for 45 minutes.

  • Cool the extract and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Extraction & Filtration) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system std_prep Standard Preparation (Stock & Working Standards) std_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography peak_integration Peak Integration & Identification chromatography->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification G LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nucleus->cytokines gene transcription This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

References

Application Note: Quantitative Analysis of Patulitrin using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulitrin, a flavonoid glycoside found in various plants, including Tagetes patula (French Marigold), has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for research, quality control, and drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.

Chemical Properties of this compound
PropertyValue
Chemical Formula C₂₂H₂₂O₁₃[1]
Molecular Weight 494.41 g/mol [1]
CAS Number 19833-25-1[1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one[1]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.[2]

Experimental Protocols

Extraction of this compound from Tagetes patula Flowers

This protocol describes the extraction of this compound from dried plant material for HPLC analysis.

Materials and Reagents:

  • Dried and powdered Tagetes patula flowers

  • n-Hexane (analytical grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Defatting: Weigh 1.0 g of dried, powdered Tagetes patula flower material into a conical flask. Add 20 mL of n-hexane and sonicate for 30 minutes to remove non-polar compounds. Discard the n-hexane. Repeat this step twice.

  • Extraction: To the defatted plant material, add 20 mL of 80% aqueous methanol.

  • Sonication: Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction of the analyte.

  • Pooling: Combine the supernatants from both extractions.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh 1.0g of Dried Tagetes patula Flower Powder B Defat with n-Hexane (2 x 20 mL) with Sonication A->B Defatting C Extract with 80% Methanol (2 x 20 mL) with Sonication B->C Extraction D Centrifuge at 4000 rpm for 15 min C->D E Collect and Pool Supernatants D->E F Filter through 0.45 µm Syringe Filter E->F G Inject into HPLC-UV System F->G To HPLC Analysis

HPLC-UV Method for Quantitative Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Value
Column C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (30:70, v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 360 nm[3][4]
Run Time Approximately 15 minutes

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each calibration standard in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered sample extracts and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak areas from the calibration curve.

Method Validation (Representative Data)

The following tables summarize the typical performance characteristics of a validated HPLC-UV method for the quantification of flavonoid glycosides, which are representative of the expected performance for the this compound method.

Table 1: Linearity and Range
ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c (where y = peak area, x = concentration)
Table 2: Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9599.0
25.025.20100.8
75.074.2599.0
Average Recovery 99.6
Table 3: Precision
ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low Concentration (5 µg/mL) < 2.0< 2.5
High Concentration (75 µg/mL) < 1.5< 2.0
Table 4: Limits of Detection and Quantification
ParameterValue (µg/mL)
Limit of Detection (LOD) ~ 0.15
Limit of Quantification (LOQ) ~ 0.45

Logical Flow of Quantitative Analysis

The following diagram illustrates the logical steps involved in the quantitative analysis of this compound.

G A A D D A->D G G D->G B B E E B->E F F E->F C C C->D C->E H H G->H F->G

Conclusion

The described HPLC-UV method provides a reliable and accurate means for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample extraction and chromatographic analysis, along with the representative method validation data, offer a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Adherence to these protocols will ensure consistent and reproducible results for the quantification of this important flavonoid glycoside.

References

Application Notes and Protocols: DPPH Radical Scavenging Assay for Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulitrin, a flavonoid glycoside found in various plants, including Tagetes patula, has garnered interest for its potential antioxidant properties.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of compounds like this compound.[2][3] This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[2][4] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[2][3] These application notes provide a detailed protocol for conducting the DPPH radical scavenging assay for this compound, along with data presentation and a conceptual workflow.

Principle of the DPPH Assay

The core principle of the DPPH assay lies in the reduction of the DPPH radical. In its radical form, DPPH has a strong absorption at 517 nm. When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical, leading to the formation of the non-radical form, DPPH-H. This results in a decrease in absorbance at 517 nm, which can be measured to determine the extent of radical scavenging.

Quantitative Data Summary

The antioxidant activity of a compound in the DPPH assay is often expressed as the half-maximal inhibitory concentration (IC50) or scavenging concentration (SC50). This value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[5]

CompoundIC50/SC50 (µg/mL)Reference Compound
Patuletin 3-O-β-D-glucopyranoside~ 31.9Not specified in the study
Ascorbic Acid (Standard)4.36This compound Study

Note: The available literature refers to "patuletin 3-O-β-D-glucopyranoside," a compound closely related to this compound, and reports its SC50 value.[6] For comparison, the IC50 of a standard antioxidant, ascorbic acid, is also provided from a study on this compound.[7]

Experimental Protocol

This protocol outlines the necessary steps for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)[2][8]

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)[8][9]

  • 96-well microplate or quartz cuvettes[9]

  • Microplate reader or UV-Vis spectrophotometer[2][9]

  • Micropipettes

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.

    • Protect the solution from light by wrapping the flask in aluminum foil, as DPPH is light-sensitive.[8]

    • This solution should be freshly prepared.[3]

  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving a known weight of the compound in a suitable solvent (methanol or ethanol are common choices).

  • Working Concentrations of this compound:

    • Perform serial dilutions of the this compound stock solution to obtain a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Standard Antioxidant Solution:

    • Prepare a stock solution and serial dilutions of a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same manner as the this compound sample.

Assay Procedure (96-well plate format)
  • Blank Preparation:

    • Add 200 µL of the solvent (methanol or ethanol) to a well. This will be used to zero the spectrophotometer.

  • Control (A_control):

    • Add 100 µL of the DPPH solution and 100 µL of the solvent to a well.

  • Sample (A_sample):

    • Add 100 µL of the DPPH solution to wells containing 100 µL of the different concentrations of this compound.

  • Standard:

    • Add 100 µL of the DPPH solution to wells containing 100 µL of the different concentrations of the standard antioxidant.

  • Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2] The incubation time can be optimized based on the reaction kinetics.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2]

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control reaction (DPPH solution and solvent).

    • A_sample is the absorbance of the reaction with the this compound sample or standard.

  • Determine the IC50 Value:

    • Plot a graph of the percentage of inhibition versus the concentration of this compound.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

Conceptual Diagrams

The following diagrams illustrate the general antioxidant mechanism of flavonoids like this compound and the experimental workflow of the DPPH assay.

G DPPH_Radical DPPH• (Stable Radical, Purple) Patulitrin_Radical This compound• (Less Reactive Radical) DPPH_Radical->Patulitrin_Radical This compound This compound (Antioxidant) DPPH_H DPPH-H (Non-Radical, Yellow) This compound->DPPH_H Donates H•

Caption: General mechanism of DPPH radical scavenging by this compound.

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Standard/Control DPPH->Mix Sample Prepare this compound Serial Dilutions Sample->Mix Standard Prepare Standard (e.g., Ascorbic Acid) Dilutions Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulitrin, a flavonoid glycoside also known as patuletin-3-O-glucoside, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's anti-inflammatory activity. While specific quantitative data for this compound in various in vitro assays is limited in publicly available literature, this guide presents established protocols and data for its aglycone, patuletin, to serve as a valuable reference. Patuletin has demonstrated potent inhibitory effects on key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), and modulates signaling pathways including NF-κB and p38 MAPK.[3] The provided protocols can be readily adapted for the comprehensive assessment of this compound.

Data Presentation: Quantitative Anti-inflammatory Activity

Due to the limited availability of specific IC50 values for this compound in the reviewed literature, the following tables summarize the reported in vitro anti-inflammatory activity of its aglycone, patuletin, and other relevant flavonoids for comparative purposes.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference CompoundIC50 (µM)
PatuletinData not availableLuteolin27
Apigenin23
Wogonin17
Quercetin>100

Data for reference compounds from Kim et al., 2004.

Table 2: Inhibition of Pro-inflammatory Cytokines in vitro

CytokineCompoundIC50 (µM)Cell LineComments
TNF-αPatuletinPotent inhibition observed-Quantitative IC50 not specified.[3]
IL-1βPatuletinPotent inhibition observed-Quantitative IC50 not specified.[3]
IL-6Data not available for this compound/Patuletin---

Table 3: Inhibition of Pro-inflammatory Enzymes

EnzymeCompoundIC50 (µM)Comments
Cyclooxygenase-2 (COX-2)Data not available for this compound/Patuletin--
5-Lipoxygenase (5-LOX)Data not available for this compound/Patuletin--

Key Signaling Pathways in Inflammation Modulated by Flavonoids

The anti-inflammatory effects of flavonoids like this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter region Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces transcription

NF-κB Signaling Pathway and Potential Inhibition by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates This compound This compound This compound->MKKs Inhibits DNA DNA AP1_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Induces transcription

MAPK Signaling Pathway and Potential Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro anti-inflammatory assays that can be used to evaluate the efficacy of this compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 pretreat Pre-treat cells with this compound (various concentrations) and control incubate1->pretreat incubate2 Incubate for 1 hour pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 collect_supernatant Collect cell culture supernatant incubate3->collect_supernatant griess_reagent Add Griess reagent to supernatant collect_supernatant->griess_reagent incubate4 Incubate for 10 minutes at room temperature griess_reagent->incubate4 measure_absorbance Measure absorbance at 540 nm incubate4->measure_absorbance calculate Calculate NO concentration and % inhibition measure_absorbance->calculate end End calculate->end

Workflow for Nitric Oxide (NO) Production Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by this compound.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

This protocol details the quantification of pro-inflammatory cytokine levels in the supernatant of stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow start Start prepare_supernatant Prepare cell culture supernatants (as in NO assay) start->prepare_supernatant coat_plate Coat 96-well plate with capture antibody prepare_supernatant->coat_plate incubate_wash1 Incubate and wash coat_plate->incubate_wash1 block_plate Block non-specific binding sites incubate_wash1->block_plate incubate_wash2 Incubate and wash block_plate->incubate_wash2 add_samples Add standards and samples (supernatants) incubate_wash2->add_samples incubate_wash3 Incubate and wash add_samples->incubate_wash3 add_detection_ab Add biotinylated detection antibody incubate_wash3->add_detection_ab incubate_wash4 Incubate and wash add_detection_ab->incubate_wash4 add_streptavidin_hrp Add Streptavidin-HRP incubate_wash4->add_streptavidin_hrp incubate_wash5 Incubate and wash add_streptavidin_hrp->incubate_wash5 add_substrate Add TMB substrate incubate_wash5->add_substrate incubate_dark Incubate in the dark add_substrate->incubate_dark add_stop_solution Add stop solution incubate_dark->add_stop_solution read_plate Read absorbance at 450 nm add_stop_solution->read_plate calculate Calculate cytokine concentration read_plate->calculate end End calculate->end

General Workflow for Cytokine ELISA.

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, standard, and other necessary reagents)

  • Cell culture supernatants (prepared as in the NO assay)

  • 96-well ELISA plates

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit. A general procedure is outlined below.

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • After another incubation and wash, add the TMB substrate and incubate in the dark.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol allows for the investigation of this compound's effect on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat RAW 264.7 cells with this compound and/or LPS for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. While direct quantitative data for this compound remains to be fully elucidated, the methodologies described herein, along with the comparative data for its aglycone, patuletin, provide a solid foundation for researchers to investigate its therapeutic potential. Further studies are warranted to establish a detailed in vitro anti-inflammatory profile of this compound.

References

Application Notes and Protocols for Determining Patulitrin Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patulitrin, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. However, a thorough evaluation of its cytotoxic effects is crucial for any further development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[1][2] This assay provides a quantitative measure of a compound's cytotoxic potential by determining the metabolic activity of cells.[1][2]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 570 and 590 nm.

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxicity of this compound, including data analysis and interpretation.

Experimental Protocols

Materials and Reagents
  • This compound (of desired purity)

  • Cell line of interest (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO₂ incubator (37°C, 5% CO₂)

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically weigh 50 mg of MTT powder.

    • Dissolve it in 10 mL of sterile PBS.[3]

    • Vortex or sonicate until the MTT is completely dissolved.[4]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution protected from light at -20°C for up to 6 months.[5]

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • Subsequent dilutions should be made in a complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay Procedure
  • Cell Seeding:

    • Harvest cells from culture flasks during their logarithmic growth phase.

    • Determine cell viability and count using a hemocytometer or an automated cell counter.

    • Dilute the cells in a complete culture medium to a final density of 1 x 10⁵ cells/mL (this may need optimization depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[6]

    • Leave a few wells with medium only to serve as a background control.[7]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Cell Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A common starting range for a new compound could be 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells in triplicate.

    • Include a "vehicle control" group treated with the medium containing the same concentration of DMSO as the highest this compound concentration.

    • Include an "untreated control" group with a fresh complete medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[7]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[4][5] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

Data Calculation
  • Corrected Absorbance: Subtract the average absorbance of the medium-only blank wells from the absorbance of all other wells.[5]

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

Quantitative Data Summary

The results of the MTT assay can be summarized in a table as shown below.

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100
11.1980.07595.5
100.9820.06178.3
250.6310.04950.3
500.3150.03325.1
1000.1280.02110.2
Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's cytotoxicity.

To determine the IC₅₀ value, plot a dose-response curve with the percentage of cell viability on the Y-axis and the logarithm of the this compound concentration on the X-axis. The IC₅₀ value can then be determined by identifying the concentration at which the cell viability is 50%.[9][10] This is often done using non-linear regression analysis in software like GraphPad Prism.

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The overall experimental procedure for the MTT assay is depicted in the following workflow diagram.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture B Cell Seeding (1x10^4 cells/well) A->B C Overnight Incubation (37°C, 5% CO2) D Treat with this compound (Serial Dilutions) C->D E Incubate (24-72 hours) D->E F Add MTT Reagent (0.5 mg/mL) E->F G Incubate (3-4 hours) Formation of Formazan F->G H Solubilize Formazan (Add DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

Patulin, a mycotoxin structurally related to this compound, is known to induce cytotoxicity through various mechanisms. These may include the induction of oxidative stress, disruption of cellular membranes, and ultimately, the activation of apoptotic pathways.[11] The following diagram illustrates a potential signaling cascade initiated by this compound, leading to cell death.

Patulitrin_Pathway cluster_early Early Cellular Events cluster_membrane Membrane Damage cluster_mitochondria Mitochondrial Pathway of Apoptosis cluster_caspase Caspase Cascade This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS NPSH Depletion of Nonprotein Sulfhydryls This compound->NPSH Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Downregulation ROS->Bcl2 Ca_Influx Calcium Influx Lipid_Perox->Ca_Influx MMP Loss of Mitochondrial Membrane Potential Ca_Influx->MMP Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling pathway of this compound-induced apoptosis.

Application Notes and Troubleshooting

  • Cell Density: The optimal cell seeding density is crucial for accurate results and should be determined for each cell line. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the treatment.[12]

  • MTT Incubation Time: The incubation time with MTT (1-4 hours) may need to be optimized. Over-incubation can lead to higher background absorbance.[7]

  • Interference: Compounds that are colored or act as reducing agents can interfere with the MTT assay. It is important to run appropriate controls, such as the compound in a cell-free medium, to check for direct reduction of MTT.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level.

  • High Background: This can be caused by contamination of the culture medium or by the presence of serum or phenol red. Using serum-free medium during the MTT incubation step can help reduce background noise.[5]

  • Inconsistent Results: This may arise from uneven cell seeding, pipetting errors, or incomplete solubilization of formazan crystals. Ensure thorough mixing after adding the solubilization agent.

References

Application Note: Caco-2 Cell Permeability Assay for Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a widely accepted and robust in vitro method used in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2][3][4] This model utilizes the human colon adenocarcinoma cell line, Caco-2, which, when cultured, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine.[1][5][6] These differentiated cells express various transporters and enzymes found in the human intestine, making the assay suitable for studying both passive diffusion and active transport mechanisms, including drug efflux.[1][2][3] This application note provides a detailed protocol for assessing the intestinal permeability of Patulitrin, a flavonoid glycoside, using the Caco-2 cell model.

This compound (Patuletin-7-O-glucoside) is a flavonoid found in various plants.[7][8] Its chemical structure and physicochemical properties, such as its molecular weight of 494.4 g/mol , are important considerations for its absorption.[9][10] Understanding its permeability across the intestinal barrier is crucial for evaluating its potential as an orally administered therapeutic agent.

Data Presentation

The permeability of a test compound is expressed as the apparent permeability coefficient (Papp), calculated from the rate of its transport across the Caco-2 cell monolayer. The potential for active efflux is determined by the efflux ratio, which compares the Papp in the basolateral-to-apical direction to the apical-to-basolateral direction.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Mean Papp (x 10⁻⁶ cm/s)Efflux Ratio
This compoundA → B[Insert Value][Insert Value][Insert Value]
B → A[Insert Value][Insert Value]
Propranolol (High Permeability Control)A → B>10>10<2
Atenolol (Low Permeability Control)A → B<1<1<2
Digoxin (P-gp Substrate Control)A → B[Insert Value][Insert Value]>2
B → A[Insert Value][Insert Value]

A → B: Apical to Basolateral; B → A: Basolateral to Apical Efflux Ratio = Papp (B → A) / Papp (A → B)

Table 2: Monolayer Integrity Control

ParameterAcceptance CriteriaResult
TEER Value≥ 300 Ω·cm²[Insert Value]
Lucifer Yellow Papp (A→B)< 1.0 x 10⁻⁶ cm/s[Insert Value]

Experimental Protocols

This section details the methodologies for the Caco-2 cell permeability assay for this compound.

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 (ATCC® HTB-37™)

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[11]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells are passaged at 70-80% confluency.[5] An alternative protocol suggests subculturing at 50% confluency to maintain a high proliferation potential.[12][13] Cells are detached using 0.25% Trypsin-EDTA.[11]

Seeding Cells on Transwell® Inserts
  • Caco-2 cells are seeded onto the apical side of Transwell® polycarbonate membrane inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².

  • The cells are cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with stable tight junctions.[1][5] The culture medium is changed every 2-3 days.[14]

Assessment of Monolayer Integrity

The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data and is assessed prior to the transport experiment.[1]

  • Transepithelial Electrical Resistance (TEER): TEER is measured using a voltohmmeter. Monolayers with TEER values of 300-500 Ω·cm² are considered suitable for the assay.[1] The resistance of a cell-free insert is subtracted from the measured values.[15] It is important to note that while widely used, some studies suggest TEER may not be the most reliable sole indicator of monolayer integrity.[16]

  • Lucifer Yellow Permeability: The paracellular permeability is assessed by measuring the transport of Lucifer Yellow, a fluorescent marker that does not readily cross the cell membrane. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates tight junction integrity.

Transport Experiment

The transport of this compound is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

  • Preparation of Dosing Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, Acetone, Chloroform) and diluted with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4) to the final desired concentration (e.g., 10 µM).[9][17] The final solvent concentration should be non-toxic to the cells (typically ≤1%).

  • Equilibration: The cell monolayers are washed and equilibrated with pre-warmed transport buffer for 10-30 minutes at 37°C.[17]

  • Apical to Basolateral (A→B) Transport:

    • The transport buffer is removed from the apical and basolateral compartments.

    • The this compound dosing solution is added to the apical (donor) compartment.

    • Fresh transport buffer is added to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport:

    • The transport buffer is removed from the apical and basolateral compartments.

    • Fresh transport buffer is added to the apical (receiver) compartment.

    • The this compound dosing solution is added to the basolateral (donor) compartment.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a specified period (e.g., 2 hours).[2]

  • Sampling: At the end of the incubation period, samples are collected from both the donor and receiver compartments for quantitative analysis.

Sample Analysis

The concentration of this compound in the collected samples is determined using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:[18]

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (e.g., in pmol/s).[18]

  • A is the surface area of the cell monolayer (in cm²).[18]

  • C₀ is the initial concentration of the drug in the donor compartment (e.g., in pmol/mL).[18]

Calculation of Efflux Ratio

The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[1]

Efflux Ratio = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.[1] To confirm the involvement of specific transporters, the assay can be repeated in the presence of known inhibitors (e.g., verapamil for P-gp).[1]

Visualization of Experimental Workflow

Caco2_Permeability_Assay_Workflow cluster_prep Cell Culture & Seeding cluster_qc Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis & Calculation Caco2Culture Caco-2 Cell Culture (18-21 days) Seeding Seeding on Transwell® Inserts Caco2Culture->Seeding TEER TEER Measurement (≥ 300 Ω·cm²) Seeding->TEER LuciferYellow Lucifer Yellow Assay (Papp < 1.0 x 10⁻⁶ cm/s) Seeding->LuciferYellow Equilibration Equilibration with Transport Buffer TEER->Equilibration LuciferYellow->Equilibration Dosing Addition of this compound (Apical or Basolateral) Equilibration->Dosing Incubation Incubation at 37°C (e.g., 2 hours) Dosing->Incubation Sampling Sample Collection from Donor & Receiver Chambers Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS PappCalc Papp Calculation LCMS->PappCalc EffluxCalc Efflux Ratio Calculation PappCalc->EffluxCalc

Caption: Workflow of the Caco-2 cell permeability assay.

Signaling Pathway Diagram

As this application note focuses on a permeability assay, a signaling pathway is not directly applicable. The experimental workflow diagram above illustrates the logical sequence of the protocol. If investigating the interaction of this compound with specific transporters (e.g., P-gp), a diagram illustrating transporter-mediated efflux could be generated.

Transporter_Mediated_Efflux cluster_membrane Apical Membrane of Caco-2 Cell cluster_extracellular Apical Compartment cluster_intracellular Intracellular Space Pgp P-gp Efflux Pump Patulitrin_out This compound (apical) Pgp->Patulitrin_out Efflux Patulitrin_in This compound (intracellular) Patulitrin_in->Pgp Binding Patulitrin_apical This compound Patulitrin_basolateral This compound (from basolateral side) Patulitrin_basolateral->Patulitrin_in Passive Diffusion / Uptake

Caption: P-glycoprotein (P-gp) mediated efflux of this compound.

References

Application Notes and Protocols for Lipoxygenase Inhibition Assay of Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulitrin, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1][2] One of the key mechanisms underlying its anti-inflammatory effects is believed to be the inhibition of lipoxygenase (LOX) enzymes.[2] Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of inflammatory mediators like leukotrienes.[3] The inhibition of these enzymes is a critical target for the development of novel anti-inflammatory drugs.

These application notes provide a detailed protocol for conducting a lipoxygenase inhibition assay specifically tailored for the evaluation of this compound. The document includes methodologies for sample preparation, the enzymatic assay, and data analysis, along with templates for data presentation and visualization of the relevant biological pathways.

Data Presentation

Table 1: Lipoxygenase Inhibitory Activity of this compound and Related Flavonoids

CompoundLipoxygenase IsoformIC50 (µM)Reference
This compound e.g., Soybean LOX-1, Human 5-LOXTo be determined-
QuercetinRabbit 15-LOX-1~5[4]
LuteolinMammalian 15-LOX0.6[4]
BaicaleinMammalian 15-LOX1[4]
FisetinMammalian 15-LOX1.5[4]
(-)-EpicatechinHuman 5-LOX22[5]

Experimental Protocols

Principle of the Assay

The lipoxygenase inhibition assay is based on the measurement of the enzymatic conversion of a suitable fatty acid substrate (e.g., linoleic acid or arachidonic acid) to its corresponding hydroperoxide. This reaction leads to the formation of a conjugated diene system, which can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.[6][7] The inhibitory potential of this compound is determined by quantifying the reduction in the rate of this reaction in its presence.

Materials and Reagents
  • This compound (purity >95%)

  • Soybean Lipoxygenase (LOX, Type I-B, from Glycine max)

  • Linoleic acid (or Arachidonic acid)

  • Borate buffer (0.2 M, pH 9.0)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 234 nm

  • Quercetin (as a positive control)

Solution Preparation
  • Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in deionized water and adjusting the pH to 9.0 with NaOH.

  • Soybean Lipoxygenase Solution: Prepare a stock solution of lipoxygenase in cold borate buffer to a concentration of 10,000-20,000 U/mL. This solution should be kept on ice.[6]

  • Linoleic Acid Substrate Solution: Prepare a stock solution of linoleic acid in ethanol. Just before use, dilute the stock solution in borate buffer to the desired final concentration (e.g., 250 µM).[6]

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in DMSO to achieve a range of final assay concentrations.

  • Positive Control (Quercetin): Prepare a stock and working solutions of quercetin in DMSO, similar to this compound.

Assay Procedure
  • Reaction Mixture Preparation: In a 96-well microplate, add the following reagents in the specified order:

    • 150 µL of 0.2 M Borate Buffer (pH 9.0)

    • 10 µL of this compound working solution (or DMSO for the control)

    • 10 µL of Soybean Lipoxygenase solution

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 30 µL of the linoleic acid substrate solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader.[6]

  • Controls:

    • Negative Control: Contains all reagents except the inhibitor (this compound), with DMSO added instead.

    • Blank: Contains all reagents except the enzyme, to account for any non-enzymatic oxidation of the substrate.

    • Positive Control: Contains a known lipoxygenase inhibitor like quercetin.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of this compound and the control by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of lipoxygenase inhibition for each concentration of this compound: % Inhibition = [(V₀ control - V₀ sample) / V₀ control] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound required to inhibit 50% of the lipoxygenase activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

Lipoxygenase_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA LOX Lipoxygenase (LOX) AA->LOX HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->LOX Inhibition

Caption: The Lipoxygenase Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

LOX_Inhibition_Assay_Workflow Prep Prepare Reagents: - this compound dilutions - LOX enzyme solution - Linoleic acid substrate Reaction_Setup Set up reaction in 96-well plate: Buffer + this compound/DMSO + LOX Prep->Reaction_Setup Preincubation Pre-incubate at 25°C for 10 min Reaction_Setup->Preincubation Initiation Initiate reaction with Linoleic Acid Preincubation->Initiation Measurement Measure Absorbance at 234 nm (kinetic) Initiation->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value Measurement->Analysis

Caption: Workflow for the Lipoxygenase Inhibition Assay of this compound.

References

Application Note: Preparation of Patulitrin Stock Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Patulitrin is a flavonoid glycoside, a class of natural compounds known for a variety of biological activities.[1] Found in plants such as French marigold (Tagetes patula), it has demonstrated antioxidant, anti-inflammatory, and antimicrobial properties in research settings.[1][2][3] For in vitro and in vivo studies, the accurate and consistent preparation of stock solutions is paramount to ensure experimental reproducibility and the validity of results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and other similar nonpolar compounds for use in biological assays.[3][4]

This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO. Adherence to these guidelines will help maintain the stability and integrity of the compound, leading to more reliable experimental outcomes.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below. This information is essential for accurate calculations and solution preparation.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference(s)
CAS Number 19833-25-1 [1][4][5]
Molecular Formula C₂₂H₂₂O₁₃ [4][6][7]
Molecular Weight 494.4 g/mol [2][4][6]
Appearance Powder [4][8]
Purity Typically ≥98% [4][7][8]

| Common Solvent | DMSO, Pyridine, Methanol, Ethanol |[3][4] |

Table 2: Example Calculations for Preparing this compound Stock Solutions This table provides the required mass of this compound to prepare common stock solution concentrations. The formula used is: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Desired ConcentrationFinal VolumeMolecular Weight ( g/mol )Required Mass of this compound (mg)
10 mM1 mL494.44.94 mg
10 mM5 mL494.424.72 mg
20 mM1 mL494.49.89 mg
50 mM1 mL494.424.72 mg

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same procedure can be adapted for other concentrations using the calculations in Table 2.

Materials and Equipment

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber, or light-protecting 1.5 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure

  • Preparation:

    • Work in a clean, designated area, such as a chemical fume hood or a biosafety cabinet, to minimize contamination.[9]

    • Allow the this compound powder vial and DMSO to equilibrate to room temperature for at least one hour before opening to prevent water condensation.[4]

    • Label the amber microcentrifuge tube with the compound name, concentration, date, and your initials.[9]

  • Weighing this compound:

    • Place a sterile, empty 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh 4.94 mg of this compound powder directly into the tube. Avoid spilling the powder.

    • Record the exact weight.

  • Dissolution:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Close the cap tightly and seal with parafilm.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved.[9] Visually inspect the solution against a light source to ensure no solid particles remain.

    • If solubility is an issue, the solution may be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing. Ensure the compound is stable at this temperature.[10]

  • Storage and Aliquoting:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to create single-use aliquots.[11]

    • Dispense the stock solution into smaller volume, sterile, amber microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots).

    • Store the aliquots in a desiccated environment at -20°C for short-to-medium-term storage or at -80°C for long-term storage.[5]

Workflow for Preparing this compound Stock Solution

G start Start equilibrate Equilibrate this compound and DMSO to Room Temp start->equilibrate weigh Weigh 4.94 mg this compound into a Labeled Amber Tube equilibrate->weigh add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex Until Fully Dissolved (Warm to 37°C if needed) add_dmso->dissolve aliquot Dispense into Single-Use Aliquots dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Stability and Handling

  • Solvent Choice: Always use high-quality, anhydrous DMSO to prepare stock solutions. Water in DMSO can promote compound degradation over time.[12][13]

  • Light Sensitivity: this compound, like many flavonoids, may be light-sensitive. Prepare and store solutions in amber vials or tubes wrapped in foil to prevent photodegradation.[14]

  • Freeze-Thaw Cycles: The stability of compounds can be compromised by multiple freeze-thaw cycles.[11] Using single-use aliquots is the most effective way to preserve the integrity of the stock solution.

  • Before Use: Prior to use in an experiment, thaw an aliquot at room temperature and centrifuge it briefly to collect the solution at the bottom of the tube. Visually inspect for any signs of precipitation. If precipitates are observed, gentle warming and vortexing may be required to redissolve the compound.[10]

Biological Context: this compound and Inflammatory Signaling

This compound's anti-inflammatory effects are likely mediated through its interaction with key cellular signaling pathways. Flavonoids are known to modulate pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. The diagram below illustrates a conceptual model of how this compound might exert its anti-inflammatory action by inhibiting this pathway.

Conceptual Diagram of NF-κB Pathway Inhibition by this compound

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Activates IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases DNA DNA NF-κB->DNA Translocates & Binds to DNA This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: this compound may inhibit inflammation via the NF-κB pathway.

References

Application Notes & Protocols: Patulitrin for Antioxidant Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Patulitrin, also known as Patuletin 3-O-β-D-glucopyranoside, is a flavonoid glycoside naturally found in plants such as French Marigold (Tagetes patula).[1] As a member of the flavonoid family, it is investigated for various bioactivities, including its potential as an antioxidant. These application notes provide an overview of the known antioxidant activity of this compound and detailed protocols for its evaluation in both chemical and cell-based assays.

Important Safety Note: this compound should not be confused with Patulin . Patulin is a mycotoxin produced by fungi that is toxic and a food contaminant.[2] this compound is a plant-derived flavonoid with potential therapeutic benefits. Ensure correct identification and sourcing of the compound for research purposes.

Mechanism of Action: Combating Oxidative Stress

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them. Flavonoids like this compound can exert antioxidant effects through two primary mechanisms:

  • Direct ROS Scavenging: By donating a hydrogen atom or an electron, flavonoids can directly neutralize highly reactive radicals, converting them into more stable, less harmful molecules.

  • Upregulation of Endogenous Antioxidant Defenses: Flavonoids can activate cellular signaling pathways that lead to the increased expression of protective antioxidant enzymes.

cluster_0 Oxidative Stress cluster_1 Antioxidant Action ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage This compound This compound This compound->ROS Neutralizes Neutralized Stable Molecules

Caption: this compound directly neutralizes ROS to prevent cellular damage.

The Nrf2 Signaling Pathway

A critical pathway for cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or antioxidants, Keap1 releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4][5] While not yet demonstrated specifically for this compound, this pathway is a common mechanism for flavonoid antioxidants.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Antioxidant (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 Induces ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Default State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Protective Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription

Caption: The Nrf2-ARE signaling pathway for antioxidant defense.

Data Presentation: Antioxidant Capacity of this compound

Quantitative data on the antioxidant activity of this compound is primarily from in vitro chemical assays. Cell-based studies are currently limited in the published literature.

Assay TypeCompound/Extract SourceResultReference
DPPH Radical Scavenging Ethanolic extract from Pfaffia townsendii containing Patuletin 3-O-β-D-glucopyranosideSC₅₀ ≈ 31.9 µg/mL[6][7]
Oxygen Radical Absorbance Capacity (ORAC) Ethanolic extract from Pfaffia townsendii containing Patuletin 3-O-β-D-glucopyranoside4581 µmol Trolox equivalents / g of extract[6][7]
DPPH Radical Scavenging This compound isolated from Tagetes patula flowersShowed dose-dependent activity (20-80 µg/mL)[1]

Experimental Protocols

The following protocols provide detailed methodologies to assess the antioxidant activity of this compound in both chemical and cellular models.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the this compound dilutions or control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH).

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with DPPH (corrected by subtracting the blank absorbance).

  • IC₅₀ Determination: Plot the % inhibition against the concentration of this compound. The IC₅₀ value is the concentration required to inhibit 50% of the DPPH radicals and can be determined by linear regression analysis.[8]

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells subjected to an oxidative challenge.[9][10]

start 1. Seed Cells (e.g., HepG2) in 96-well plate incubate1 2. Incubate 24h for adherence start->incubate1 treat 3. Treat cells with this compound + DCFH-DA probe (1h) incubate1->treat wash 4. Wash with PBS to remove excess compound treat->wash induce 5. Add ROS Inducer (e.g., AAPH / tBOOH) wash->induce read 6. Measure Fluorescence Kinetically (e.g., every 5 min for 1h) induce->read analyze 7. Analyze Data (Calculate AUC and CAA value) read->analyze

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Materials:

  • Human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells[11]

  • Cell culture medium (e.g., MEM or DMEM) with FBS and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Quercetin (positive control)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or tert-Butyl hydroperoxide (tBOOH) as the ROS inducer[12]

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.[13]

  • Cell Treatment:

    • Remove the culture medium.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound (or quercetin) and 25 µM DCFH-DA.

    • Include control wells treated with medium containing DCFH-DA only.

    • Incubate at 37°C for 1 hour.[13]

  • Washing: Aspirate the medium and wash the cells once with 100 µL of warm PBS to remove any compound or probe that has not been taken up by the cells.

  • Induction of Oxidative Stress: Add 100 µL of the ROS inducer (e.g., 600 µM AAPH) to all wells.[13]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader (pre-warmed to 37°C). Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • After subtracting the blank (wells with cells but no DCFH-DA or AAPH), calculate the area under the curve (AUC) for the fluorescence kinetics plot for both control and this compound-treated wells.

    • Calculate the CAA value using the formula:

      • CAA Unit = 100 - (∫SA / ∫CA) * 100

      • Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control wells.

    • Results can be expressed as quercetin equivalents (QE) by comparing the sample's activity to a quercetin standard curve.

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

This protocol is designed to determine if this compound can induce the activation and nuclear translocation of Nrf2 and increase the expression of its downstream target proteins.

Materials:

  • Cell line (e.g., HEK293, HepG2)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytosolic loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include an untreated control.

  • Protein Extraction:

    • For Whole-Cell Lysates: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, incubate on ice, and centrifuge to collect the supernatant containing total protein.

    • For Nuclear/Cytoplasmic Fractions: Use a commercial kit according to the manufacturer's instructions to separate nuclear and cytoplasmic proteins. This is crucial for observing Nrf2 translocation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-Nrf2, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the expression of target proteins (Nrf2, HO-1, etc.) to the loading control (β-actin or Lamin B1).

    • An increase in nuclear Nrf2 and total HO-1/NQO1 protein levels in this compound-treated cells compared to the control would indicate activation of the Nrf2 pathway.[2]

References

Application Notes and Protocols for the Use of Patulitrin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulitrin, a flavonoid glycoside, is a significant phytochemical found in various medicinal plants. Its chemical name is 7-O-ß-D-glucopyranoside of 3,5,7,3',4'-pentahydroxy-6-methoxyflavone. Due to its notable biological activities, including antioxidant and anti-inflammatory properties, this compound is a compound of interest in phytochemical research and drug development. Accurate quantification of this compound in plant extracts and herbal formulations is crucial for standardization, quality control, and understanding its therapeutic potential. This document provides detailed application notes and protocols for the use of this compound as a standard in various analytical techniques.

Chemical Profile of this compound

PropertyValue
Chemical Formula C22H22O13
Molecular Weight 494.4 g/mol
Synonyms Patuletin 7-glucoside, 6-Methoxyquercetin 7-glucoside
Appearance Bright-yellow crystalline substance
Primary Sources Tagetes patula L. (Marigold), Inula britannica

Data Presentation: Quantitative Analysis of this compound in Plant Materials

The following table summarizes the quantitative data of this compound found in different plant materials, analyzed primarily by High-Performance Liquid Chromatography (HPLC).

Plant SpeciesPlant PartAnalytical MethodThis compound Content (% w/w)Reference
Tagetes patula L. (Marigold)FlowersHPLC-UV5.11 ± 0.18 to 5.64 ± 0.17[1]
Inula britannicaFlowersHPLCPresent (quantification not specified)[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound

This protocol is based on the method developed for the quantification of this compound in Tagetes patula L. flowers.[1]

a. Preparation of Standard Solution:

  • Accurately weigh approximately 5 mg of this compound reference standard.

  • Dissolve in 10 mL of HPLC-grade methanol to obtain a stock solution of 500 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

b. Sample Preparation (from Tagetes patula flowers):

  • Grind the dried and powdered plant material to a fine powder.

  • Accurately weigh about 1 g of the powdered sample into a flask.

  • Add 50 mL of 70% ethanol.

  • Heat the mixture under reflux for 45 minutes.

  • Cool, filter the extract, and adjust the final volume to 50 mL with 70% ethanol.

  • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

c. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required for complex extracts). A common starting point is a gradient from 10% to 50% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

d. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound

This protocol is adapted from methods used for the analysis of similar flavonoids and mycotoxins.

a. Preparation of Standard Solution:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare working standards in the range of 1 ng/mL to 1000 ng/mL by serial dilution in methanol.

b. Sample Preparation:

  • Follow the sample extraction procedure as described in the HPLC protocol.

  • A solid-phase extraction (SPE) clean-up step may be necessary for complex matrices to reduce matrix effects. A C18 or a mixed-mode cation exchange (MCX) cartridge can be used.

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

c. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

  • MRM Transitions: Specific parent and daughter ion transitions for this compound need to be determined by infusing a standard solution. For a related compound, patulin, a transition of m/z 153 -> 109 is used in negative mode.

d. Quantification:

  • Use a calibration curve of the this compound standard.

  • An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar flavonoid not present in the sample) is recommended for accurate quantification.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of this compound

This protocol is a general guideline for the HPTLC analysis of flavonoids and can be optimized for this compound.

a. Preparation of Standard and Sample Solutions:

  • Prepare standard solutions of this compound in methanol at concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Prepare the sample extract as described in the HPLC protocol.

b. HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Application: Apply the standard and sample solutions as bands of 6 mm width using an automated TLC applicator.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v). The mobile phase composition needs to be optimized for good separation.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for 20 minutes.

  • Drying: Dry the plate in an oven at 60 °C for 5 minutes.

  • Densitometric Analysis:

    • Scan the plate using a TLC scanner in absorbance mode at 360 nm.

    • The Rf value for this compound needs to be determined.

c. Quantification:

  • Create a calibration curve by plotting the peak area of the standard against the amount applied.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis plant_material Plant Material extraction Extraction plant_material->extraction standard This compound Standard dilution Serial Dilution standard->dilution hplc HPLC extraction->hplc lcms LC-MS/MS extraction->lcms hptlc HPTLC extraction->hptlc dilution->hplc dilution->lcms dilution->hptlc calibration Calibration Curve hplc->calibration lcms->calibration hptlc->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Caption: Workflow for the quantification of this compound in plant samples.

Proposed Signaling Pathway: this compound's Anti-inflammatory Action via NF-κB Inhibition

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory effect.

Proposed Signaling Pathway: this compound's Antioxidant Action via Nrf2 Activation

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates This compound This compound This compound->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Proposed mechanism of this compound's antioxidant effect.

Proposed Signaling Pathway: this compound's Modulation of MAPK Pathway

mapk_pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates This compound This compound This compound->ASK1 Inhibits Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

References

Application Notes & Protocol for the Isolation of Patulitrin via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the isolation and purification of patulitrin, a bioactive flavonoid glycoside, from the flowers of Tagetes patula (French Marigold). The methodology employs a combination of solvent extraction followed by column chromatography, a fundamental technique for the separation of natural products. This protocol is intended to serve as a detailed guide for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining purified this compound for further investigation of its biological activities.

Introduction

This compound (Patuletin-7-O-glucoside) is a flavonoid glycoside that has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] It is found in notable quantities in the flowers of Tagetes patula, also known as the French Marigold.[1][2] The isolation of this compound in a pure form is essential for accurate pharmacological studies and for the development of new therapeutic agents. Column chromatography is a robust and scalable method for the purification of flavonoid glycosides from complex plant extracts.[3][4] This protocol details a systematic approach for the extraction of this compound from Tagetes patula and its subsequent purification using silica gel column chromatography.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful isolation and characterization.

PropertyValueSource
Molecular FormulaC₂₂H₂₂O₁₃PubChem
Molecular Weight494.4 g/mol PubChem
AppearanceYellow crystalline substance[5]
Melting Point250–252°C[5]
SolubilitySoluble in methanol, ethanol, and ethyl acetate.[1]
UV max (in Methanol)~258 nm, ~360 nm[5][6]

Experimental Protocol

This protocol is divided into three main stages: Extraction of crude flavonoids, column chromatographic separation, and fraction analysis and purification.

Plant Material and Extraction
  • Plant Material: Fresh or dried flowers of Tagetes patula are used as the source material.[1]

  • Extraction:

    • Macerate 1 kg of dried and powdered Tagetes patula flowers in 5 L of 80% methanol or 70% ethanol in water.[1][5]

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Column Chromatography

This protocol outlines the use of silica gel as the stationary phase. Polyamide column chromatography is also a viable alternative for flavonoid separation.[7][8][9]

  • Preparation of the Column:

    • Select a glass column with appropriate dimensions (e.g., 5 cm diameter, 60 cm length).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., chloroform or a mixture of chloroform and methanol).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and equilibrate the column by passing the initial mobile phase through it.

  • Sample Loading:

    • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of methanol.

    • Adsorb this solution onto a small amount of silica gel (e.g., 20 g) and dry it to a free-flowing powder.

    • Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A gradient of chloroform-methanol is commonly used for separating flavonoid glycosides on silica gel.[10][11]

    • A suggested gradient elution profile is as follows:

      • Chloroform (100%)

      • Chloroform-Methanol (98:2, v/v)

      • Chloroform-Methanol (95:5, v/v)

      • Chloroform-Methanol (90:10, v/v)

      • Chloroform-Methanol (80:20, v/v)

      • Chloroform-Methanol (50:50, v/v)

      • Methanol (100%)

    • Maintain a constant flow rate throughout the elution process.

Fraction Collection and Analysis
  • Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in separate test tubes.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Monitor the separation by spotting each fraction on a silica gel TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., 1% aluminum chloride in ethanol, which typically gives a yellow fluorescence with flavonoids).

    • Combine the fractions that show a similar TLC profile and contain the target compound, this compound.

  • Purification and Characterization:

    • Concentrate the combined fractions containing this compound under reduced pressure.

    • The purified compound can be further recrystallized from a suitable solvent (e.g., aqueous ethanol) to obtain pure crystals.[5]

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound.

Isolation_Workflow Plant_Material Tagetes patula Flowers Extraction Solvent Extraction (80% Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling_Fractions Pooling of this compound Fractions TLC_Analysis->Pooling_Fractions Final_Purification Final Purification (Recrystallization) Pooling_Fractions->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

Caption: Workflow for the isolation of this compound.

Conclusion

This protocol provides a detailed and practical guide for the isolation of this compound from Tagetes patula flowers using column chromatography. By following these steps, researchers can obtain a purified sample of this bioactive flavonoid glycoside for further scientific investigation. The successful isolation of this compound will facilitate a deeper understanding of its pharmacological properties and its potential as a lead compound in drug discovery.

References

Application Notes and Protocols for LC-MS/MS Detection of Patulitrin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patulitrin is a flavonoid glycoside found in several plant species, notably in the flowers of Tagetes patula (French Marigold). It is the 7-O-glucoside of patuletin. This compound and its aglycone, patuletin, have garnered interest for their potential anti-inflammatory and antioxidant properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical research, quality control of herbal products, and the development of new therapeutic agents. This application note provides a detailed protocol for the detection and quantification of this compound in plant extracts using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Principle

This method employs reversed-phase liquid chromatography for the separation of this compound from other components in the plant extract. The identification and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion (deprotonated molecule [M-H]⁻) of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective and sensitive technique allows for accurate quantification of this compound even in complex matrices.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS method for this compound detection. These values are based on a validated method for a structurally similar flavonoid glycoside, quercetin-3-O-glucoside, and are provided as a reference for method development and validation.

Table 1: LC-MS/MS Method Parameters for this compound

ParameterValue
Compound This compound
Precursor Ion [M-H]⁻ (m/z) 493.1
Product Ion 1 (Quantifier) (m/z) 331.1
Product Ion 2 (Qualifier) (m/z) 151.0
Collision Energy (CE) for Product Ion 1 -25 eV
Collision Energy (CE) for Product Ion 2 -40 eV
Dwell Time 100 ms
Ionization Mode Negative Electrospray Ionization (ESI⁻)

Table 2: Method Validation Parameters (Based on a similar validated method for Quercetin-3-O-glucoside)

ParameterResult
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery 85 - 105%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%

Experimental Protocols

Sample Preparation: Extraction of this compound from Tagetes patula Flowers
  • Harvesting and Drying: Collect fresh flowers of Tagetes patula. Dry them in a well-ventilated area in the dark or in an oven at 40-50°C to a constant weight.

  • Grinding: Grind the dried flowers into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol (v/v) to the tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an amber glass vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 40
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

b. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MRM Transitions: See Table 1.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound in 80% methanol at concentrations ranging from 1 ng/mL to 500 ng/mL. Inject these standards to generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: The concentration of this compound in the plant extracts is determined by interpolating the peak area of the analyte from the linear regression equation of the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Dried Tagetes patula Flowers grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.22 µm Filtration centrifugation->filtration lc_separation Reversed-Phase LC Separation filtration->lc_separation esi_ionization Electrospray Ionization (ESI⁻) lc_separation->esi_ionization mrm_detection MRM Detection (m/z 493.1 -> 331.1, 151.0) esi_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway This compound This compound [M-H]⁻ m/z 493.1 patuletin Patuletin Aglycone [M-H-glucose]⁻ m/z 331.1 This compound->patuletin -162 Da (Loss of Glucose) fragment2 Fragment Ion m/z 151.0 patuletin->fragment2 Retro-Diels-Alder Fragmentation

Caption: Proposed MS/MS fragmentation of this compound.

General Anti-inflammatory Signaling Pathway of Flavonoids

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling Cascade cluster_response Inflammatory Response lps LPS mapk MAPK Pathway (p38, ERK, JNK) lps->mapk nfkb NF-κB Pathway lps->nfkb mapk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines inos iNOS, COX-2 nfkb->inos This compound This compound This compound->mapk Inhibition This compound->nfkb Inhibition

Caption: General anti-inflammatory action of flavonoids like this compound.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and instrument parameters will enable researchers to accurately determine the concentration of this bioactive flavonoid. The provided quantitative data and workflow diagrams serve as a valuable resource for method implementation and data interpretation in the fields of phytochemistry, natural product research, and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Patulitrin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of patulitrin from plant material, primarily Tagetes patula (French Marigold) flowers.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound from Tagetes patula flowers?

A1: The reported content of this compound in the flowers of Tagetes patula typically ranges from 5.11 ± 0.18% to 5.64 ± 0.17% by dry weight when using methods such as combined maceration and thermal extraction with 70% ethanol.[1][2]

Q2: Which solvents are most effective for extracting this compound?

A2: Polar solvents are generally effective for extracting flavonoids like this compound. Commonly used solvents include:

  • 70% Ethanol: A widely used and effective solvent for this compound extraction.[1]

  • Methanol: Also used for the extraction of this compound and its aglycone, patuletin.[3]

  • Acetone: Studies on total flavonoid extraction from Tagetes patula have shown acetone to be a highly effective solvent.

Q3: What are the recommended extraction methods for this compound?

A3: Several methods can be employed, ranging from conventional to modern techniques:

  • Maceration followed by Thermal Extraction: A conventional and accessible method involving soaking the plant material in a solvent, followed by heating to increase extraction efficiency.[1]

  • Reflux Extraction: This technique involves boiling the solvent with the plant material, allowing for continuous extraction.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the accurate quantification of this compound.[1][2] A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is usually performed with a UV detector at a wavelength of 360 nm.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not be optimal for this compound's polarity. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the compound fully. 3. Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's age, growing conditions, and storage. 4. Inadequate Particle Size: Large particle sizes of the plant material can limit solvent penetration.1. Solvent Optimization: Test different solvents (e.g., 70% ethanol, methanol, acetone) and their aqueous mixtures to find the optimal one for your material. 2. Optimize Extraction Parameters: Increase extraction time and/or temperature. For reflux, UAE, and MAE, optimize these parameters systematically. 3. Source High-Quality Plant Material: Use freshly harvested and properly dried Tagetes patula flowers. 4. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area for extraction.
Degradation of this compound 1. Excessive Heat: this compound, like many flavonoids, can be sensitive to high temperatures, leading to degradation. 2. pH Instability: Extreme pH conditions during extraction or processing can cause structural changes.1. Use Milder Extraction Methods: Consider using ultrasound-assisted extraction (UAE) at a controlled temperature. If using thermal methods, avoid prolonged exposure to high heat. 2. Control pH: Maintain a neutral or slightly acidic pH during extraction and subsequent processing steps.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound. 2. Complex Plant Matrix: Tagetes patula flowers contain various other flavonoids, carotenoids, and lipids that can be co-extracted.1. Solvent Polarity Adjustment: Fine-tune the polarity of the extraction solvent to target this compound more selectively. 2. Purification Steps: Employ post-extraction purification techniques such as column chromatography or solid-phase extraction (SPE) to isolate this compound from other compounds.[1]
Inconsistent Results 1. Variability in Plant Material: Batches of plant material can have different this compound content. 2. Inconsistent Extraction Parameters: Minor variations in solvent-to-solid ratio, temperature, or time can affect yield.1. Standardize Plant Material: If possible, use plant material from a consistent source and stored under the same conditions. 2. Maintain Strict Protocol: Ensure all extraction parameters are kept constant between experiments for reproducibility.

Data on Extraction Parameters

The following tables summarize quantitative data on the effect of various parameters on flavonoid extraction, which can be extrapolated to optimize this compound extraction.

Table 1: Effect of Solvent on Total Flavonoid Content from Tagetes patula

SolventTotal Flavonoid Content (%)
Acetone25.13 ± 1.02
EthanolLower than Acetone
WaterLower than Acetone and Ethanol

Data adapted from a study on the optimization of flavonoid extraction from Tagetes patula.

Table 2: Comparison of Extraction Methods for Total Phenolic Content (TPC)

Extraction MethodExtraction TimeTPC (mg GAE/g)
Maceration24 hoursLower Yield
Microwave-Assisted Extraction (MAE)10 minutes24.64 ± 2.36
Ultrasound-Assisted Extraction (UAE)30 minutes23.86 ± 1.92

This table provides a general comparison of extraction methods. The optimal method and conditions should be determined empirically for this compound.

Experimental Protocols

Protocol 1: Maceration and Thermal Extraction of this compound

This protocol is based on a method described for the extraction of this compound from Tagetes patula flowers.[1]

  • Preparation of Plant Material:

    • Dry the Tagetes patula flowers and grind them into a fine powder.

  • Extraction:

    • Place 150 g of the powdered plant material in a flask.

    • Add 750 mL of 70% ethanol (a 1:5 solid-to-solvent ratio).

    • Combine maceration (soaking at room temperature) with subsequent thermal extraction in a boiling water bath. The duration for each step should be optimized.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent from the filtrate using a rotary evaporator at a low temperature (40-50°C) under reduced pressure to obtain a concentrated extract.

  • Quantification:

    • Analyze the this compound content in the extract using HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This is a general protocol for UAE of flavonoids that can be adapted for this compound extraction.

  • Preparation of Plant Material:

    • Dry and grind the Tagetes patula flowers to a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) in a beaker.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the beaker in an ultrasonic bath.

    • Sonication should be carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes). These parameters should be optimized.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator.

  • Quantification:

    • Determine the this compound content using HPLC.

Visualizations

Logical Workflow for Optimizing this compound Extraction

Extraction_Optimization_Workflow A Plant Material (Tagetes patula flowers) B Drying and Grinding A->B C Choice of Extraction Method B->C D Maceration / Thermal C->D Conventional E Ultrasound-Assisted Extraction (UAE) C->E Modern F Microwave-Assisted Extraction (MAE) C->F Modern G Parameter Optimization D->G E->G F->G H Solvent Selection (Ethanol, Methanol, Acetone) G->H I Temperature G->I J Time G->J K Solid-to-Solvent Ratio G->K L Extraction H->L I->L J->L K->L M Filtration & Concentration L->M N Crude Extract M->N O HPLC Analysis (Quantification) N->O Yield Determination P Purification (e.g., Column Chromatography) N->P Optional Q Pure this compound P->Q Patulitrin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_key Enzyme Abbreviations A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D p-Coumaroyl-CoA + 3x Malonyl-CoA C->D E Naringenin Chalcone D->E CHS F Naringenin (a flavanone) E->F CHI G Eriodictyol F->G F3'H H Dihydroquercetin G->H F3H I Quercetin (a flavonol) H->I FLS J Quercetagetin I->J F6H K Patuletin (6-O-methylquercetagetin) J->K OMT L This compound (Patuletin-7-O-glucoside) K->L F7GT PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase F3H F3H: Flavanone 3-Hydroxylase F3_H F3'H: Flavonoid 3'-Hydroxylase FLS FLS: Flavonol Synthase F6H F6H: Flavonoid 6-Hydroxylase (putative) OMT OMT: O-Methyltransferase F7GT F7GT: Flavonoid 7-O-Glucosyltransferase

References

Patulitrin Solubility and Experimental Guide: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility and experimental challenges with patulitrin.

Frequently Asked Questions (FAQs)

1. What is the best solvent to dissolve this compound?

This compound, a flavonoid glycoside, exhibits solubility in several common laboratory solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its ability to dissolve a wide range of organic compounds. This compound is also soluble in pyridine, methanol, and ethanol.[1] For applications such as High-Performance Liquid Chromatography (HPLC), 70% ethanol is a suitable solvent for preparing reference solutions.

2. I am observing precipitation when diluting my this compound stock solution in aqueous media for cell culture experiments. What can I do?

Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity and precipitation.

  • Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed cell culture medium while gently vortexing can aid in dissolution and prevent immediate precipitation.

  • Consider serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.

  • Employ solubilizing agents: For certain applications, the use of solubilizing agents or cyclodextrins may be explored to enhance aqueous solubility, though their effects on the experimental system must be validated.

3. How should I prepare a stock solution of this compound?

A common practice for preparing stock solutions of flavonoids is to dissolve the compound in an organic solvent like DMSO at a high concentration (e.g., 10 mM). One supplier suggests the availability of a 10 mM stock solution in DMSO.[1]

4. What are the recommended storage conditions for this compound and its stock solutions?

For long-term storage, solid this compound should be stored at -20°C in a dry, dark place. Stock solutions in DMSO can also be stored at -20°C for several months. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[2] To minimize degradation, it is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

5. Is there any information on the stability of this compound in aqueous solutions?

Specific stability data for this compound in aqueous solutions is limited. However, flavonoid glycosides can be susceptible to hydrolysis under certain pH and temperature conditions. It is generally recommended to prepare fresh dilutions in aqueous buffers or media immediately before use. If storage of aqueous solutions is necessary, it should be for a short duration at 4°C, and the stability under these conditions should be validated for the specific experimental setup.

Data Presentation

Table 1: this compound Solubility Summary

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleRecommended for high-concentration stock solutions.
EthanolSolubleUsed for preparing solutions for analytical purposes.
MethanolSolubleA potential solvent for stock solution preparation.
PyridineSoluble
WaterPoorly solubleAs with many flavonoid glycosides, aqueous solubility is limited.

Table 2: Preparation of this compound Stock Solutions in DMSO

The following table provides the required volume of DMSO to dissolve a given mass of this compound (Molecular Weight: 494.41 g/mol ) to achieve various stock solution concentrations.

Mass of this compound1 mM5 mM10 mM
1 mg 2.02 mL0.40 mL0.20 mL
5 mg 10.11 mL2.02 mL1.01 mL
10 mg 20.23 mL4.05 mL2.02 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 4.94 mg of this compound.

  • Add the calculated volume of anhydrous DMSO to the tube. For 4.94 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium. For a final volume of 1 mL, add 999 µL of medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This helps to ensure rapid mixing and reduce the risk of precipitation.

  • Use the final working solution immediately in your cell-based assay.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Solution Preparation cluster_assay Cell Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for a Defined Period treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based experiments.

signaling_pathway Proposed Anti-inflammatory Signaling Pathway for this compound cluster_pathway Intracellular Signaling Cascade cluster_response Inflammatory Response stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (p38, JNK, ERK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb This compound This compound This compound->mapk Inhibition ikb IκBα Degradation This compound->ikb Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines mediators Inflammatory Mediators (COX-2, iNOS) mapk->mediators nfkb->ikb IKK activation p65 p65/p50 Nuclear Translocation ikb->p65 releases p65->cytokines p65->mediators

Caption: Proposed mechanism of this compound's anti-inflammatory action.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitation Observed Upon Dilution? lower_conc Lower Final Concentration start->lower_conc Yes warm_medium Use Pre-warmed Medium and Vortex During Addition lower_conc->warm_medium serial_dilution Perform Serial Dilutions warm_medium->serial_dilution check_dmso Ensure Final DMSO Concentration is Low (<0.5%) serial_dilution->check_dmso success Problem Resolved check_dmso->success If effective fail Still Precipitates? Consider Solubilizing Agents check_dmso->fail If not effective

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

Technical Support Center: Patulitrin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the HPLC analysis of patulitrin, with a specific focus on resolving peak tailing.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of this compound quantification. An ideal chromatographic peak is symmetrical (Gaussian), and asymmetry can indicate underlying issues with your method or system. The USP Tailing Factor (Tf) is a measure of peak asymmetry, with an ideal value of 1. A value greater than 1.5 is generally considered significant tailing.

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Mobile Phase and pH-Related Issues

Secondary interactions between this compound and the stationary phase are a primary cause of peak tailing. These are often influenced by the mobile phase pH. This compound, a flavonoid glycoside, has multiple phenolic hydroxyl groups that can ionize depending on the pH.

Symptoms:

  • Tailing observed specifically for the this compound peak.

  • Inconsistent retention times for this compound.

  • Peak shape improves or worsens with small changes in mobile phase preparation.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pKa of flavonoid hydroxyl groups typically falls in the range of 6.0-11.5.[1] To ensure these groups are fully protonated and minimize secondary interactions with residual silanols on the silica-based column, the mobile phase pH should be well below this range.

    • Recommendation: Maintain a mobile phase pH between 2.5 and 3.5. This can be achieved by adding a small percentage of an acid to the aqueous portion of your mobile phase.

  • Use a Buffer: An unbuffered mobile phase can have an unstable pH, leading to variable ionization of both this compound and residual silanol groups, causing inconsistent peak shapes.

    • Recommendation: Incorporate a buffer system to maintain a consistent pH. Phosphate or acetate buffers at a concentration of 10-25 mM are commonly used.

  • Check Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including inaccurate pH adjustment or component ratios, can lead to peak shape variability.[2]

    • Recommendation: Ensure accurate and consistent preparation of all mobile phase components.

Column-Related Issues

The HPLC column is a critical component, and its condition directly impacts peak shape.

Symptoms:

  • Gradual increase in peak tailing over time for all or most peaks.

  • Sudden onset of peak tailing after a system event (e.g., pressure spike).

  • Loss of resolution between this compound and adjacent peaks.

Troubleshooting Steps:

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.

    • Recommendation: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If this fails, consider replacing the column.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes or high temperatures. This exposes more silanol groups, leading to increased tailing.

    • Recommendation: Replace the column with a new one of the same type. To prolong column lifetime, use a guard column and operate within the manufacturer's recommended pH and temperature ranges.

  • Column Voids: A void at the head of the column can cause band broadening and peak tailing.[3][4]

    • Recommendation: A void can sometimes be addressed by reversing the column and flushing it. However, replacement is often necessary.

Analyte and Sample-Related Issues

Characteristics of the this compound sample itself can contribute to poor peak shape.

Symptoms:

  • Peak tailing worsens with increasing sample concentration.

  • Peak shape is poor even on a new, efficient column.

Troubleshooting Steps:

  • Mass Overload: Injecting too much this compound can saturate the stationary phase, leading to peak tailing.[2][3]

    • Recommendation: Dilute the sample and inject a smaller mass of this compound.

  • Metal Chelation: Flavonoids, including this compound, can chelate metal ions.[5][6][7] If trace metals are present in the sample, mobile phase, or on the stationary phase, this can lead to the formation of complexes with different retention characteristics, causing peak tailing.

    • Recommendation: Add a metal chelator, such as EDTA, to the mobile phase at a low concentration (e.g., 0.1 mM) to prevent the formation of this compound-metal complexes.

  • Sample Matrix Effects: Complex sample matrices can introduce interferences that co-elute with this compound, causing apparent peak tailing.

    • Recommendation: Improve sample clean-up procedures, for example, by using solid-phase extraction (SPE), to remove interfering compounds.[3]

System and Hardware-Related Issues

Problems with the HPLC system hardware can also lead to peak tailing.

Symptoms:

  • Tailing is observed for all peaks, often more pronounced for early-eluting peaks.

  • Sudden onset of tailing after maintenance or changes to the system plumbing.

Troubleshooting Steps:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[4]

    • Recommendation: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Leaking Connections: A leak in the system can cause a loss of pressure and flow rate, leading to peak distortion.

    • Recommendation: Inspect all fittings and connections for signs of leaks and tighten or replace as necessary.

Workflow for Troubleshooting this compound Peak Tailing

Here is a logical workflow to follow when troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for this compound check_mobile_phase 1. Review Mobile Phase - Is pH between 2.5 and 3.5? - Is a buffer used? - Prepared correctly? start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.5 with acid (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_ph pH out of range add_buffer Incorporate a suitable buffer (e.g., 10-25 mM Phosphate) check_mobile_phase->add_buffer No buffer remake_mp Prepare fresh mobile phase check_mobile_phase->remake_mp Preparation error check_column 2. Evaluate Column Performance - Age and usage history? - Any recent pressure spikes? check_mobile_phase->check_column pH & Buffer OK adjust_ph->check_column end_good Peak Shape Improved adjust_ph->end_good add_buffer->check_column add_buffer->end_good remake_mp->check_column remake_mp->end_good flush_column Flush with strong solvent check_column->flush_column Contamination suspected check_sample 3. Investigate Sample Effects - Is sample concentration high? - Potential for metal contamination? check_column->check_sample Column is new/good replace_column Replace with new column flush_column->replace_column No improvement flush_column->check_sample Improvement replace_column->check_sample replace_column->end_good dilute_sample Dilute sample and re-inject check_sample->dilute_sample Overload suspected add_chelator Add EDTA to mobile phase check_sample->add_chelator Metal chelation possible check_system 4. Inspect HPLC System - Tubing length and ID? - Any leaks? check_sample->check_system Sample conditions OK dilute_sample->check_system dilute_sample->end_good add_chelator->check_system add_chelator->end_good optimize_tubing Minimize tubing length and ID check_system->optimize_tubing Extra-column volume fix_leaks Check and tighten fittings check_system->fix_leaks Leaks found end_bad Problem Persists Consult Instrument Specialist check_system->end_bad No obvious issues optimize_tubing->end_good fix_leaks->end_good

A step-by-step troubleshooting workflow for this compound peak tailing.

Quantitative Data Summary

The following table summarizes key parameters for consideration when troubleshooting this compound peak tailing.

ParameterRecommended Value/ActionRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of this compound's phenolic hydroxyls and column silanols, minimizing secondary interactions.
Buffer Concentration 10 - 25 mMMaintains a stable pH throughout the analysis, ensuring consistent ionization states.
Metal Chelator 0.1 mM EDTA in mobile phasePrevents formation of this compound-metal complexes that can cause peak distortion.
Sample Concentration Dilute to ensure on-column mass is within linear range of detectorPrevents mass overload of the stationary phase.
System Tubing ID ≤ 0.125 mmMinimizes extra-column band broadening.

Experimental Protocols

This section provides a sample HPLC method for the analysis of this compound, which can be used as a starting point for method development and troubleshooting.

Sample HPLC Method for this compound Analysis

This method is adapted from a published procedure for the analysis of this compound and its aglycone, patuletin.[8]

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 2 mm x 80 mm, 7 µm particle size).[8]

  • Mobile Phase:

    • A: 1% Acetic Acid in Water

    • B: Acetonitrile

    • Isocratic elution with a ratio of 30:70 (B:A).[8]

  • Flow Rate: 100 µL/min.[8]

  • Detection Wavelength: 360 nm.[8]

  • Injection Volume: 4 µL.[8]

  • Column Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate method. The final sample should be dissolved in the mobile phase.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

  • Data Processing: Integrate the peak corresponding to this compound and quantify using the calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions that can lead to this compound peak tailing.

G cluster_causes Primary Causes of Tailing cluster_analyte This compound State silanol Residual Silanols (Si-OH) on Column Surface patulitrin_ionized Ionized this compound (Pat-O-) silanol->patulitrin_ionized secondary interaction metal_ions Trace Metal Ions (M+) in System patulitrin_chelate This compound-Metal Complex metal_ions->patulitrin_chelate chelates with high_ph Mobile Phase pH > pKa high_ph->patulitrin_ionized deprotonates peak_tailing This compound Peak Tailing patulitrin_ionized->peak_tailing patulitrin_chelate->peak_tailing altered retention

Interactions leading to this compound peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a new column?

A1: If you are using a new column and still observing peak tailing, the issue is likely related to the mobile phase chemistry or the sample itself. The most common cause is a mobile phase pH that is too high, leading to the ionization of this compound's hydroxyl groups and secondary interactions with the stationary phase. Also, consider the possibility of metal chelation if your sample or mobile phase contains trace metals.

Q2: What is the ideal mobile phase pH for this compound analysis?

Q3: Can injecting too much sample cause peak tailing?

A3: Yes, mass overload is a common cause of peak tailing.[2][3] When the concentration of this compound in the injected sample is too high, it can saturate the stationary phase, leading to a distorted peak shape. Try diluting your sample to see if the peak shape improves.

Q4: How can I tell if metal contamination is causing my peak tailing?

A4: Metal contamination can be difficult to diagnose directly. However, if you have addressed other common causes of tailing (pH, column condition, sample concentration) and the problem persists, metal chelation is a possibility. Flavonoids are known to be effective metal chelators.[5][6][7] A diagnostic test is to add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your mobile phase. If the peak shape improves, it is likely that metal ion interactions were contributing to the tailing.

Q5: What is the difference between peak fronting and peak tailing?

A5: Peak tailing is when the back of the peak is broader than the front, while peak fronting is the opposite, with a broader front of the peak. Peak tailing is often caused by secondary interactions or column issues, while peak fronting can be a sign of column overload or poor sample solubility in the mobile phase.

Q6: Should I use a guard column for this compound analysis?

A6: Yes, using a guard column is highly recommended. It is a small, disposable column placed before the analytical column to protect it from contaminants and particulates in the sample and mobile phase. This can significantly extend the life of your analytical column and help maintain good peak shape.[4]

References

Patulitrin degradation during purification process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of patulitrin during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a flavonoid glycoside, specifically the 7-O-glucoside of patuletin.[1] Like many flavonoids, it is susceptible to degradation under various chemical and physical conditions encountered during extraction and purification. This degradation can lead to a significant loss of yield and the generation of impurities that can complicate downstream applications.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors contributing to the degradation of flavonoid glycosides like this compound include:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond or rearrangements of the flavonoid structure.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Prolonged exposure to heat, even at moderate temperatures, can be detrimental.[2][3]

  • Enzymatic Activity: Endogenous plant enzymes, such as β-glucosidases, released during the extraction process can hydrolyze the glycosidic linkage of this compound, yielding its aglycone, patuletin, and glucose.

  • Light: Exposure to UV or even ambient light can cause photodegradation of flavonoids.

  • Oxidation: Flavonoids are susceptible to oxidation, which can be catalyzed by enzymes or occur in the presence of certain chemicals.

Q3: What are the likely degradation products of this compound?

The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond, which results in the formation of its aglycone, patuletin , and a glucose molecule. Further degradation of patuletin can occur, leading to smaller phenolic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of this compound in the final purified product.
Possible Cause Troubleshooting Steps
Enzymatic Degradation during Extraction - Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to deactivate enzymes. - Perform extraction at low temperatures (e.g., 4°C). - Use a denaturing solvent system for extraction, such as acetone or methanol, to inhibit enzyme activity.[4]
Degradation during Solvent Removal - Use rotary evaporation at a low temperature (below 40°C) to remove solvents. - Avoid complete dryness, as this can sometimes lead to degradation. Re-dissolve the extract in a suitable solvent immediately.
Degradation on Chromatography Column - Test the stability of this compound on a small amount of the selected stationary phase (e.g., silica gel) before performing large-scale chromatography. - Consider using a less acidic stationary phase like deactivated silica gel or a polymer-based resin. - Minimize the time the compound spends on the column by optimizing the mobile phase for faster elution.
pH-induced Degradation - Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-6), as flavonoids are generally more stable in these conditions.[5] - Buffer your mobile phase if necessary during chromatography.
Problem 2: Presence of patuletin (aglycone) as a major impurity.
Possible Cause Troubleshooting Steps
Enzymatic Hydrolysis This is the most likely cause. Refer to the troubleshooting steps for "Enzymatic Degradation during Extraction" in Problem 1.
Acid Hydrolysis - Avoid strongly acidic conditions during extraction and purification. - If using reversed-phase HPLC with an acidic modifier (e.g., trifluoroacetic acid - TFA), use the lowest effective concentration and work at lower temperatures.
Problem 3: Appearance of unknown degradation products.
Possible Cause Troubleshooting Steps
Oxidation - Degas all solvents before use to remove dissolved oxygen. - Consider adding an antioxidant, such as ascorbic acid or BHT, to the extraction solvent, but be mindful of potential interference with your purification or downstream applications.
Photodegradation - Protect all solutions and extracts from light by using amber glassware or wrapping containers in aluminum foil. - Work in a dimly lit area when possible.
Reaction with Solvents - Ensure the purity of all solvents used. Impurities in solvents can sometimes react with the target compound. - Avoid prolonged storage of this compound in reactive solvents.

Data Presentation

Table 1: Stability of Patulin (a related compound) under various pH and Temperature Conditions.

Data for patulin is presented as a proxy due to the limited availability of specific data for this compound. These values should be considered as an estimation of this compound's potential stability.

pHTemperature (°C)Half-life (hours)Reference
3.590>180[6][7]
3.5120~180[6][7]
3.5150< 180[6][7]
6.0251310Brackett & Marth, 1979
7.025220Brackett & Marth, 1979
8.02564Brackett & Marth, 1979

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Tagetes patula Flowers
  • Harvesting and Storage: Harvest fresh Tagetes patula flowers and immediately freeze them in liquid nitrogen. Store at -80°C until use.

  • Extraction:

    • Grind the frozen flowers into a fine powder under liquid nitrogen.

    • Suspend the powder in 80% methanol (1:10 w/v) at 4°C.

    • Stir the suspension for 24 hours at 4°C in the dark.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and repeat the extraction process on the pellet one more time.

    • Combine the supernatants.

  • Solvent Removal:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator with the water bath temperature maintained at 35°C.

    • Concentrate to about 1/10th of the original volume.

  • Liquid-Liquid Partitioning:

    • To the concentrated aqueous extract, add an equal volume of n-hexane and shake vigorously in a separatory funnel. Allow the layers to separate and discard the upper hexane layer (this removes nonpolar impurities).

    • Repeat the hexane wash two more times.

    • Next, extract the aqueous layer with an equal volume of ethyl acetate. Collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction three times.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter and evaporate the ethyl acetate under reduced pressure at 35°C to obtain the crude flavonoid extract.

Protocol 2: HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude flavonoid extract in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 50% B

      • 35-40 min: 50% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 10% B

      • 50-60 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.

    • Injection Volume: 20 µL.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature.

Visualizations

Patulitrin_Degradation_Pathway This compound This compound Patuletin Patuletin This compound->Patuletin Hydrolysis (Enzymatic/Acidic) Glucose Glucose This compound->Glucose Hydrolysis DegradationProducts Further Degradation Products Patuletin->DegradationProducts Oxidation, etc.

Caption: Primary degradation pathway of this compound.

Purification_Workflow Start Plant Material (Tagetes patula) Extraction Extraction (e.g., 80% Methanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Low Temp) Filtration->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning CrudeExtract Crude this compound Extract Partitioning->CrudeExtract Chromatography Column Chromatography (e.g., HPLC) CrudeExtract->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound

Caption: General workflow for this compound purification.

Troubleshooting_Logic Problem Low this compound Yield Cause1 Enzymatic Degradation? Problem->Cause1 Cause2 Thermal Degradation? Problem->Cause2 Cause3 pH Instability? Problem->Cause3 Cause4 Photodegradation? Problem->Cause4 Solution1 Low Temp Extraction Enzyme Deactivation Cause1->Solution1 Solution2 Low Temp Evaporation Minimize Heating Time Cause2->Solution2 Solution3 Buffer Solutions Avoid Strong Acids/Bases Cause3->Solution3 Solution4 Protect from Light Cause4->Solution4

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Patulitrin and Patuletin Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Patulitrin and Patuletin.

FAQs: Quick Solutions to Common Issues

Q1: What are the basic structural differences between this compound and Patuletin that affect their chromatographic separation?

A1: this compound is the 7-O-β-D-glucopyranoside of Patuletin. This means this compound is a glycoside, making it more polar than its aglycone counterpart, Patuletin. In reversed-phase chromatography, the more polar this compound will elute earlier than the less polar Patuletin.

Q2: What is a good starting point for a mobile phase to separate this compound and Patuletin?

A2: A common mobile phase for separating these compounds is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to improve peak shape. A starting ratio of 30:70 (v/v) acetonitrile to acidified water has been shown to be effective.[1]

Q3: My peaks for this compound and Patuletin are tailing. What are the likely causes and solutions?

A3: Peak tailing for flavonoids is often caused by interactions with residual silanols on the silica-based column packing. Here are some solutions:

  • Lower the mobile phase pH: Adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.

  • Use a base-deactivated column: These columns are specially treated to minimize the number of accessible silanol groups.

  • Add a competing base: A small amount of a basic modifier, like triethylamine (TEA), can be added to the mobile phase to compete with the analytes for interaction with the silanol groups. However, this is less common with modern high-purity silica columns.[2]

Q4: I am observing co-elution or poor resolution between this compound and Patuletin. How can I improve their separation?

A4: To improve resolution, you can modify the mobile phase, temperature, or switch to a gradient elution.

  • Decrease the organic solvent percentage: Reducing the amount of acetonitrile in the mobile phase will increase the retention times of both compounds, potentially leading to better separation.

  • Optimize the pH: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and influence their interaction with the stationary phase, thereby affecting selectivity.

  • Implement a gradient elution: A shallow gradient with a slow increase in the organic solvent concentration can effectively separate closely eluting compounds.

  • Lower the column temperature: Decreasing the temperature generally increases retention and can sometimes improve resolution for closely eluting peaks.[3]

Q5: My retention times are drifting from one injection to the next. What could be the cause?

A5: Retention time drift can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of injections.

  • Changes in mobile phase composition: This can happen due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase regularly and keep the solvent reservoirs capped.

  • Column temperature fluctuations: Use a column oven to maintain a constant temperature.

  • Leaks in the HPLC system: Check for any leaks in the pump, injector, tubing, and fittings.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound and Patuletin.

Problem: Poor Resolution or Co-elution

Symptoms:

  • Peaks for this compound and Patuletin are not baseline separated.

  • One broad peak is observed instead of two distinct peaks.

Troubleshooting Workflow:

Poor_Resolution start Poor Resolution check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase adjust_organic Decrease % organic solvent (e.g., Acetonitrile) in increments of 2-5% check_mobile_phase->adjust_organic No check_pH Is the mobile phase pH optimal? check_mobile_phase->check_pH Yes solution Resolution Improved adjust_organic->solution try_gradient Implement a shallow gradient elution try_gradient->solution adjust_pH Adjust pH (e.g., with 0.1% formic or acetic acid) check_pH->adjust_pH No check_temperature Is the column temperature controlled? check_pH->check_temperature Yes adjust_pH->solution adjust_temp Lower column temperature in 5°C increments check_temperature->adjust_temp No check_column Is the column performing well? check_temperature->check_column Yes adjust_temp->solution check_column->try_gradient Consider Alternative replace_column Replace with a new or different selectivity column check_column->replace_column No replace_column->solution

Caption: Troubleshooting workflow for poor resolution.

Problem: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail".

Troubleshooting Workflow:

Peak_Tailing start Peak Tailing check_pH Is the mobile phase pH acidic? start->check_pH acidify_mp Add 0.1% formic or acetic acid to the mobile phase check_pH->acidify_mp No check_column_type Are you using a base-deactivated column? check_pH->check_column_type Yes solution Symmetrical Peaks acidify_mp->solution use_bd_column Switch to a base-deactivated (end-capped) column check_column_type->use_bd_column No check_sample_overload Is the sample concentration too high? check_column_type->check_sample_overload Yes use_bd_column->solution dilute_sample Dilute the sample check_sample_overload->dilute_sample Yes check_extracolumn Are there extra-column effects? check_sample_overload->check_extracolumn No dilute_sample->solution optimize_tubing Minimize tubing length and diameter check_extracolumn->optimize_tubing Yes check_extracolumn->solution No optimize_tubing->solution

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Sample Preparation from Plant Material

A general procedure for extracting this compound and Patuletin from plant material (e.g., Tagetes patula flowers) is as follows:

  • Drying and Grinding: Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 g).

    • Add a suitable solvent, such as 70% ethanol or methanol, at a specific ratio (e.g., 1:10 w/v).

    • Employ an extraction technique such as sonication for 30-60 minutes or maceration with shaking for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through a filter paper (e.g., Whatman No. 1) to remove solid plant debris.

    • If necessary, concentrate the extract using a rotary evaporator at a temperature below 50°C.

  • Final Sample Preparation:

    • Re-dissolve the dried extract in a known volume of the initial mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Method for this compound and Patuletin Analysis

This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Experimental Workflow:

HPLC_Workflow sample_prep Sample Preparation (Extraction & Filtration) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Temperature) sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (e.g., 360 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis report Reporting data_analysis->report

Caption: General HPLC experimental workflow.

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the separation of this compound and Patuletin. The values presented are illustrative and may vary depending on the specific column and HPLC system used.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

% AcetonitrileRetention Time this compound (min)Retention Time Patuletin (min)Resolution (Rs)
40%3.55.82.1
35%4.88.22.8
30%6.511.53.5
25%9.216.84.2

Table 2: Effect of Column Temperature on Retention Time and Resolution

Temperature (°C)Retention Time this compound (min)Retention Time Patuletin (min)Resolution (Rs)
256.812.03.6
306.511.53.5
356.110.83.3
405.710.13.1

Table 3: Example Gradient Elution Program

Time (min)% Acetonitrile% 0.1% Formic Acid in Water
02080
154060
204060
252080
302080

References

Technical Support Center: Overcoming Matrix Effects in Patulitrin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Patulitrin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1] In complex matrices such as plant extracts, fruit juices, or biological fluids, endogenous components like salts, phospholipids, and other metabolites can co-extract with this compound and interfere with its detection by LC-MS/MS.[2]

Q2: I am observing significant signal suppression for my this compound standard in the sample matrix compared to the neat solvent. What is the first step to diagnose the problem?

A: The first step is to qualitatively and quantitatively assess the matrix effect. A common qualitative method is the post-column infusion experiment.[3] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

For a quantitative assessment, the post-extraction spike method is considered the gold standard.[2][3] This compares the response of this compound spiked into a blank matrix extract after extraction with the response of a standard in a neat solvent at the same concentration. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

Q3: My initial assessment confirms a strong matrix effect. What are the primary strategies to overcome this?

A: There are three main strategies to combat matrix effects in this compound quantification:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.

  • Employ Matrix-Matched Calibration: This method compensates for the matrix effect by preparing calibration standards in a blank matrix that is identical to the sample matrix.[2][4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the most robust method as the SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction.[5]

The choice of strategy depends on the complexity of the matrix, the availability of a blank matrix, and the resources for obtaining or synthesizing a SIL-IS.

Q4: What are the recommended sample preparation techniques to reduce matrix effects for this compound?

A: Several techniques can be effective. The choice depends on the sample matrix and the physicochemical properties of this compound (as a glycoside, it is more polar than its aglycone, patulin).

  • Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique. For patulin, which is structurally related to this compound, various SPE cartridges have been successfully used, including macroporous copolymers and molecularly imprinted polymers (MIPs).[6][7][8] A general protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting this compound with an appropriate solvent.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent in which the interfering matrix components are less soluble.

  • Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE with sorbents like primary secondary amine (PSA) can remove sugars and organic acids that may interfere with this compound analysis.[9]

  • Dilution: A simple approach is to dilute the sample extract.[10] This can reduce the concentration of interfering compounds, but it may also lower the this compound concentration below the limit of quantification.

Q5: When should I use matrix-matched calibration, and what are its limitations?

A: Matrix-matched calibration is a good option when a representative blank matrix (a sample of the same type that is free of the analyte) is available.[2][4] It is particularly useful for multi-residue analysis where obtaining a SIL-IS for every analyte is not feasible.[11]

Limitations:

  • Availability of Blank Matrix: Finding a true blank matrix can be difficult, especially for endogenous compounds.

  • Matrix Variability: The composition of the matrix can vary between samples, meaning the matrix-matched standards may not perfectly compensate for the matrix effects in every sample.[12]

  • Labor-Intensive: Preparing a separate calibration curve for each type of matrix can be time-consuming.[11]

Q6: Why is the stable isotope dilution assay (SIDA) considered the gold standard for overcoming matrix effects?

A: SIDA uses a stable isotope-labeled version of this compound as an internal standard (e.g., ¹³C-Patulitrin). This SIL-IS has nearly identical chemical and physical properties to the native this compound.[5] Therefore, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the matrix effects are effectively canceled out, leading to highly accurate and precise quantification.[4]

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

The following tables summarize typical recovery and precision data for different approaches to overcoming matrix effects, primarily based on studies of the related mycotoxin, patulin. These values can serve as a benchmark for method development for this compound.

Table 1: Effectiveness of Different Sample Preparation Methods for Patulin

Sample Preparation MethodMatrixAnalyte ConcentrationAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Solid-Phase Extraction (SPE)Apple Juice50 ng/mL928.0[6]
Molecularly Imprinted Polymer SPEApple Puree20 µg/kg>75Not Reported[7]
Dispersive SPE (dSPE)Apple JuiceNot Specified>80<15[9]
Ethyl Acetate ExtractionApple Productslow µg/kg71 - 108<14

Table 2: Comparison of Matrix-Matched vs. Isotope Dilution Calibration for PFAS in Milk (Illustrative Example)

Calibration ApproachMean Accuracy (%)Repeatability (%RSD)Reference
Matrix-Matched Calibration85<20
Isotope Dilution (Solvent-Based)97<15

Note: This data for PFAS is included to illustrate the comparative performance of the two calibration strategies.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound (Adapted from Patulin Protocols)

  • Cartridge Conditioning: Condition a macroporous SPE cartridge (e.g., Oasis HLB) sequentially with 2 mL of methanol and 2 mL of water.[8]

  • Sample Loading: Acidify the sample (e.g., fruit juice) with acetic acid to pH 4.0. Load 2.5 mL of the sample onto the cartridge.[6]

  • Washing: Wash the cartridge with 2 mL of 1% sodium bicarbonate solution to remove phenolic interferences, followed by 2 mL of 1% acetic acid.[6][8]

  • Elution: Elute this compound with an appropriate solvent mixture, such as 1 mL of 10% ethyl acetate in diethyl ether.[6]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Matrix-Matched Calibration Curve Preparation

  • Prepare Blank Matrix Extract: Extract a sample of the matrix known to be free of this compound using the same procedure as for the unknown samples.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Spike Blank Matrix: Create a series of calibration standards by spiking appropriate volumes of the this compound stock solution into aliquots of the blank matrix extract.

  • Analysis: Analyze the matrix-matched calibration standards using the same LC-MS/MS method as for the samples.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration in the matrix-matched standards. Use this curve to determine the concentration of this compound in the unknown samples.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies qualitative Qualitative: Post-Column Infusion mitigate Implement Mitigation Strategy qualitative->mitigate quantitative Quantitative: Post-Extraction Spike quantitative->mitigate sample_prep Optimize Sample Preparation (SPE, LLE, dSPE) end Accurate Quantification sample_prep->end matrix_match Matrix-Matched Calibration matrix_match->end sida Stable Isotope Dilution Assay (SIDA) sida->end start Initial Quantification Shows Inaccuracy assessment Assess Matrix Effect start->assessment assessment->qualitative Qualitative Check assessment->quantitative Quantitative Check mitigate->sample_prep Remove Interferences mitigate->matrix_match Compensate for Matrix mitigate->sida Correct for Matrix Mitigation_Strategy_Decision_Tree cluster_yes start Significant Matrix Effect Confirmed? q_sida Is a Stable Isotope Labeled Internal Standard Available? start->q_sida Yes no_effect Proceed with Standard Solvent Calibration start->no_effect No q_blank Is a Blank Matrix Readily Available? use_mm Use Matrix-Matched Calibration q_blank->use_mm Yes optimize_sp Focus on Optimizing Sample Preparation (e.g., advanced SPE) q_blank->optimize_sp No q_sida->q_blank No use_sida Use Stable Isotope Dilution Assay (SIDA) q_sida->use_sida Yes

References

Optimizing mobile phase for Patulitrin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Patulitrin.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound HPLC analysis?

A1: A common starting point for the analysis of flavonoid glycosides like this compound is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a gradient elution with water (A) and acetonitrile (B), both modified with a small amount of acid.[1][2] A typical starting gradient might be 15-30% acetonitrile over 10-15 minutes.

Q2: Why is an acid modifier, such as formic acid or phosphoric acid, added to the mobile phase?

A2: Acid modifiers are used to control the ionization of silanol groups on the silica-based stationary phase and the analyte itself.[3] For flavonoids, adding an acid like formic acid (commonly at 0.01% to 0.2%) or phosphoric acid helps to produce sharper, more symmetrical peaks by minimizing undesirable interactions with the column.[1][4][5]

Q3: Should I use an isocratic or gradient elution for this compound analysis?

A3: Gradient elution is generally recommended for analyzing samples containing compounds with a range of polarities, which is common in extracts from natural products.[4][6] A gradient allows for the effective elution of both more polar and less polar compounds within a reasonable timeframe. An isocratic method, where the mobile phase composition remains constant, may be suitable if the sample is relatively clean and the components have similar retention behaviors.[5]

Q4: What is the typical detection wavelength for this compound?

A4: For the analysis of this compound and its aglycone, Patuletin, a UV detector set at a wavelength of 360 nm is appropriate.[7] Flavonoids generally have strong absorbance in the UV region, with detection wavelengths often set between 254 nm and 370 nm depending on the specific compound's chromophore.[5][8]

Q5: How does mobile phase composition affect retention time?

A5: In reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase will decrease the retention time of moderately polar to non-polar compounds like this compound, causing them to elute faster. Conversely, increasing the aqueous component will increase retention time.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem Possible Causes Recommended Solutions
Peak Tailing 1. Secondary Silanol Interactions: Active silanol groups on the column packing interact with the analyte.[3][9] 2. Incorrect Mobile Phase pH: The pH is not optimal to suppress the ionization of the analyte or silanols. 3. Column Overload: Injecting too much sample.[10]1. Use a High-Purity Column: Employ a modern, end-capped C18 column with minimal residual silanols. 2. Adjust Mobile Phase pH: Add a modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[3] 3. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[11]
Shifting Retention Times 1. Inconsistent Mobile Phase Preparation: Variations in solvent ratios or modifier concentration.[12] 2. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between runs.[12] 3. Temperature Fluctuations: The column temperature is not stable.[12][13] 4. Flow Rate Instability: Issues with the HPLC pump.[11]1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure accurate measurements. Degas solvents properly.[12] 2. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the starting mobile phase before each injection.[12] 3. Use a Column Oven: Maintain a constant and consistent column temperature.[12] 4. Check Pump Performance: Purge the pump to remove air bubbles and check for leaks.[11][12]
Poor Resolution 1. Inappropriate Mobile Phase Strength: The organic solvent percentage is too high or too low, causing peaks to co-elute or be too broad. 2. Suboptimal Gradient Profile: The gradient slope is too steep or too shallow.1. Adjust Organic/Aqueous Ratio: Modify the starting and ending percentages of acetonitrile or methanol. 2. Optimize Gradient: Try a shallower gradient (longer run time) to improve the separation of closely eluting peaks. Experiment with multi-step gradients.
High Backpressure 1. Buffer Precipitation: The buffer is not soluble in the mobile phase, especially at high organic concentrations. 2. Column Contamination: Particulate matter from the sample or mobile phase has clogged the column frit. 3. System Blockage: Blockage in the tubing, injector, or guard column.1. Ensure Buffer Solubility: Verify that your buffer is soluble across the entire gradient range. 2. Filter Samples and Mobile Phase: Use 0.22 µm or 0.45 µm filters for all samples and mobile phases.[13] 3. Use Guard Columns: A guard column can protect the analytical column from contaminants.[9] 4. Isolate the Source: Systematically remove components (column, guard column) from the flow path to identify the pressure source.[9]
Ghost Peaks 1. Contamination: Contaminants in the mobile phase, injection system, or from a previous injection. 2. Late Elution: A compound from a previous injection eluting in the current run.1. Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a Wash Step: Add a high-organic wash step at the end of your gradient to elute any strongly retained compounds, followed by re-equilibration.[14] 3. Run Blank Injections: Inject a blank (mobile phase or sample solvent) to confirm the source of the ghost peaks.[14]

Experimental Protocols

Protocol 1: Standard Mobile Phase Preparation

This protocol describes the preparation of a typical mobile phase for this compound analysis.

  • Reagents and Materials:

    • HPLC-grade Acetonitrile (Solvent B)

    • Ultrapure Water (Solvent A)

    • Formic Acid (≥98% purity)

    • Sterile, filtered 0.22 µm solvent filters

    • Clean glass solvent bottles

  • Procedure for Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of ultrapure water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Seal the bottle and mix thoroughly by inversion.

    • Filter the solution using a 0.22 µm solvent filtration apparatus.

    • Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.

  • Procedure for Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Seal the bottle and mix thoroughly.

    • Filter and degas the mobile phase as described for Mobile Phase A.

  • Final Steps:

    • Label the solvent bottles clearly.

    • Place the bottles in the HPLC system's solvent reservoir and prime the pumps.

Protocol 2: Mobile Phase Optimization Workflow

This protocol provides a systematic approach to optimizing the mobile phase gradient for separating this compound from other sample components.

  • Step 1: Initial Scouting Gradient

    • Set up the HPLC system with a C18 column and the prepared mobile phases.

    • Run a fast, broad "scouting" gradient to determine the approximate elution time of this compound. A typical scouting gradient is 5% to 95% Acetonitrile over 20 minutes.

    • Inject a standard of this compound to identify its retention time.

  • Step 2: Adjusting the Gradient Range

    • Based on the scouting run, narrow the gradient range to focus on the area where this compound elutes. For example, if this compound elutes at 40% Acetonitrile, a new gradient could be set from 25% to 55% Acetonitrile.

  • Step 3: Optimizing the Gradient Slope

    • To improve resolution between this compound and nearby peaks, decrease the gradient slope (i.e., increase the gradient time). A longer, shallower gradient provides better separation.

    • Conversely, if the initial separation is good and a shorter run time is desired, the slope can be made steeper.

  • Step 4: Isocratic Hold (Optional)

    • If co-elution is still an issue, consider adding an isocratic hold in the gradient at a mobile phase composition just before the elution of the peaks of interest. This can sometimes improve separation.

  • Step 5: Final Verification

    • Once an optimal gradient is established, verify the method's performance by running replicate injections of standards and samples to check for reproducibility of retention times and peak areas.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal scouting Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) start->scouting identify_rt Identify this compound Retention Time (RT) scouting->identify_rt adjust_range Adjust Gradient Range (e.g., set start/end %B around RT) identify_rt->adjust_range check_res Resolution Acceptable? adjust_range->check_res optimize_slope Optimize Gradient Slope (Increase time for better resolution) check_res->optimize_slope No final_method Finalize Method check_res->final_method Yes check_again Resolution Acceptable? optimize_slope->check_again check_again->optimize_slope No, Re-evaluate check_again->final_method Yes

Caption: Workflow for systematic mobile phase optimization in HPLC.

Troubleshooting_Retention_Time_Shifts start Problem: Shifting Retention Times check_mp Is Mobile Phase Freshly Prepared and Degassed? start->check_mp prepare_mp Solution: Prepare Fresh Mobile Phase check_mp->prepare_mp No check_equilib Is Column Equilibration Sufficient? check_mp->check_equilib Yes increase_equilib Solution: Increase Equilibration Time check_equilib->increase_equilib No check_temp Is Column Temperature Stable? check_equilib->check_temp Yes use_oven Solution: Use Column Oven check_temp->use_oven No check_pump Solution: Check Pump, Purge System check_temp->check_pump Yes

Caption: Decision tree for troubleshooting retention time instability.

References

Technical Support Center: Optimizing Patulitrin Recovery in Solid Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve low patulitrin recovery during Solid Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in SPE?

Low recovery of this compound during SPE can be attributed to several factors. The most common issues include:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound and the sample matrix. Using a sorbent that does not have a strong affinity for this compound can lead to significant analyte loss.

  • Incorrect Sample pH: The pH of the sample can influence the ionization state of this compound, affecting its retention on the sorbent. This compound is known to be unstable under alkaline conditions.

  • Suboptimal Wash Solvent: The wash step is crucial for removing matrix interferences. However, a wash solvent that is too strong can prematurely elute the this compound from the sorbent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent, or the volume of the elution solvent may be insufficient.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample or a sample with a high concentration of the analyte can lead to breakthrough, where the analyte fails to bind to the sorbent and is lost.

  • Inconsistent Flow Rate: A flow rate that is too high during sample loading may not allow for adequate interaction between this compound and the sorbent, leading to poor retention. Conversely, an excessively slow flow rate can unnecessarily prolong the extraction time.

Q2: Which SPE sorbent is best for this compound analysis?

The optimal sorbent for this compound extraction depends on the sample matrix and the desired level of selectivity. Commonly used sorbents include:

  • Reversed-phase C18: This is a widely used sorbent for the analysis of mycotoxins, including this compound, in various food matrices.

  • Hydrophilic-Lipophilic Balanced (HLB): These polymeric sorbents offer good retention for a wide range of compounds, including polar analytes like this compound, and are often used for multi-mycotoxin analysis.

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents designed with specific recognition sites for a target analyte. AFFINIMIP® SPE Patulin is a commercial example that demonstrates high selectivity and recovery for patulin.

Q3: How does pH affect this compound recovery?

The pH of the sample is a critical parameter in SPE for this compound. This compound is unstable in alkaline conditions, which can lead to its degradation and consequently, low recovery. Acidification of the sample is often recommended to ensure the stability of this compound and to promote its retention on reversed-phase sorbents by keeping it in a non-ionized form.

Q4: What are the recommended elution solvents for this compound?

The choice of elution solvent depends on the sorbent used. For reversed-phase sorbents like C18 and HLB, organic solvents are typically used to elute this compound. Common elution solvents include:

  • Ethyl acetate

  • Acetonitrile

  • Methanol

  • A mixture of ethyl acetate and other solvents

The strength of the elution solvent should be sufficient to disrupt the interaction between this compound and the sorbent. It is sometimes beneficial to use a series of elutions with solvents of increasing polarity to ensure complete recovery.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving issues leading to low this compound recovery.

Step 1: Identify the Stage of Analyte Loss

To effectively troubleshoot, it is essential to determine at which step of the SPE process this compound is being lost. This can be achieved by collecting and analyzing the fractions from each step:

  • Load Fraction (Flow-through): The sample that passes through the cartridge during loading.

  • Wash Fraction: The solvent that is passed through the cartridge after sample loading to remove interferences.

  • Elution Fraction: The solvent used to recover the analyte from the cartridge.

Analyzing these fractions will pinpoint the problematic step.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low this compound Recovery start Low this compound Recovery Detected check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions analyte_in_load Is this compound in the Load Fraction? check_fractions->analyte_in_load analyte_in_wash Is this compound in the Wash Fraction? analyte_in_load->analyte_in_wash No troubleshoot_load Problem: Poor Retention - Check Sorbent Choice - Adjust Sample pH (acidify) - Decrease Flow Rate - Check for Overload analyte_in_load->troubleshoot_load Yes analyte_not_eluted Is this compound Recovery Still Low in Eluate? analyte_in_wash->analyte_not_eluted No troubleshoot_wash Problem: Premature Elution - Decrease Wash Solvent Strength - Use a More Selective Wash Solvent analyte_in_wash->troubleshoot_wash Yes troubleshoot_elution Problem: Incomplete Elution - Increase Elution Solvent Strength - Increase Elution Solvent Volume - Try a Different Elution Solvent analyte_not_eluted->troubleshoot_elution Yes end Recovery Improved analyte_not_eluted->end No load_yes Yes load_no No troubleshoot_load->end wash_yes Yes wash_no No troubleshoot_wash->end elution_yes Yes elution_no No troubleshoot_elution->end

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Apple Juice using C18 SPE Cartridge

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

  • Sample Preparation:

    • Centrifuge the apple juice sample to remove any particulate matter.

    • Acidify the supernatant to pH 4.0 with acetic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water (pH 4.0). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 10 mL of the prepared apple juice sample onto the conditioned C18 cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 4.0) to remove sugars and other polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of ethyl acetate.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS or HPLC analysis.

Protocol 2: this compound Extraction using Molecularly Imprinted Polymer (MIP) SPE Cartridge

This protocol is based on the use of a highly selective MIP cartridge, such as AFFINIMIP® SPE Patulin.

  • Sample Preparation:

    • Dilute the apple juice sample 1:1 with a 2% acetic acid solution.

    • Centrifuge the diluted sample.

  • SPE Cartridge Conditioning:

    • Condition the MIP SPE cartridge with 2 mL of acetonitrile followed by 1 mL of deionized water.

  • Sample Loading:

    • Load 4 mL of the pre-treated sample onto the conditioned MIP cartridge at a flow rate of 1-2 drops per second.

  • Washing:

    • Wash the cartridge with 1 mL of 1% sodium bicarbonate solution followed by 2 mL of deionized water at a flow rate of 0.5-1 mL/minute.

    • Apply a strong vacuum for a few seconds to dry the SPE tube.

  • Elution:

    • Elute the this compound with 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate under a strong vacuum.

  • Post-Elution:

    • Evaporate the eluate and reconstitute for analysis as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical recovery data for this compound using different SPE conditions. Please note that these values are indicative and actual recoveries may vary depending on the specific experimental setup.

Table 1: this compound Recovery with Different SPE Sorbents

Sorbent TypeSample MatrixTypical Recovery (%)Reference
C18Apple Juice Concentrate96.4 - 114.1
HLBNot Specified>85General Mycotoxin Data
AFFINIMIP® SPE PatulinApple Juice>80
AFFINIMIP® SPE PatulinApple/Pear Puree>75
AFFINIMIP® SPE PatulinCider>80

Table 2: Influence of Elution Solvent on this compound Recovery (C18 Sorbent)

Elution SolventVolume (mL)Typical Recovery (%)
Ethyl Acetate590 - 98
Acetonitrile585 - 95
Methanol580 - 90
Ethyl Acetate:Methanol (9:1, v/v)592 - 100

Experimental Workflow Diagram

SPE_Workflow General Solid Phase Extraction (SPE) Workflow for this compound cluster_prep 1. Sample Preparation cluster_spe 2. Solid Phase Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis sample_prep Centrifuge & Acidify Sample conditioning Condition SPE Cartridge (e.g., Methanol, Water) sample_prep->conditioning loading Load Prepared Sample conditioning->loading washing Wash Cartridge (e.g., Water) loading->washing elution Elute this compound (e.g., Ethyl Acetate) washing->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS or HPLC Analysis reconstitution->analysis

Caption: A generalized workflow for this compound analysis using SPE.

Minimizing interference in spectroscopic analysis of Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding interference in the spectroscopic analysis of Patulitrin. The information is tailored for researchers, scientists, and professionals in drug development to help ensure accurate and reliable measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the UV-Vis spectroscopic analysis of this compound?

A1: During the UV-Vis spectroscopic analysis of this compound, which is a flavonoid glycoside, interference can arise from several sources. The most common issues include:

  • Spectral Interference: This occurs when other compounds in the sample matrix absorb light at the same wavelength as this compound.[1] Flavonoids, in particular, have similar basic structures consisting of two benzene rings linked by a pyran ring, which can lead to overlapping spectra.[2] Other phenolic compounds present in complex matrices like plant extracts are also common sources of spectral interference.

  • Matrix Interference: The overall composition of the sample (the "matrix") can affect the analysis.[1] This includes substances like other secondary metabolites, excipients in pharmaceutical formulations, or dissolved organic carbon, which can scatter light or absorb in the UV-Vis region, leading to inaccurate readings.[3][4]

  • Solvent Effects: The choice of solvent can influence the absorption spectrum of this compound. Factors like solvent polarity can cause shifts in the maximum absorption wavelength (λmax), potentially leading to inconsistencies between samples and standards prepared in different solvents.

  • Chemical Interference: Chemical reactions within the sample vial can alter the structure of this compound or interfering compounds. For instance, the presence of metal ions can lead to the formation of complexes, causing a shift in the absorption spectrum.[5][6]

Below is a diagram illustrating the primary categories of analytical interference.

cluster_types cluster_causes Interference Sources of Interference in Spectroscopic Analysis Spectral Spectral Interference->Spectral Chemical Chemical Interference->Chemical Matrix Matrix Interference->Matrix Overlap Overlapping Spectra (e.g., other flavonoids) Spectral->Overlap Complexation Complex Formation (e.g., metal ions) Chemical->Complexation Solvent Solvent Effects (e.g., pH, polarity) Chemical->Solvent Components Matrix Components (e.g., excipients, organic carbon) Matrix->Components Turbidity Turbidity & Scattering Matrix->Turbidity

Caption: Major sources of interference in spectroscopic analysis.

Q2: How can I selectively quantify this compound when other flavonoids with overlapping spectra are present in my sample?

A2: Selective quantification in the presence of other flavonoids is a significant challenge. A highly effective method is to use a complexing agent, such as aluminum chloride (AlCl₃). This technique is based on the formation of complexes between AlCl₃ and specific hydroxyl groups on the flavonoid structure, which results in a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum.[5] This shift moves the λmax of the target analyte away from interfering compounds.

Another approach is the use of derivative spectroscopy. By calculating the first or second derivative of the absorption spectrum, overlapping peaks can often be resolved into distinct signals, allowing for more accurate quantification of the individual components.[4]

Quantitative Impact of AlCl₃ on Flavonoid Spectra

The following table summarizes typical bathochromic shifts observed for different classes of flavonoids after the addition of AlCl₃. This data can help in optimizing the measurement wavelength to isolate this compound.

Flavonoid ClassTypical Bathochromic Shift (Δλmax) with AlCl₃Potential for Interference after Shift
Flavones/Flavonols 40 - 55 nmHigh (if present)
Flavanones (like this compound) 20 - 30 nmModerate
Isoflavones 10 - 20 nmLow
Anthocyanins Variable (often significant)High (if present)

Note: The exact shift depends on the specific structure and position of hydroxyl groups.

Q3: What sample preparation techniques can minimize matrix interference for analyzing this compound in crude plant extracts?

A3: Proper sample preparation is critical for minimizing matrix effects.[7] For complex samples like plant extracts, a multi-step approach is often necessary to isolate this compound and remove interfering substances.

Recommended Techniques:

  • Solid-Phase Extraction (SPE): This is one of the most effective methods for cleaning up complex samples.[8] By selecting an appropriate sorbent material (e.g., C18 for reverse-phase separation), it is possible to selectively retain this compound while washing away more polar or non-polar interfering compounds.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent in which it is highly soluble, leaving behind interfering compounds in the original solvent.[8]

  • Dilution: Simple dilution of the sample can reduce the concentration of interfering substances to a level where their impact on the analyte signal is negligible.[1] However, this is only feasible if the concentration of this compound remains above the limit of detection.

  • Standard Addition Method: This method inherently compensates for matrix effects. It involves adding known quantities of a this compound standard to the sample and measuring the corresponding increase in signal. By extrapolating back to zero signal, the original concentration in the sample can be determined.[1]

The following workflow diagram outlines a general procedure for sample preparation.

start Start: Crude Plant Extract extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction filtration Filtration / Centrifugation (Remove Particulates) extraction->filtration spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) filtration->spe evaporation Solvent Evaporation (Under Nitrogen) spe->evaporation reconstitution Reconstitution (In analysis solvent) evaporation->reconstitution analysis Spectroscopic Analysis reconstitution->analysis

Caption: General workflow for sample preparation from crude extracts.

Q4: My fluorescence spectroscopy results for this compound are inconsistent. What could be causing this interference?

A4: Interference in fluorescence spectroscopy is a common issue, especially when working with complex biological or chemical libraries.[9][10][11] The primary causes are autofluorescence and quenching.

  • Autofluorescence: Many compounds naturally fluoresce when excited with UV or visible light.[11] If your sample matrix contains other fluorescent molecules (e.g., chlorophylls, other phenols), their emission can overlap with that of this compound, leading to an artificially high signal.[12]

  • Quenching: Quenchers are substances that decrease the fluorescence intensity of a fluorophore.[13] This can occur through various mechanisms, including the "inner filter effect," where an interfering compound absorbs either the excitation or emission light.[11] This results in an artificially low signal.

  • Sample Turbidity: Suspended particles in the sample can cause light scattering, which can interfere with the measurement of fluorescence.[12]

Troubleshooting Steps:

  • Run a Matrix Blank: Analyze an extract prepared from a similar matrix that is known to not contain this compound. This will help you quantify the background fluorescence.

  • Check for Turbidity: Ensure your samples are properly filtered or centrifuged to remove any particulate matter.

  • Use Kinetic Mode: Instead of a single endpoint reading, measure the fluorescence over time. The fluorescence of an interfering compound is often stable, while the reaction of interest may show a change, allowing the background to be subtracted out.[9]

  • Optimize Wavelengths: Experiment with different excitation and emission wavelengths to find a window where the interference from other components is minimized.

The logical diagram below illustrates how to troubleshoot fluorescence interference.

start Inconsistent Fluorescence Signal blank Run Matrix Blank start->blank check_turbidity Check for Turbidity (Filter/Centrifuge) start->check_turbidity high_signal Is Blank Signal High? blank->high_signal low_signal Is Sample Signal Low? check_turbidity->low_signal high_signal->low_signal No autofluorescence Conclusion: Autofluorescence Likely high_signal->autofluorescence Yes low_signal->start No, re-evaluate experiment quenching Conclusion: Quenching Likely low_signal->quenching Yes solution1 Solution: 1. Subtract Blank 2. Optimize Wavelengths autofluorescence->solution1 solution2 Solution: 1. Dilute Sample 2. Use Standard Addition quenching->solution2

Caption: Troubleshooting guide for fluorescence interference.

Experimental Protocols

Protocol 1: Minimizing Interference using the Aluminum Chloride (AlCl₃) Complexation Method

This protocol describes a procedure for the differential quantification of this compound in a mixed sample using AlCl₃.

  • Preparation of Reagents:

    • This compound Standard Stock Solution: Prepare a 1 mg/mL solution of this compound in 80% ethanol.

    • Aluminum Chloride Solution: Prepare a 5% (w/v) solution of AlCl₃ in methanol.

    • Sample Solution: Prepare the sample extract in 80% ethanol, ensuring it is free of particulates.

  • Procedure:

    • Pipette 1 mL of the sample solution into two separate test tubes (labeled "Sample" and "Sample Blank").

    • To the "Sample" tube, add 0.1 mL of the 5% AlCl₃ solution.

    • To the "Sample Blank" tube, add 0.1 mL of methanol (or the solvent used for the AlCl₃ solution).

    • Prepare a calibration curve using the this compound standard in the same manner.

    • Vortex all tubes and allow them to incubate at room temperature for 25-30 minutes to ensure complete complex formation.[5]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the "Sample" against the "Sample Blank" at the determined λmax for the this compound-AlCl₃ complex (typically around 410-430 nm). The ideal wavelength should be determined experimentally.[5]

    • Measure the absorbance of the standards and construct a calibration curve.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the calibration curve. This method minimizes interference by measuring at a wavelength where only the complex absorbs significantly.

Protocol 2: The Standard Addition Method for Overcoming Matrix Effects

This protocol is used to determine the concentration of this compound in a complex matrix where matrix components may enhance or suppress the analytical signal.

  • Sample Preparation:

    • Prepare four identical aliquots of the sample solution (e.g., 2 mL each). Label them 1, 2, 3, and 4.

  • Spiking Procedure:

    • To tube 1, add a small, precise volume of solvent (this is the "zero addition" sample).

    • To tubes 2, 3, and 4, add increasing, known volumes of a concentrated this compound standard solution. The final concentrations should ideally be approximately 1.5x, 2x, and 2.5x the expected sample concentration.

    • Adjust the final volume of all tubes to be identical using the solvent.

  • Measurement:

    • Measure the absorbance (or fluorescence) of each of the four solutions at the appropriate wavelength for this compound.

  • Data Analysis:

    • Plot the measured signal (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, un-spiked sample.

References

Patulitrin Antioxidant Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antioxidant assays involving Patulitrin.

Troubleshooting Guide: Inconsistent Results

Question: Why am I seeing variable IC50 values for this compound in my DPPH assays?

Answer:

Inconsistent IC50 values in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays can arise from several factors. Here are some common issues and their solutions:

  • Reagent Stability: The DPPH radical is sensitive to light and can degrade over time. Always use a freshly prepared DPPH solution for each experiment and store the stock solution in the dark at a low temperature.

  • Reaction Time: The reaction between this compound and DPPH may not reach its endpoint instantaneously. Ensure you are using a consistent and adequate incubation time for all your measurements. A kinetic study to determine the time to reach a stable absorbance reading is recommended.

  • Solvent Effects: The type of solvent used to dissolve this compound and the DPPH reagent can influence the reaction rate and solubility. Ensure that this compound is fully dissolved. Methanol or ethanol are commonly used, but consistency is key.

  • Concentration of DPPH: The initial concentration of the DPPH radical can affect the IC50 value. It is crucial to use the same starting concentration of DPPH across all experiments for comparable results.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in results. Ensure your pipettes are calibrated and use proper pipetting techniques.

Question: My ABTS assay results for this compound are not consistent with my DPPH results. Why?

Answer:

It is not uncommon to observe different antioxidant capacity values for the same compound when using different assays like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and DPPH methods. This is due to the different chemical principles underlying each assay:

  • Reaction Mechanisms: The DPPH assay primarily measures the capacity of an antioxidant to donate a hydrogen atom, while the ABTS assay can measure both hydrogen atom and electron donation. This compound may exhibit different efficiencies in these two mechanisms.

  • Radical Cation Properties: The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. The DPPH radical is typically soluble in organic solvents. This difference in solubility can affect the interaction with this compound.

  • Reaction Kinetics: The reaction kinetics of the ABTS radical cation with antioxidants are often faster than those of the DPPH radical. This can lead to different measured antioxidant values, especially at early time points.

Question: I am getting unexpected color changes or precipitates in my FRAP assay with this compound. What could be the cause?

Answer:

The Ferric Reducing Antioxidant Power (FRAP) assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Unexpected results can be due to:

  • pH of the Reaction Mixture: The FRAP assay is typically conducted under acidic conditions (pH 3.6). Deviations from this pH can affect the redox potential of the iron and the stability of the complex, leading to inconsistent results.

  • Interfering Substances: this compound, being a flavonoid, can chelate metal ions. This chelation might interfere with the formation of the colored ferrous-TPTZ complex, leading to inaccurate readings.

  • Precipitation: If the concentration of this compound or other components in your sample is too high, it may precipitate in the acidic FRAP reagent, causing turbidity and erroneous absorbance readings. Try using a more diluted sample.

Frequently Asked Questions (FAQs)

1. What is this compound? this compound is a flavonoid glycoside, specifically a 7-O-glucoside of patuletin. It is found in various plants, such as Tagetes patula (French marigold).[1]

2. How does this compound exert its antioxidant effect? Like many flavonoids, this compound can act as an antioxidant through various mechanisms, including donating hydrogen atoms or electrons to neutralize free radicals. This activity helps to mitigate oxidative stress.

3. What are some reported antioxidant values for this compound? Direct comparative studies on this compound across multiple assays are limited. However, one study reported the following values for a closely related compound, patuletin 3-O-β-D-glucopyranoside (a synonym for this compound):

  • DPPH Assay: SC50 (concentration for 50% scavenging) of approximately 31.9 μg/mL.[2][3]

  • ORAC Assay: 4581 μmol of Trolox equivalents per gram of extract.[2][3]

4. Can this compound also act as a pro-oxidant? Under certain conditions, such as in the presence of transition metal ions, some flavonoids can exhibit pro-oxidant activity. This is a complex area of research, and the pro-oxidant potential of this compound is not well-documented.

5. How can I improve the consistency of my antioxidant assays?

  • Standardize Protocols: Use consistent and detailed protocols for all experiments.

  • Use Positive Controls: Include a well-characterized antioxidant standard (e.g., Trolox, Ascorbic Acid) in every assay to monitor for variability.

  • Control Environmental Factors: Maintain consistent temperature and protect light-sensitive reagents.

  • Perform Replicates: Run all samples and standards in triplicate to assess precision.

Data Presentation

The following table summarizes reported antioxidant capacity values for this compound (or its synonym). Note the different units and assay principles, which can contribute to apparent inconsistencies.

AssayCompound NameResultUnitReference
DPPHPatuletin 3-O-β-D-glucopyranoside~31.9µg/mL (SC50)[2][3]
ORACPatuletin 3-O-β-D-glucopyranoside4581µmol TE/g[2][3]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a series of concentrations of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.[1]

  • Assay Procedure:

    • To 2 mL of the DPPH solution, add 0.5 mL of the this compound solution at different concentrations.[1]

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A blank is prepared with 0.5 mL of methanol and 2 mL of DPPH solution.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the this compound solution at various concentrations to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing the following solutions in a 10:1:1 (v/v/v) ratio:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the this compound sample to the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using known concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Mandatory Visualizations

Signaling Pathway

flavonoid_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Maf sMaf Nrf2_nuc->Maf Dimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Proposed Nrf2 signaling pathway activation by flavonoids like this compound.

Experimental Workflow

antioxidant_assay_workflow start Start prep_reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP) start->prep_reagents prep_samples Prepare this compound Samples (Serial Dilutions) start->prep_samples prep_controls Prepare Controls (Blank, Standard) start->prep_controls mix Mix Reagents, Samples, and Controls prep_reagents->mix prep_samples->mix prep_controls->mix incubate Incubate (Specific Time & Temperature) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate Results (% Inhibition, IC50, Equivalents) measure->calculate end End calculate->end

Caption: General workflow for an in vitro antioxidant capacity assay.

References

Technical Support Center: Optimizing Patulitrin Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the injection volume for Patulitrin analysis using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis in HPLC?

A typical starting injection volume for this compound analysis can be around 4 µL.[1] However, the optimal volume is dependent on several factors including the column dimensions, particle size, and the concentration of this compound in the sample. A general guideline is to start with an injection volume that is between 1-5% of the total column volume to avoid issues like peak fronting.[2][3]

Q2: How does injection volume affect the peak shape of this compound?

The injection volume can significantly impact the peak shape. Injecting too large a volume of your sample can lead to:

  • Peak Fronting: This is where the first half of the peak is broader than the second half. It is often a sign of column overload, where the sample volume is too large for the column to handle efficiently.[4][5]

  • Peak Broadening: An increased injection volume can cause wider peaks, which can decrease resolution between adjacent peaks and reduce overall column efficiency.[6]

  • Peak Tailing: While more commonly associated with other factors, a very high sample concentration in the injection volume can lead to mass overload, which can cause peak tailing (the latter half of the peak is broader).[7]

Q3: What is column overload and how do I know if it's happening?

Column overload occurs when either too much sample volume (volume overload) or too much sample mass (mass or concentration overload) is injected onto the column.[7][8]

You might be experiencing column overload if you observe:

  • Peak Fronting: This is a classic symptom of volume overload.[5][6]

  • Reduced Retention Time: As the injection volume increases, you may see a decrease in the retention time for this compound.

  • Changes in Peak Symmetry: A symmetrical, Gaussian peak is ideal. Deviations from this, such as fronting or significant tailing, can indicate overloading.[4][9]

Q4: How can I determine the optimal injection volume for my specific this compound assay?

A systematic approach is best. Start with a small, reproducible injection volume and incrementally increase it. For example, you can double the injection volume with each run until you observe a deterioration in peak shape (e.g., fronting) or a loss of resolution. The optimal volume will provide the best balance between sensitivity (signal intensity) and chromatographic performance (peak shape and resolution).

Q5: I am observing carryover between injections. Can the injection volume be the cause?

Yes, carryover, where a portion of the analyte from a previous injection appears in a subsequent run, can be related to the injection volume.[10][11] Injecting a smaller volume can reduce the amount of residual sample in the system.[10] However, carryover is also frequently caused by insufficient cleaning of the autosampler needle and injection valve.[10][12] If you suspect carryover, it is recommended to inject a blank solvent after a high-concentration sample to confirm its presence.[13]

Troubleshooting Guide

Problem Potential Cause(s) Related to Injection Volume Recommended Solution(s)
Peak Fronting - Volume Overload: The injection volume is too large for the column's capacity. - Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.- Reduce Injection Volume: Decrease the injection volume incrementally until a symmetrical peak is achieved.[6] - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[2]
Peak Tailing - Mass Overload: The concentration of this compound in the injected sample is too high, saturating the stationary phase.[7]- Dilute the Sample: Reduce the concentration of your sample before injection. - Reduce Injection Volume: This will also decrease the total mass of analyte loaded onto the column.[7]
Broad Peaks - Large Injection Volume: Injecting a large volume can lead to band broadening.[6] - Incompatibility of Injection Solvent: A strong injection solvent can cause the sample band to spread before it reaches the column.- Decrease Injection Volume: A smaller injection volume will result in a narrower initial sample band.[6] - Prepare Sample in Mobile Phase: This ensures the sample is focused at the head of the column.
Carryover (Ghost Peaks) - High Injection Volume: Larger volumes can leave more residue in the injector port, needle, and sample loop.- Reduce Injection Volume: This can minimize the amount of sample exposed to system components.[10] - Optimize Needle Wash: Use a stronger rinse solution in your autosampler's wash protocol to effectively clean the needle between injections.[10]
Poor Reproducibility of Peak Area - Inconsistent Injection Volume: The autosampler may not be accurately delivering the specified volume, especially at very small volumes. - Air Bubbles in Sample: Air drawn into the syringe will lead to an inaccurate volume being injected.[14]- Check Autosampler Performance: Ensure the autosampler is calibrated and functioning correctly. - Ensure Proper Sample Volume in Vial: Make sure there is sufficient sample in the vial to avoid drawing air. - Degas Samples: If necessary, degas your samples before placing them in the autosampler.

Experimental Protocols

Protocol 1: Determining the Optimal Injection Volume

Objective: To find the maximum injection volume that can be used without compromising peak shape and resolution for this compound analysis.

Methodology:

  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a strong signal with a small injection volume (e.g., 2 µL).

  • Initial Injection: Inject the smallest reproducible volume your HPLC system allows (e.g., 1 µL).

  • Incremental Injections: Sequentially increase the injection volume for subsequent runs (e.g., 2 µL, 5 µL, 10 µL, 15 µL, 20 µL).

  • Data Analysis: For each injection, record the peak area, retention time, and peak symmetry (tailing factor).

  • Evaluation: Create a table to compare the results. Identify the injection volume at which peak fronting becomes apparent (asymmetry factor < 0.9) or resolution decreases. The optimal injection volume will be the highest volume before these negative effects are observed.

Protocol 2: Troubleshooting Carryover

Objective: To determine if carryover is present and to mitigate it.

Methodology:

  • High-Concentration Injection: Inject a high-concentration standard of this compound.

  • Blank Injections: Immediately following the high-concentration standard, inject one or more blank samples (mobile phase or the sample solvent).[13]

  • Analysis: Examine the chromatograms of the blank injections for any peaks at the retention time of this compound. The presence of such a peak indicates carryover.[11]

  • Troubleshooting Steps:

    • If carryover is observed, reduce the injection volume of your samples and repeat the test.

    • If carryover persists, enhance the autosampler's needle wash protocol. This may involve using a stronger solvent (e.g., a higher percentage of organic solvent) for the wash solution and increasing the duration or number of washes.[10]

Visual Guides

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Prep_Standard Prepare this compound Standard Inject_Small Inject Smallest Reproducible Volume Prep_Standard->Inject_Small Inject_Increase Incrementally Increase Injection Volume Inject_Small->Inject_Increase Monitor_Peak Monitor Peak Shape & Retention Time Inject_Increase->Monitor_Peak Check_Symmetry Peak Asymmetry < 0.9? Monitor_Peak->Check_Symmetry Check_Symmetry->Inject_Increase No Overload Volume Overload Occurring Check_Symmetry->Overload Yes Optimal_Vol Determine Optimal Injection Volume Overload->Optimal_Vol

Caption: Workflow for optimizing HPLC injection volume.

Troubleshooting_Peak_Fronting cluster_causes Potential Causes cluster_solutions Solutions Start Observe Peak Fronting in Chromatogram Cause1 Volume Overload? Start->Cause1 Cause2 Sample Solvent Too Strong? Start->Cause2 Solution1 Reduce Injection Volume Cause1->Solution1 Solution2 Dissolve Sample in Mobile Phase Cause2->Solution2 End Achieve Symmetrical Peak Solution1->End Solution2->End

Caption: Logic diagram for troubleshooting peak fronting.

References

Validation & Comparative

Patulitrin vs. Patuletin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two closely related flavonoids, patulitrin and its aglycone, patuletin. This analysis is supported by experimental data from in vitro assays to assist researchers in evaluating their potential as antioxidant agents.

Introduction to this compound and Patuletin

This compound is a flavonoid glycoside, specifically the 7-O-glucoside of patuletin. Patuletin, a 6-methoxyquercetin, belongs to the flavonol subclass of flavonoids. Both compounds are found in various medicinal plants, notably in the flowers of Tagetes patula (French marigold)[1]. The structural difference between the two, the presence of a glucose moiety in this compound, is a key determinant of their physicochemical properties and may influence their biological activities, including their antioxidant potential.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and patuletin has been evaluated using various in vitro assays. The most direct comparative data available is from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50 Value (µg/mL)Reference
Patuletin DPPH4.3[2]
This compound DPPH10.17[2]

IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Mechanism of Antioxidant Action

The primary antioxidant mechanism for both patuletin and this compound is believed to be direct radical scavenging through hydrogen atom donation. Flavonoids, due to their phenolic hydroxyl groups, can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The greater observed activity of patuletin may be attributed to the free hydroxyl group at the C7 position, which in this compound is glycosylated. No specific signaling pathways related to the antioxidant mechanism of these two compounds have been extensively elucidated in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods used to evaluate antioxidant activity.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution is adjusted to a specific value (e.g., 1.0 ± 0.02) at its maximum absorbance wavelength (~517 nm).

  • Reaction Mixture: A small volume of the test compound (this compound or patuletin) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at ~517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Generation of ABTS Radical Cation (ABTS•+): ABTS is dissolved in water to a concentration of 7 mM. The ABTS radical cation is produced by reacting the ABTS stock solution with potassium persulfate (2.45 mM final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound is added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of compounds to prevent the formation of intracellular reactive oxygen species (ROS).

  • Cell Culture: A suitable cell line (e.g., HepG2) is cultured in a 96-well plate until confluent.

  • Loading with Fluorescent Probe: The cells are washed and then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are then treated with the test compounds (this compound or patuletin) at various concentrations.

  • Induction of Oxidative Stress: A pro-oxidant, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to induce the generation of peroxyl radicals, which oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: The fluorescence is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution and Test Compound DPPH_sol->Mix Test_comp Test Compound (this compound/Patuletin) Test_comp->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_sol Generate ABTS•+ (ABTS + K2S2O8) Dilute Dilute ABTS•+ to working solution ABTS_sol->Dilute Test_comp Test Compound (this compound/Patuletin) Mix Mix ABTS•+ Solution and Test Compound Test_comp->Mix Dilute->Mix Measure Measure Absorbance at 734 nm Mix->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Culture Culture Cells (e.g., HepG2) Load_probe Load with DCFH-DA Culture->Load_probe Treat Treat with This compound/Patuletin Load_probe->Treat Induce Induce Oxidative Stress (AAPH) Treat->Induce Measure_fluorescence Measure Fluorescence Over Time Induce->Measure_fluorescence Calculate_activity Calculate Cellular Antioxidant Activity Measure_fluorescence->Calculate_activity

Conclusion

The available experimental data, primarily from the DPPH assay, strongly suggests that patuletin possesses superior in vitro antioxidant activity compared to its glycoside form, this compound.[2] The presence of the glucose moiety in this compound likely hinders its radical scavenging ability. This guide provides researchers with the foundational data and standardized protocols to further investigate and compare the antioxidant potential of these two flavonoids in various experimental models. Future studies directly comparing this compound and patuletin using a broader range of antioxidant assays, including cell-based models, are warranted to provide a more comprehensive understanding of their relative efficacy.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Patulitrin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids, Patulitrin and Quercetin. While both compounds exhibit anti-inflammatory potential, the extent of current research and available quantitative data differs significantly. This document summarizes the existing experimental evidence, details underlying mechanisms, and provides relevant experimental protocols to aid in further research and development.

Executive Summary

Quercetin is a well-researched flavonoid with potent anti-inflammatory effects demonstrated across a wide range of in vitro and in vivo models. Its mechanisms of action are well-documented and involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Quantitative data, such as IC50 values for the inhibition of various inflammatory mediators, are readily available.

This guide aims to present the available data for both compounds to facilitate a comparative understanding and to highlight areas for future investigation.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the anti-inflammatory effects of Quercetin. Due to the limited availability of similar quantitative data for this compound, a direct numerical comparison is not feasible at this time.

Table 1: Inhibitory Effects of Quercetin on Pro-Inflammatory Cytokines

Inflammatory MarkerCell Line/ModelStimulantQuercetin Concentration/IC50Reference
TNF-α RAW264.7 macrophagesLPSReduced production at 5, 10, 20 µM[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)Dose-dependent inhibition[2]
Human gastric epithelial cellsTNF-αInhibition of MMP-9 expression[3]
IL-6 RAW264.7 macrophagesLPSReduced production at 5, 10, 20 µM[1]
Human neutrophilsLPSInhibition of secretion at 40 µM[4]
Human Periodontal Ligament Stem CellsTNF-αDownregulated mRNA expression at 1 µM[5]
IL-1β RAW264.7 macrophagesLPSReduced production at 5, 10, 20 µM[1]

Table 2: Inhibitory Effects of Quercetin on Inflammatory Enzymes

Inflammatory EnzymeCell Line/ModelStimulantQuercetin Concentration/IC50Reference
COX-2 A549 human lung adenocarcinoma cellsCytokinesStrong inhibition of PGE2 biosynthesis at 50 µM[6]
RAW 264.7 macrophagesLPSLowered protein expression[7]
Cadmium-exposed ratsCadmiumPrevented overexpression[8]
iNOS A549 human lung adenocarcinoma cellsCytokinesComplete inhibition of protein expression at 50 µM[6]
RAW 264.7 macrophagesLPSInhibited gene expression[9]
Cadmium-exposed ratsCadmiumPrevented overexpression[8]

Anti-Inflammatory Effects of this compound: Qualitative and Semi-Quantitative Data

Studies on this compound and its aglycone, Patuletin, have demonstrated their anti-inflammatory potential through various experimental models:

  • Inhibition of Edema: Oral administration of this compound has been shown to significantly suppress carrageenan-induced and histamine-induced hind-paw edema in mice in a dose-dependent manner.[1]

  • Inhibition of Pro-inflammatory Cytokines: Patuletin, the aglycone of this compound, has demonstrated potent inhibitory effects on TNF-α in vitro.[7]

  • Anti-Arthritic Activity: Patuletin has shown significant anti-inflammatory and anti-arthritic activities in a rodent model of adjuvant-induced arthritis.[7]

While these findings are promising, further research is required to quantify the inhibitory effects of this compound on specific inflammatory markers like IL-6, COX-2, and iNOS, and to elucidate its detailed mechanisms of action.

Mechanistic Insights: Signaling Pathways

Quercetin

Quercetin exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes.

  • NF-κB Pathway: Quercetin has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines and enzymes.[10] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.

  • MAPK Pathway: Quercetin can also modulate the MAPK signaling cascade, which plays a crucial role in the inflammatory response.[10]

Quercetin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus NF_kB_I_kB NF-κB/IκBα Complex IKK->NF_kB_I_kB Phosphorylates IκBα NF_kB NF-κB NF_kB_I_kB->NF_kB IκBα degradation NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Transcription Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->IKK Inhibits

Quercetin's inhibition of inflammatory pathways.
This compound

The precise signaling pathways modulated by this compound are not as well-defined as those for Quercetin. However, studies on the related compound Patuletin suggest potential involvement of the NF-κB and p38 MAPK pathways in its anti-arthritic effects.[7] Further investigation is needed to confirm these mechanisms for this compound.

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the anti-inflammatory effects of compounds like this compound and Quercetin.

Cell Culture and Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Quercetin or this compound) for a specific duration (e.g., 1 hour) before LPS stimulation.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

  • Prostaglandin E2 (PGE2) Production: PGE2 levels, a product of COX-2 activity, can be measured by ELISA.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of inflammatory enzymes like iNOS and COX-2, as well as components of signaling pathways (e.g., phosphorylated forms of NF-κB and MAPK proteins).

  • Cell Lysis: Treated cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65 NF-κB), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of pro-inflammatory genes.

  • RNA Extraction: Total RNA is extracted from treated cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is amplified using gene-specific primers and a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Experimental_Workflow cluster_in_vitro In Vitro Anti-inflammatory Assay cluster_analysis Analysis of Inflammatory Markers Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Pre-treatment with This compound or Quercetin Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Harvest Harvest Supernatant and Cell Lysates Stimulation->Harvest ELISA ELISA (TNF-α, IL-6, IL-1β) Harvest->ELISA Griess_Assay Griess Assay (NO) Harvest->Griess_Assay Western_Blot Western Blot (COX-2, iNOS, p-NF-κB) Harvest->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Harvest->qRT_PCR

A general workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

Quercetin stands out as a flavonoid with well-established anti-inflammatory properties, supported by a wealth of quantitative data and mechanistic studies. It represents a strong candidate for the development of anti-inflammatory therapies.

This compound shows clear promise as an anti-inflammatory agent, but further research is crucial to fully understand its potential. Future studies should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators such as TNF-α, IL-6, IL-1β, COX-2, and iNOS.

  • Mechanistic Studies: Elucidating the precise signaling pathways, including NF-κB and MAPK, that are modulated by this compound.

  • Direct Comparative Studies: Conducting head-to-head comparisons of the anti-inflammatory efficacy of this compound and Quercetin under standardized experimental conditions.

Such research will provide a more complete picture of this compound's therapeutic potential and its standing relative to well-characterized flavonoids like Quercetin.

References

Patulitrin vs. Indomethacin: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data on the anti-inflammatory properties of the flavonoid patulitrin compared to the established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. This guide is intended for researchers, scientists, and professionals in drug development.

This publication provides a detailed comparison of the anti-inflammatory effects of this compound, a flavonoid glycoside, and indomethacin, a widely used NSAID. The analysis is based on data from key preclinical inflammation models: carrageenan-induced paw edema, xylene-induced ear edema, and the acetic acid-induced writhing test. This guide summarizes quantitative efficacy data, details the experimental protocols used in these studies, and visualizes the underlying molecular pathways.

Quantitative Efficacy Comparison

The anti-inflammatory and analgesic effects of this compound and indomethacin have been evaluated in various animal models. The following tables summarize the quantitative data on their inhibitory activities.

Table 1: Efficacy in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Route of AdministrationAnimal ModelInhibition of Edema (%)Time Point (hours)
This compound50OralMice45-523-5
Patuletin15OralMice41-524-5
Patuletin50OralMice41-524-5
Indomethacin0.66-2Not SpecifiedRatsSignificant InhibitionNot Specified
Indomethacin5IntraperitonealRatsSignificant InhibitionNot Specified
Indomethacin10OralRats46.5Not Specified
Indomethacin10IntraperitonealMice31.67Not Specified

*Patuletin is the aglycone of this compound.

Table 2: Efficacy in Xylene-Induced Ear Edema

CompoundDose (mg/ear)Route of AdministrationAnimal ModelInhibition of Edema (%)
Patuletin0.5TopicalMiceSignificant Inhibition
This compound0.5TopicalMiceSignificant Inhibition
Indomethacin1 (mg/kg)OralMice59.9
Indomethacin2 (mg/kg)OralMice50.12
Indomethacin20 (mg/kg)OralMice55.44

Table 3: Efficacy in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Route of AdministrationAnimal ModelInhibition of Writhing (%)
Patuletin glycosides (in extract)Not SpecifiedNot SpecifiedNot SpecifiedData suggests efficacy
Indomethacin5SubcutaneousMice~30
Indomethacin10IntraperitonealMice51.23

Mechanisms of Anti-Inflammatory Action

Indomethacin and this compound exert their anti-inflammatory effects through distinct molecular pathways. Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, while this compound appears to modulate a broader range of inflammatory mediators.

Indomethacin's Mechanism of Action

Indomethacin's primary mechanism involves the inhibition of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking prostaglandin synthesis, indomethacin effectively reduces these inflammatory symptoms.[1][2]

Indomethacin_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibits

Mechanism of action for Indomethacin.

This compound's Mechanism of Action

The anti-inflammatory action of this compound and its aglycone, patuletin, is more multifaceted. Studies indicate that these compounds can downregulate the expression of pro-inflammatory genes, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[5][6][7] This leads to a reduction in the levels of key inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO).[5][6] The underlying mechanism is believed to involve the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[7]

Patulitrin_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_genes Gene Expression cluster_mediators Inflammatory Response Stimulus Stimulus NF-κB Pathway NF-κB Pathway Stimulus->NF-κB Pathway MAPK Pathway MAPK Pathway Stimulus->MAPK Pathway Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes MAPK Pathway->Pro-inflammatory Genes Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inflammatory Mediators\n(TNF-α, IL-6, NO, Prostaglandins) Inflammatory Mediators (TNF-α, IL-6, NO, Prostaglandins) This compound This compound This compound->NF-κB Pathway Inhibits This compound->MAPK Pathway Inhibits Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Genes->Inflammatory Mediators Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Grouping Grouping Fasting->Grouping Compound Administration\n(this compound or Indomethacin) Compound Administration (this compound or Indomethacin) Grouping->Compound Administration\n(this compound or Indomethacin) Vehicle Control Vehicle Control Grouping->Vehicle Control Inflammation Induction Inflammation Induction Compound Administration\n(this compound or Indomethacin)->Inflammation Induction Vehicle Control->Inflammation Induction Carrageenan Injection\n(Paw Edema) Carrageenan Injection (Paw Edema) Paw Volume Measurement\n(Plethysmometer) Paw Volume Measurement (Plethysmometer) Carrageenan Injection\n(Paw Edema)->Paw Volume Measurement\n(Plethysmometer) Xylene Application\n(Ear Edema) Xylene Application (Ear Edema) Ear Punch Weight Ear Punch Weight Xylene Application\n(Ear Edema)->Ear Punch Weight Acetic Acid Injection\n(Writhing Test) Acetic Acid Injection (Writhing Test) Counting of Writhes Counting of Writhes Acetic Acid Injection\n(Writhing Test)->Counting of Writhes Calculation of % Inhibition Calculation of % Inhibition Paw Volume Measurement\n(Plethysmometer)->Calculation of % Inhibition Ear Punch Weight->Calculation of % Inhibition Counting of Writhes->Calculation of % Inhibition Statistical Analysis Statistical Analysis Calculation of % Inhibition->Statistical Analysis

References

A Comparative Guide to HPLC and TLC Methods for Patulitrin Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and natural product analysis, the accurate identification and quantification of bioactive compounds are paramount. Patulitrin, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common chromatographic techniques employed for its analysis. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance characteristics. Below is a summary of typical validation parameters for HPLC and TLC methods in the context of flavonoid glycoside analysis. It is important to note that a direct cross-validation study for this compound was not found in the public domain; therefore, the following data is a composite from studies on this compound and related compounds like Patulin.

ParameterHPLCTLC/HPTLCSource Context
Limit of Detection (LOD) 0.21 µg/L7.44 ng/spotHPLC data for Patulin[1]; TLC data for Patulin[2]
Limit of Quantification (LOQ) 0.70 µg/L15.87 µg/kgHPLC data for Patulin[1]; TLC data for Patulin[2]
Linearity (R²) > 0.999> 0.99General expectation for validated methods[3][4]
Accuracy (Recovery %) 94.63%65.4% - 95%HPLC data for Patulin[1]; TLC data range for Patulin[2][5]
Precision (RSD %) < 3.53%< 7.58%HPLC data for Patulin[1]; TLC data for Patulin[2]
Analysis Time per Sample ~15-30 minutes~1-2 hours (for multiple samples)General knowledge of the techniques
Cost per Sample HigherLowerGeneral knowledge of the techniques
Throughput SequentialHigh (multiple samples simultaneously)General knowledge of the techniques

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are generalized protocols for the HPLC and TLC analysis of this compound, based on established methods for flavonoid glycosides.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method developed for the quantitative determination of this compound in Tagetes patula flowers.[6]

  • Sample Preparation:

    • Accurately weigh about 1 g of finely powdered plant material.

    • Extract with 50 mL of 70% ethyl alcohol by refluxing in a boiling water bath for 45 minutes.

    • Cool the extract, restore the initial weight with 70% ethanol, and filter.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 2 mm x 80 mm, 7 µm).[6]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 1% acetic acid in water (3:7, v/v).[6]

    • Flow Rate: 100 µL/min.[6]

    • Detection: UV detector set at 360 nm.[6]

    • Injection Volume: 4 µL.[6]

  • Analysis:

    • Inject the filtered sample extract into the HPLC system.

    • Identify the this compound peak by comparing its retention time with that of a certified reference standard.

    • Quantify the amount of this compound by comparing the peak area with a calibration curve prepared from the reference standard.

Thin-Layer Chromatography (TLC) Protocol

This protocol is a general procedure for the analysis of flavonoid glycosides and has been adapted based on methods for similar compounds.

  • Sample Preparation:

    • Prepare a concentrated extract of the plant material using a suitable solvent like methanol or ethanol.

    • Spot a small, concentrated volume of the extract onto the TLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 F254 TLC plates.

    • Mobile Phase (Solvent System): A mixture of toluene, ethyl acetate, and formic acid (e.g., 6:3:1, v/v/v) is a common system for separating flavonoids.[2]

    • Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization and Identification:

    • After development, dry the plate.

    • Visualize the spots under UV light (254 nm and 366 nm). Flavonoids typically appear as dark quenching spots at 254 nm and may fluoresce at 366 nm.

    • For enhanced visualization, spray the plate with a suitable reagent, such as a 0.5% solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in 5% formic acid, which can intensify the fluorescence of Patulin and similar compounds.[2]

    • Identify this compound by comparing the Rf value of the sample spot with that of a co-chromatographed reference standard.

Workflow for Cross-Validation

The process of cross-validation ensures that two different analytical methods provide comparable and reliable results. A general workflow for the cross-validation of HPLC and TLC methods is depicted below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC Analysis cluster_validation Cross-Validation Sample Homogenized Sample Extraction Extraction of this compound Sample->Extraction Filtration Filtration/Purification Extraction->Filtration HPLC_Analysis HPLC Injection & Data Acquisition Filtration->HPLC_Analysis TLC_Spotting TLC Plate Spotting Filtration->TLC_Spotting HPLC_Quant Quantification (Peak Area) HPLC_Analysis->HPLC_Quant Data_Comparison Comparison of Quantitative Results (LOD, LOQ, Accuracy, Precision) HPLC_Quant->Data_Comparison TLC_Dev Development & Visualization TLC_Spotting->TLC_Dev TLC_Quant Densitometric Quantification TLC_Dev->TLC_Quant TLC_Quant->Data_Comparison Method_Correlation Statistical Correlation Analysis Data_Comparison->Method_Correlation Conclusion Conclusion on Method Comparability Method_Correlation->Conclusion

References

Patuletin: A Head-to-Head Comparison of its Anti-Cancer Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of Patuletin, a natural flavonoid, across different cancer cell lines. The information is compiled from recent studies to aid in the evaluation of its potential as a therapeutic agent.

Data Presentation: Comparative Efficacy of Patuletin

The following table summarizes the key quantitative data on the effects of Patuletin on various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Key Effects
SK-BR-3 Breast Cancer24Inhibition of cell viability, induction of apoptosis.[1][2]
CaSki Cervical Cancer86 µg/mLAntiproliferative, induction of apoptosis via caspase-3 activation.[3]
MDA-MB-231 Breast CancerNot specifiedHigher FASN expression compared to other breast cancer cells.[1]
SK-Lu-1 Lung CancerNot specifiedAntiproliferative, induction of apoptosis via caspase-3 activation.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for the SK-BR-3 cell line.[1]

  • Cell Seeding: Seed the desired cell line (e.g., SK-BR-3) in a 96-well plate at a density of approximately 5 x 10³ cells/well.

  • Treatment: After cell attachment, treat the cells with varying concentrations of Patuletin (e.g., 5, 10, 20, 40, 80, or 160 µM) for 24 hours. A control group with no Patuletin treatment should be included.

  • MTT Addition: Following the treatment period, add 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 200 µl of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate spectrophotometer. The cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

This is a general protocol for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining, as suggested by the literature.[2][5]

  • Cell Treatment: Treat the cells with the desired concentrations of Patuletin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can be quantified.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing protein expression in signaling pathways.

  • Protein Extraction: Lyse the Patuletin-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., FASN, cleaved caspase-3, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by Patuletin and a typical experimental workflow for its evaluation.

Patuletin_FASN_Pathway Patuletin Patuletin FASN Fatty Acid Synthase (FASN) (mRNA & Protein Expression) Patuletin->FASN Inhibits Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA Leads to Apoptosis Apoptosis Malonyl_CoA->Apoptosis Triggers

Caption: Patuletin-induced apoptosis via inhibition of the FASN pathway.

Patuletin_Apoptosis_Pathway Patuletin Patuletin Intrinsic_Pathway Intrinsic Apoptotic Pathway Patuletin->Intrinsic_Pathway Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 suggested by higher Caspase-9 than Caspase-8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway activated by Patuletin.[3]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., SK-BR-3, CaSki) Patuletin_Treatment Patuletin Treatment (Dose-Response) Cell_Culture->Patuletin_Treatment Viability_Assay Cell Viability Assay (MTT) Patuletin_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Patuletin_Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Patuletin_Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: General experimental workflow for evaluating Patuletin's effects.

References

A Guide to the High-Performance Liquid Chromatography Analysis of Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of patulitrin, a flavonoid of interest for its potential biological activities.

This compound (3,5,7,3',4'-pentahydroxy-6-methoxyflavone 7-O-β-D-glucopyranoside) is a flavonoid glycoside found in various plants, notably in the flowers of Tagetes patula L. (French marigold).[1] As research into the therapeutic potential of this compound expands, the need for reliable and validated analytical methods for its quantification becomes increasingly critical. This guide offers a comprehensive look at a validated HPLC method, presenting its performance characteristics and detailed experimental protocol.

Method Performance Comparison

The following table summarizes the performance characteristics of a validated HPLC-UV method for the analysis of this compound in plant extracts.[1]

Performance ParameterHPLC-UV Method
Linearity (R²) >0.99 (Typical for HPLC methods)
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Accuracy/Recovery (%) Not Reported
Precision (Repeatability) Error of a single determination: ±3.32% (with 95% confidence)[1]
Precision (Reproducibility) No inter-laboratory data available

Experimental Protocol: HPLC-UV Analysis of this compound

This section details the experimental methodology for the quantitative determination of this compound in the flowers of Tagetes patula L. by HPLC with UV detection.[1]

1. Sample Preparation:

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material (passing through a 2 mm sieve) and place it in a 100 ml flask.

    • Add 30 ml of 70% ethanol.

    • Heat the flask under reflux in a boiling water bath for 30 minutes.

    • Cool the flask to room temperature and filter the extract through a paper filter into a 50 ml volumetric flask.

    • Transfer the paper filter with the plant material back into the extraction flask, add 20 ml of 70% ethanol, and heat under reflux for another 30 minutes.

    • Cool and filter the extract into the same 50 ml volumetric flask.

    • Allow the solution to cool to room temperature and adjust the volume to the mark with 70% ethanol.

  • Filtration: Before injection into the HPLC system, filter the extract through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (containing 1% acetic acid) in a 30:70 (v/v) ratio.[1]

  • Flow Rate: A typical flow rate for analytical HPLC columns is 1.0 ml/min.

  • Detection Wavelength: 360 nm.[1]

  • Injection Volume: 20 µl.

3. Calibration:

  • Prepare a stock solution of this compound standard of known concentration in 70% ethanol.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow and Validation Overview

The following diagrams illustrate the general workflow for the analysis of this compound and the key stages of an analytical method validation process.

Patulitrin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction start->extraction Grinding filtration Filtration extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject detection UV Detection (360 nm) hplc->detection quantification Quantification detection->quantification Peak Area result Result (this compound Content) quantification->result

Caption: Workflow for the HPLC analysis of this compound in plant material.

Method_Validation_Workflow cluster_validation Method Validation Parameters start Analytical Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Reproducibility) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Analytical Method robustness->validated_method

Caption: Key parameters in an analytical method validation workflow.

References

Evaluating the Enzymatic Inhibition Specificity of Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse bioactive properties, including their potential as enzyme inhibitors. This guide provides a framework for evaluating the enzymatic inhibition specificity of flavonoids, a critical step in drug discovery and development. While the initial focus was on Patulitrin, a glycoside of the mycotoxin Patulin, a lack of specific publicly available data on its enzymatic targets necessitates a broader approach. Therefore, this document will serve as a comprehensive guide for researchers, using the known inhibitory actions of the related compound, Patulin, as an illustrative example.

The specificity of an enzyme inhibitor is a crucial determinant of its therapeutic potential and toxicological profile. A highly specific inhibitor will primarily interact with its intended target, minimizing off-target effects and associated side effects. Conversely, a non-specific or promiscuous inhibitor may interact with multiple enzymes, leading to a complex pharmacological profile that can be difficult to predict and manage.

This guide will outline the experimental methodologies required to characterize the inhibitory specificity of a flavonoid, provide a template for data presentation and comparison, and illustrate key concepts with visualizations of experimental workflows and signaling pathways.

Experimental Workflow for Assessing Enzymatic Inhibition

The process of evaluating the enzymatic inhibition specificity of a flavonoid typically involves a tiered screening approach. Initially, the compound is tested against a broad panel of enzymes to identify potential targets. Subsequently, for any identified "hits," more detailed kinetic studies are performed to determine the mechanism and potency of inhibition.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Specificity Profiling cluster_mechanism Mechanism of Action Studies start Test Compound (e.g., this compound) screen High-Throughput Screening (Panel of diverse enzymes) start->screen Broad concentration hits Identification of Potential Enzyme Targets ('Hits') screen->hits dose_response Dose-Response Assays (Multiple concentrations) hits->dose_response ic50 Determination of IC50 Values dose_response->ic50 selectivity Selectivity Profiling (Against related enzymes) ic50->selectivity kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) selectivity->kinetics mode Determination of Inhibition Mode (Competitive, Non-competitive, etc.) kinetics->mode

Figure 1: A generalized experimental workflow for evaluating the enzymatic inhibition specificity of a test compound.

Quantitative Comparison of Inhibitory Activity

To facilitate a clear comparison of the inhibitory potency and specificity of a flavonoid, quantitative data should be summarized in a tabular format. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

The following table provides a hypothetical example of how to present such data, comparing the inhibitory activity of "this compound" against a panel of enzymes, alongside known reference inhibitors for context.

Enzyme TargetThis compound IC50 (µM)Alternative InhibitorAlternative Inhibitor IC50 (µM)
Farnesyl:protein transferaseData not availableL-744,8320.008
Glutathione-S-Transferase (GST)Data not availableEthacrynic acid5
Xanthine OxidaseData not availableAllopurinol8.5[1]
CYP3A4Data not availableKetoconazole0.015
Glycogen Synthase Kinase 3β (GSK-3β)Data not availableCHIR-990210.0067

Note: The IC50 values for this compound are hypothetical as no specific data is currently available in the public domain. The alternative inhibitor data is provided for comparative context.

Detailed Experimental Protocols

The following is a generalized protocol for an in vitro enzyme inhibition assay. This protocol would need to be adapted based on the specific enzyme and substrate being investigated.

General Protocol for In Vitro Enzyme Inhibition Assay

1. Materials and Reagents:

  • Purified enzyme of interest
  • Substrate specific to the enzyme
  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
  • Reference inhibitor
  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)
  • Detection reagent (to measure product formation or substrate depletion)
  • 96-well microplates (or other suitable format)
  • Plate reader (e.g., spectrophotometer, fluorometer, luminometer)

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer. A typical concentration range might be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO) without any inhibitor.
  • Enzyme Reaction:
  • Add a defined amount of the enzyme to each well of the microplate.
  • Add the serially diluted test compound or reference inhibitor to the respective wells.
  • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This is the pre-incubation step.
  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
  • Reaction Incubation: Incubate the reaction mixture for a specific period during which the reaction rate is linear.
  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution) and add the detection reagent.
  • Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal intensity will be proportional to the amount of product formed or substrate consumed.

3. Data Analysis:

  • Normalization: Normalize the data to the controls. The well with no inhibitor represents 100% enzyme activity, and a well with a known potent inhibitor (or no enzyme) can represent 0% activity.
  • Dose-Response Curve: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
  • IC50 Determination: Fit the data to a suitable sigmoidal dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Illustrative Signaling Pathway

To provide context for the importance of enzyme inhibition, the following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by a flavonoid inhibitor. For instance, many flavonoids are known to inhibit protein kinases, which are key components of numerous signaling cascades.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response inhibitor Flavonoid Inhibitor (e.g., this compound) inhibitor->kinase1 Inhibition

Figure 2: A diagram of a hypothetical signaling pathway where a flavonoid inhibitor targets a specific kinase, thereby modulating the downstream cellular response.

The evaluation of enzymatic inhibition specificity is a cornerstone of modern drug discovery. For flavonoids such as this compound, a systematic approach involving broad panel screening, dose-response analysis, and detailed kinetic studies is essential to elucidate their therapeutic potential and off-target liabilities. While specific data for this compound remains to be established, the methodologies and frameworks presented in this guide provide a robust blueprint for researchers to characterize the enzymatic inhibition profiles of this and other novel flavonoid compounds. The use of clear data presentation and visualization of complex biological processes, as demonstrated, is paramount for the effective communication and interpretation of these critical experimental findings.

References

Safety Operating Guide

Proper Disposal of Patulitrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Patulitrin as a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE) and dispose of it as chemical waste through a licensed contractor. Avoid discharge into the environment.

This document provides essential safety and logistical information for the proper disposal of this compound, a flavonoid glycoside. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for understanding its behavior and potential interactions.

PropertyValueSource
Molecular Formula C22H22O13PubChem
Molecular Weight 494.4 g/mol PubChem
Appearance PowderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.ChemFaces[1]
Storage Desiccate at -20°C. Can be stored for up to 24 months at 2-8°C if the vial is kept tightly sealed.BioCrick, ChemFaces[1]

This compound Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

PatulitrinDisposal cluster_prep Waste Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste (Keep separate from incompatible chemicals) A->B C Select Appropriate Waste Container (Clearly labeled, leak-proof) B->C D Transfer Waste to Container C->D E Securely Seal and Label Container (Contents, Hazards, Date) D->E F Store in Designated Hazardous Waste Area (Ventilated, secure) E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Complete Waste Manifest Documentation G->H

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Disposal

Step 1: Waste Identification and Segregation

  • Solid this compound Waste: Collect pure this compound powder, residues, and heavily contaminated items (e.g., weigh boats, filter paper) in a designated, sealed container.

  • Liquid this compound Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a sealed bag and placed in a designated solid chemical waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and collecting the rinsate as liquid chemical waste.

Step 2: Waste Containment and Labeling

  • Use waste containers that are in good condition and compatible with the chemical waste.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Caution: Handle with Care," "Potential Irritant"). Include the accumulation start date.

Step 3: Storage

  • Store this compound waste in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store away from incompatible materials.

Step 4: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection of this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Safety Precautions

  • Personal Protective Equipment (PPE): When handling this compound and its waste, always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound powder and prepare solutions in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Spill Response: In case of a spill, isolate the area. For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in the solid waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the solid waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. Report larger spills to your EHS department.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific waste disposal guidelines and EHS department for further assistance.

References

Personal protective equipment for handling Patulitrin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Patulitrin could not be located. The following guidance is based on safety protocols for structurally similar compounds, such as Patulin and other flavonoids, and general best practices for handling chemical compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before handling any new compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is contingent on the nature of the work being performed (e.g., handling solids, preparing solutions).

Equipment Specification Purpose
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the compound.
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization.Minimizes inhalation of the compound.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Procedure Guideline
Receiving Upon receipt, gently shake the vial to settle any compound that may have adhered to the cap or neck during transport. For liquid products, centrifuge at 200-500 RPM to collect the liquid at the bottom of the vial.
Preparation of Solutions Prepare solutions on the same day of use whenever possible. If stock solutions are necessary, store them as aliquots in tightly sealed vials at -20°C.[1] this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[1]
General Handling Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[2]
Storage Store in a tightly sealed vial in a cool (2-8°C), dry, and well-ventilated place. For long-term storage, desiccate at -20°C. Store locked up.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and solvents.

  • Compound Handling:

    • Carefully transport the vial of this compound to the designated handling area (e.g., chemical fume hood).

    • Allow the container to reach room temperature before opening.

    • Weigh the required amount of solid this compound in the fume hood.

    • Prepare the solution by slowly adding the solvent to the compound.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within a chemical fume hood.

    • Avoid generating aerosols or dust.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment used.

    • Properly label and store any remaining solutions.

    • Dispose of all waste as outlined in the disposal plan.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

  • Waste Collection:

    • Collect all waste materials (e.g., unused compound, contaminated gloves, pipette tips) in a designated, labeled hazardous waste container.

  • Waste Segregation:

    • Segregate this compound waste from other chemical waste streams as required by your institution's waste management guidelines.

  • Disposal of Empty Containers:

    • Rinse empty containers three times with a suitable solvent.

    • Dispose of the rinsate as hazardous waste.

    • Deface the label on the empty container before disposing of it in the appropriate waste stream (e.g., glass recycling).

  • General Disposal Guidance:

    • For unused or expired medicine, if a drug take-back program is not available, you can dispose of it in the household trash by mixing the medicine with an undesirable substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then in the trash.[3] However, for a research compound like this compound, consult your institution's environmental health and safety office for specific disposal procedures.

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Handling and Safety Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace (Fume Hood) A->B C Weigh this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Workspace & Equipment E->F G Segregate & Label Waste F->G H Store or Dispose of Excess Material G->H I Dispose of Waste (Follow Institutional Protocol) H->I J Remove & Dispose of PPE I->J K Wash Hands J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Patulitrin
Reactant of Route 2
Reactant of Route 2
Patulitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.